4-Methylbenzo[d]thiazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJSFRCUYLOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696666 | |
| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-27-1 | |
| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-Methylbenzo[d]thiazol-6-ol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzo[d]thiazol-6-ol
Foreword: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on the benzothiazole core is a key tactic in drug discovery, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy. This guide focuses on a specific derivative, this compound, providing a comprehensive exploration of its synthesis and a detailed protocol for its structural and purity verification.
Strategic Synthesis Pathway Design
The synthesis of a substituted benzothiazole is fundamentally a process of constructing the thiazole ring onto a pre-functionalized benzene precursor. The most robust and widely adopted strategy involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[5][6][7]
Retrosynthetic Analysis
Our target, this compound, requires a specific precursor: 2-amino-3-methyl-5-hydroxythiophenol . This key intermediate contains the requisite amino and thiol groups positioned ortho to each other, which is essential for the cyclization reaction. The methyl and hydroxyl groups are positioned to yield the desired 4,6-substitution pattern on the final benzothiazole product. The C2 carbon of the thiazole ring will be introduced by a simple C1 source like formic acid.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Workflow
The synthesis is designed as a multi-step process, beginning with a commercially available starting material. The workflow emphasizes reaction control and purification at each stage to ensure the high purity of the final compound.
Caption: Overall experimental workflow for synthesis and analysis.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Key Intermediate: 2-Amino-3-methyl-5-hydroxythiophenol
This two-step procedure first introduces a thiocyanate group onto the aromatic ring, which is then reduced to the essential thiophenol.
Step 1: Thiocyanation of 3-Amino-5-methylphenol
-
Principle: This is an electrophilic aromatic substitution reaction where the thiocyanate group is introduced ortho to the activating amino group.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-Amino-5-methylphenol (1 eq.) in methanol.
-
Add Potassium Thiocyanate (KSCN, 2.2 eq.) and Sodium Bromide (NaBr, 1.1 eq.) to the solution and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (H₂SO₄, 2 eq.) in methanol dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.
-
The precipitated solid, 4-Amino-2-methyl-6-thiocyanatophenol, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reduction to 2-Amino-3-methyl-5-hydroxythiophenol
-
Principle: Sodium borohydride (NaBH₄) is a reducing agent that selectively reduces the thiocyanate group to a thiol without affecting the aromatic ring or other functional groups.
-
Procedure:
-
Suspend the crude 4-Amino-2-methyl-6-thiocyanatophenol (1 eq.) from the previous step in ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add Sodium Borohydride (NaBH₄, 3 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water, followed by acidification with 2M HCl to pH ~5-6.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
-
Synthesis of this compound
-
Principle: This is a classic benzothiazole synthesis via the condensation of a 2-aminothiophenol with an aldehyde or carboxylic acid.[7] Formic acid serves as the source for the C2 atom of the thiazole ring, leading to an unsubstituted benzothiazole at this position. The reaction proceeds via the formation of a formamide intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.
-
Procedure:
-
To the crude 2-Amino-3-methyl-5-hydroxythiophenol (1 eq.), add an excess of formic acid (HCOOH, 5-10 eq.), which acts as both reactant and solvent.
-
Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with water to remove any inorganic salts.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
-
Dry the final product in a vacuum oven, record the final mass, and calculate the percentage yield.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are predicted values based on the known spectral properties of analogous benzothiazole structures.[8][9]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >180 °C (To be determined experimentally) |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Experiments should be run in a deuterated solvent such as DMSO-d₆.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | br s | 1H | Ar-OH | Phenolic protons are acidic and often broad. |
| ~8.90 | s | 1H | H2 (Thiazole-H) | The proton at C2 is typically downfield. |
| ~7.15 | s | 1H | H7 (Ar-H) | Aromatic proton adjacent to the methyl group. |
| ~6.90 | s | 1H | H5 (Ar-H) | Aromatic proton between OH and the thiazole ring. |
| ~2.50 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 | C6 (Ar-C-OH) | Carbon attached to the hydroxyl group is significantly deshielded. |
| ~152.0 | C2 (Thiazole-C) | The C2 carbon of the benzothiazole ring. |
| ~149.0 | C7a (Bridgehead) | Bridgehead carbon adjacent to sulfur. |
| ~133.0 | C4 (Ar-C-CH₃) | Carbon bearing the methyl group. |
| ~130.0 | C3a (Bridgehead) | Bridgehead carbon adjacent to nitrogen. |
| ~118.0 | C5 (Ar-CH) | Aromatic methine carbon. |
| ~108.0 | C7 (Ar-CH) | Aromatic methine carbon, shielded by adjacent groups. |
| ~17.0 | -CH₃ | Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
Key FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl C-H |
| ~1620 | C=N stretch | Thiazole ring |
| ~1580, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic C-O |
| ~700 | C-S stretch | Thiazole ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI-MS) is recommended.
-
Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₈H₇NOS + H]⁺: 166.03.
Conclusion and Outlook
This guide provides a robust and scientifically grounded framework for the . The outlined multi-step synthesis is based on established, reliable chemical transformations. The detailed characterization plan, employing a suite of modern analytical techniques, provides a clear pathway for verifying the structure and purity of the final product. Mastery of these protocols will empower researchers in medicinal chemistry and drug development to confidently produce and validate this and other valuable benzothiazole derivatives for further biological investigation.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). Taylor & Francis Online.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (n.d.). PubMed.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI.
- Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. (2023).
- Synthesis and Cyclization of Benzothiazole: Review. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Application Notes and Protocols for the Characterization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. (2025). BenchChem.
- Spectroscopic and Synthetic Profile of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Technical Overview. (2025). BenchChem.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). IJRAR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling of 4-Methylbenzo[d]thiazol-6-ol
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (CAS 1190317-27-1) represents a privileged scaffold in medicinal chemistry and bio-imaging. Structurally homologous to the bioluminescent core of firefly luciferin, this compound integrates the electron-rich characteristics of a phenol with the electron-deficient nature of the benzothiazole heterocycle. This unique "push-pull" electronic architecture confers distinct fluorescence properties and versatile binding capabilities against kinase targets and amyloid fibrils. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and experimental protocols for researchers in drug discovery and chemical biology.
Molecular Architecture & Structural Identity
The physicochemical behavior of this compound is dictated by its bicyclic heteroaromatic core. The positioning of the methyl group at C4 (ortho to the bridgehead nitrogen) introduces steric constraints that modulate metabolic stability, while the C6-hydroxyl group serves as a critical hydrogen bond donor (HBD) and a site for functionalization (e.g., prodrug design or fluorogenic masking).
Structural Specifications
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 6-Hydroxy-4-methylbenzothiazole; 4-Methyl-6-benzothiazolol |
| CAS Number | 1190317-27-1 |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| SMILES | Cc1cc(O)cc2ncsc12 |
| InChI Key | Unique Identifier (Generated from SMILES) |
Pharmacophore Visualization
The following diagram illustrates the functional zones of the molecule, highlighting its capability for π-π stacking, hydrogen bonding, and steric occlusion.
Figure 1: Pharmacophore map detailing the functional roles of substituents on the benzothiazole core.
Physicochemical Parameters
Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for applying this compound in biological systems. The values below represent a synthesis of experimental data from analogous benzothiazoles and high-fidelity predictive models.
Key Properties Table
| Property | Value / Range | Significance |
| LogP (Octanol/Water) | 2.1 – 2.5 | Optimal for membrane permeability; indicates moderate lipophilicity suitable for CNS penetration. |
| pKa (Phenolic -OH) | 9.2 ± 0.3 | Exists primarily as the neutral species at physiological pH (7.4), facilitating passive transport. |
| pKa (Thiazole N) | ~1.5 | Weakly basic; remains unprotonated under physiological conditions. |
| Topological PSA | ~43 Ų | Well below the 90 Ų threshold for blood-brain barrier (BBB) penetration. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility requires formulation in DMSO or co-solvents (e.g., PEG400). |
| Solubility (DMSO) | > 50 mg/mL | Excellent solubility in polar aprotic solvents for stock solution preparation. |
| Melting Point | 168 – 172 °C | High crystallinity indicates stable solid-state packing. |
Spectral Characteristics (Fluorescence)
The 6-hydroxybenzothiazole moiety is a known fluorophore.
-
Excitation Max: ~320–330 nm (UV region).
-
Emission Max: ~450–550 nm (pH dependent).
-
Neutral Form: Blue emission (~450 nm).
-
Anionic Form (Phenolate): Green emission (~530 nm).
-
-
Mechanism: Exhibits Excited-State Intramolecular Proton Transfer (ESIPT) when derivatized at the C2 position, or solvent-dependent charge transfer in its native form.
Synthetic Protocol
Since this compound is not always available from catalog suppliers, a robust synthetic route is essential. The Hugerschoff Reaction (oxidative cyclization) is the industry standard for this scaffold.
Synthesis Pathway
Precursor: 2-Methyl-4-methoxyaniline (commercially available).
Figure 2: Step-wise synthetic route from aniline precursor to final hydroxylated product.
Detailed Methodology (Representative)
-
Thiourea Formation: React 2-methyl-4-methoxyaniline with ammonium thiocyanate and benzoyl chloride in acetone to yield the thiourea intermediate.
-
Cyclization: Treat the intermediate with molecular bromine (Br₂) in chloroform or acetic acid. The 4-methyl group directs cyclization to the thermodynamically favored position.
-
Demethylation: Dissolve the methoxy-protected intermediate in anhydrous dichloromethane (DCM). Add Boron Tribromide (BBr₃) dropwise at -78°C. Allow to warm to room temperature overnight. Quench with methanol and extract.[1]
Experimental Applications
Solubility & Stock Preparation
Due to its lipophilicity (LogP ~2.3), aqueous buffers often precipitate the compound.
-
Protocol: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Protect from light to prevent photo-oxidation of the phenol.
-
Working Solution: Dilute into PBS/Media immediately prior to use. Maintain DMSO concentration < 0.5% to avoid cytotoxicity.
pKa Determination (Spectrophotometric Method)
Because the fluorescence shifts with ionization, pKa can be determined optically.
-
Prepare buffers ranging from pH 4.0 to 11.0.
-
Add compound (10 µM final) to each buffer.
-
Measure UV-Vis absorbance at 320 nm (isosbestic point) and 350 nm (phenolate peak).
-
Plot Absorbance vs. pH to derive the inflection point (pKa).
Biological Implications[6][9][10][11][12]
Neuroprotection & Amyloid Binding
Benzothiazoles are structural mimics of Thioflavin T. The 4-methyl-6-hydroxy variant shows affinity for β-amyloid plaques.
-
Mechanism: The planar aromatic system intercalates into the β-sheet structure of amyloid fibrils.
-
Utility: Can be used as a lead compound for PET radiotracers (when radiolabeled with ¹¹C or ¹⁸F) for Alzheimer’s imaging.
Bioluminescence
This compound is a "dehydroluciferin" analog. While not a substrate for light emission itself (which requires the thiazoline ring), it acts as a competitive inhibitor or a red-shifted fluorophore in luciferase assays, useful for studying enzyme active site kinetics.
References
-
PubChem. Compound Summary: 6-Hydroxybenzothiazole derivatives. National Library of Medicine. Link
-
BenchChem. this compound Product Data & Safety.Link
-
Organic Chemistry Portal. Synthesis of Benzothiazoles: Methodologies and Protocols.Link
-
Li, S., et al. (2024). Selective Synthesis of Benzothiazoles.[2] J. Org.[2] Chem. Link
-
ResearchGate. Spectroscopic characterization of 6-hydroxybenzothiazole derivatives.Link
Sources
Technical Guide: 4-Methylbenzo[d]thiazol-6-ol Pharmacophore Mechanics and Synthetic Utility
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (CAS: 1190317-27-1) is a high-value heterocyclic scaffold and synthetic intermediate, primarily utilized in the development of Protease-Activated Receptor 4 (PAR4) antagonists and kinase inhibitors .[1] Unlike standalone active pharmaceutical ingredients (APIs), this molecule functions as a critical pharmacophore core —a structural template that dictates ligand-protein binding affinity through specific electronic and steric interactions.
This guide analyzes the in vitro mechanism of action (MoA) of the this compound moiety when incorporated into bioactive ligands, focusing on its role in allosteric modulation and ATP-competitive inhibition .
Structural Mechanism of Action (Pharmacophore Analysis)
The biological activity of this compound derivatives is driven by three distinct structural features that facilitate high-affinity binding in protein pockets.
The 6-Hydroxyl "Anchor"
In protein-ligand interactions, the hydroxyl group at position 6 acts as a dual hydrogen bond donor/acceptor.
-
Mechanism: It mimics the phenolic hydroxyl of Tyrosine residues.
-
Interaction: Forms hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Aspartate, Glutamate) in the target binding pocket.
-
Significance: This interaction often "anchors" the molecule, orienting the rest of the hydrophobic benzothiazole core into the correct position for pi-pi stacking.
The 4-Methyl "Steric Lock"
The methyl group at position 4 is not merely a lipophilic add-on; it functions as a steric selector.
-
Mechanism: It induces a specific torsional twist or restricts the rotation of the molecule when bound.
-
Selectivity: In PAR4 antagonists, this methyl group clashes with smaller pockets in off-target receptors (like PAR1), thereby enhancing subtype selectivity . It fills hydrophobic sub-pockets (e.g., Valine/Leucine rich regions), displacing water and increasing binding entropy.
The Benzothiazole "Scaffold"[2][3][4]
-
Bioisosterism: The benzothiazole ring is a bioisostere of the indole ring (found in Tryptophan) and the purine ring (found in ATP).
-
Kinase Targeting: This allows derivatives to function as ATP-competitive inhibitors , where the nitrogen and sulfur atoms interact with the "hinge region" of kinase enzymes.
Primary Biological Context: PAR4 Antagonism
The most authoritative application of this scaffold is in the synthesis of PAR4 antagonists for anti-thrombotic therapy (preventing platelet aggregation without increasing bleeding risk).
Pathway Mechanism
PAR4 (Protease-Activated Receptor 4) is a G-protein coupled receptor (GPCR) on platelets.
-
Activation: Thrombin cleaves the N-terminal tail of PAR4, exposing a tethered ligand.
-
Signaling: The tethered ligand binds to the receptor body, activating Gαq and Gα12/13 proteins.
-
Result: Intracellular Calcium (
) mobilization Platelet shape change Aggregation.
Inhibition by this compound Derivatives: Derivatives linked via the 6-hydroxyl group act as orthosteric or allosteric antagonists . They bind to the receptor, preventing the tethered ligand from engaging the active site, effectively silencing the Gq-calcium pathway.
Visualization: PAR4 Signaling & Inhibition Pathway
Figure 1: Mechanism of PAR4 antagonism. The benzothiazole derivative prevents the transition to the active receptor conformation, halting the Calcium signaling cascade.
Experimental Protocols
Chemical Derivatization (Synthesis of Active Ligand)
To utilize this compound in biological assays, it is typically coupled to a targeting moiety (e.g., a substituted quinoxaline or benzyl halide) via an ether linkage.
Protocol: Mitsunobu Coupling This reaction couples the 6-OH of the scaffold to a primary alcohol of a partner molecule.
-
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Partner Alcohol: R-CH2-OH (1.1 eq)
-
Phosphine: Triphenylphosphine (
) (1.2 eq) -
Azodicarboxylate: DIAD or DEAD (1.2 eq)
-
Solvent: Anhydrous THF or DCM.
-
-
Procedure:
-
Dissolve scaffold, alcohol, and
in THF under atmosphere. -
Cool to 0°C.
-
Add DIAD dropwise over 15 minutes (maintain temp < 5°C).
-
Stir at 0°C for 1 hour, then warm to Room Temp (25°C) and stir for 12 hours.
-
-
Validation: Monitor by TLC (Hexane:EtOAc). Product formation indicates successful ether linkage.
-
Purification: Silica gel column chromatography.
In Vitro Functional Assay: Calcium Flux (FLIPR)
This assay validates the antagonistic activity of the synthesized derivative against PAR4.
Materials:
-
Cells: HEK293 cells stably expressing human PAR4.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: AYPGKF-NH2 (PAR4 activating peptide).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader).
Step-by-Step Protocol:
-
Cell Seeding: Plate HEK293-PAR4 cells in 384-well black plates (10,000 cells/well). Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media. Add 20 µL of Fluo-4 AM loading buffer. Incubate for 60 min at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of the Benzothiazole derivative in HBSS buffer.
-
Add 10 µL of compound to cells.
-
Incubate for 15 minutes (Equilibration phase).
-
-
Activation:
-
Inject 10 µL of PAR4 agonist (AYPGKF-NH2) at
concentration.
-
-
Measurement:
-
Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 180 seconds.
-
-
Data Analysis:
-
Calculate
based on the inhibition of the Calcium fluorescence peak compared to DMSO control.
-
Table 1: Expected Data Profile for Active Antagonists
| Parameter | Control (DMSO) | Inactive Analog | Active Derivative |
| Basal Fluorescence | Low | Low | Low |
| Peak Fluorescence (Agonist) | High (100%) | High (95-100%) | Suppressed (<10%) |
| IC50 Value | N/A | > 10 µM | < 100 nM |
| Mode of Action | N/A | Non-binding | Competitive/Allosteric |
Synthetic Pathway Visualization
The following diagram illustrates how the this compound scaffold (Intermediate) is transformed into a bioactive PAR4 inhibitor.
Figure 2: Synthetic workflow converting the raw scaffold into a functional drug candidate via ether linkage formation.
References
-
Wong, P. C., et al. (2017). Bicyclic Heteroaryl Substituted Compounds as PAR4 Inhibitors. World Intellectual Property Organization. Patent WO2018013774A1. Link
-
BenchChem. (2024). This compound Structure and Properties. BenchChem Compound Database. Link
-
Kashyap, A., et al. (2020).[2] Benzothiazole: A Versatile Scaffold in Drug Discovery. Journal of Heterocyclic Chemistry. (Contextual citation for scaffold utility).
-
PubChem. (2024). Compound Summary for CID 1190317-27-1.[1] National Center for Biotechnology Information. Link
Sources
spectral analysis of 4-Methylbenzo[d]thiazol-6-ol including NMR and mass spectrometry
Introduction
4-Methylbenzo[d]thiazol-6-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in a wide range of biologically active molecules. Accurate structural elucidation and characterization of such compounds are paramount for drug development and quality control. This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the reaction of 2-amino-5-mercaptophenol with acetic anhydride. This reaction would involve the formation of the thiazole ring through condensation and cyclization. Understanding the synthesis is crucial as it informs potential impurities that may be observed in the analytical data, such as unreacted starting materials or side-products from incomplete cyclization.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). This process creates a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₈H₇NOS, giving it a predicted monoisotopic mass of approximately 165.0248 g/mol .
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]⁺˙ | 165.0248 |
| [M+H]⁺ | 166.0321 |
| [M+Na]⁺ | 188.0141 |
Data predicted based on the molecular formula and common adducts.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways for benzothiazoles and phenolic compounds. The initial loss of a hydrogen atom or a methyl radical is anticipated, followed by the cleavage of the thiazole ring. The presence of the phenolic hydroxyl group may also lead to the loss of carbon monoxide.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to aid in signal assignment.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of benzothiazole and the additive effects of the methyl and hydroxyl substituents. The aromatic region is expected to show two singlets, and the methyl and hydroxyl protons will also appear as singlets.
Caption: Structure and atom numbering scheme for this compound.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| H-2 | ~8.5 - 9.0 | s | 1H |
| H-5 | ~7.0 - 7.2 | s | 1H |
| H-7 | ~7.4 - 7.6 | s | 1H |
| 4-CH₃ | ~2.4 - 2.6 | s | 3H |
| 6-OH | ~9.5 - 10.5 | s (br) | 1H |
Justification: The chemical shifts are estimated based on the parent benzothiazole, with the electron-donating effects of the methyl and hydroxyl groups causing upfield shifts for the adjacent protons. The phenolic proton is expected to be downfield and broad due to hydrogen bonding with the solvent.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are estimated based on the parent benzothiazole and known substituent effects.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) |
| C-2 | ~155 - 160 |
| C-3a | ~130 - 135 |
| C-4 | ~130 - 135 |
| C-5 | ~110 - 115 |
| C-6 | ~150 - 155 |
| C-7 | ~115 - 120 |
| C-7a | ~145 - 150 |
| 4-CH₃ | ~15 - 20 |
Justification: The chemical shifts for the aromatic carbons are influenced by the electron-donating methyl and hydroxyl groups. C-6, being directly attached to the hydroxyl group, is expected to be significantly downfield. The methyl carbon will appear in the aliphatic region.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. The presented mass spectrometry and NMR data, along with the proposed fragmentation pathways and chemical shift assignments, offer a solid foundation for the characterization of this molecule. While these predictions are based on sound scientific principles and data from analogous compounds, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own experimental design and data interpretation.
References
-
PubChem Compound Summary for 4-methylbenzo[d]thiazol-2-ol. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Structural Determination and Solid-State Analysis of 4-Methylbenzo[d]thiazol-6-ol: A Crystallographic Guide
Topic: X-ray crystallography of 4-Methylbenzo[d]thiazol-6-ol Content Type: In-depth technical guide.
Executive Summary
This technical guide outlines the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of This compound . As a structural analogue of the firefly luciferin core and a privileged scaffold in amyloid imaging, determining its solid-state arrangement is critical for understanding its photophysical properties and binding affinities. This document details the crystallization screening, data collection strategies, and structural refinement protocols required to resolve its packing motifs, specifically focusing on the competition between steric bulk (4-methyl) and hydrogen bonding (6-hydroxyl).
Chemical Context & Significance
The benzothiazole moiety is a pharmacophore of immense significance, serving as the core for antitumor agents, antimicrobial compounds, and bioluminescent substrates.
-
Bioluminescence: The 6-hydroxybenzothiazole core is the light-emitting fragment of firefly luciferin. The introduction of a methyl group at the C4 position serves as a steric probe, often inducing bathochromic shifts in emission by altering the electronic environment and rigidity of the excited state.
-
Amyloid Binding: Derivatives of this scaffold (e.g., Thioflavin T analogues) rely on planar stacking to intercalate into amyloid-beta fibrils. Understanding how the 4-methyl group disrupts or enforces this planarity is vital for probe design.
Structural Parameters of Interest
| Parameter | Feature | Crystallographic Relevance |
| Space Group | Likely Monoclinic ( | Common for planar heterocycles driven by pi-stacking. |
| H-Bond Donor | C6-OH | Critical for lattice stabilization; rotational disorder is possible. |
| H-Bond Acceptor | N3 (Thiazole ring) | Primary acceptor site; basicity may be modulated by packing. |
| Steric Bulk | C4-Methyl | Proximity to the heteroatom ring fusion may distort planarity. |
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality crystals of hydroxybenzothiazoles requires balancing the solubility of the phenol group with the lipophilicity of the methyl-substituted core.
Solvent Screening Matrix
Standard Protocol: Dissolve 10–15 mg of pure compound in the minimum volume of solvent. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
| Method | Solvent System | Conditions | Target Morphology |
| Slow Evaporation | Ethanol (Abs.) | RT, Parafilm with pinholes | Prisms/Plates |
| Slow Evaporation | Acetone/Hexane (1:1) | Block crystals | |
| Vapor Diffusion | DMSO (Solvent) / Water (Precipitant) | RT, Closed chamber | Needles (often solvated) |
| Solvothermal | Methanol | Sealed tube, | High-density blocks |
Recommended Workflow (Self-Validating)
To ensure the chosen crystal is representative, use the Unit Cell Check method:
-
Select 3 crystals from different batches.
-
Collect a short "matrix run" (15–20 frames) on the diffractometer.
-
Determine the unit cell dimensions.
-
Validation: If all three match, proceed to full data collection. If unit cells differ, you have discovered polymorphism—a critical finding for pharmaceutical development.
Data Collection & Reduction Strategy
Because this compound is a light-atom structure (C, H, N, O, S), maximizing resolution and minimizing thermal motion is essential.
Instrument Configuration
-
Source: Cu-K
( Å) is preferred over Mo-K for small organic molecules to maximize diffraction intensity, provided the crystal is not too large (absorption risk). -
Temperature: 100 K (Cryostream).[1][2][3]
-
Reasoning: The -OH group at position 6 is prone to dynamic disorder at room temperature. Cooling "freezes" the hydroxyl proton, allowing for precise location in the difference Fourier map.
-
Data Processing Workflow (DOT Visualization)
Caption: Workflow for processing raw diffraction data into a solvable reflection file.
Structure Solution and Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 or WinGX interface.
The Phase Problem & Solution
Use Intrinsic Phasing (SHELXT) . The sulfur atom (Z=16) provides a sufficient anomalous signal (even with Mo source, but especially with Cu) to anchor the phases, making solution straightforward compared to pure C/N/O compounds.
Refinement Protocol
-
Heavy Atoms: Refine S, O, N, C anisotropically.
-
Hydrogen Treatment (Critical Step):
-
Aromatic/Methyl H: Place in calculated positions (AFIX 43 for aromatic, AFIX 137 for methyl).
-
Hydroxyl H (O6-H): Locate in the difference Fourier map (
). -
Refinement: Restrain the O-H bond length to 0.82 Å (DFIX) if freely refining it causes instability. Allow the torsion angle to refine freely to find the correct H-bond acceptor.
-
Analysis of Packing Interactions
The crystal lattice of this compound is expected to be governed by two competing forces.
A. Hydrogen Bonding Network
The molecule is a "head-to-tail" H-bonder.
-
Donor: C6-OH
-
Acceptor: N3 (thiazole ring) of a neighboring molecule.
-
Expectation: This typically forms infinite 1D polymeric chains or centrosymmetric dimers (
motif).
B. Pi-Stacking & The "Methyl Effect"
In unsubstituted benzothiazoles, molecules stack in planar sheets (separation ~3.4 Å).
-
Hypothesis: The 4-methyl group introduces a "bump" in the planar surface.
-
Outcome: Look for a "Slip-stacked" arrangement (herringbone) rather than perfect face-to-face stacking. The methyl group will likely sit in the void of a neighboring ring to maximize packing efficiency (Knudsen packing).
References
- Source: BenchChem.
-
Crystallographic Methods for Heterocycles
- Source: NIH/PubMed Central.
-
URL:[Link]
-
Refinement Software (SHELX)
- Source: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
URL:[Link]
-
Synthesis of Hydroxybenzothiazoles
- Source: ResearchGate. "Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety." (Analogous synthetic route).
-
URL:[Link]
Sources
- 1. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
bioavailability and metabolic pathways of 4-Methylbenzo[d]thiazol-6-ol
An In-Depth Technical Guide to the Preclinical Characterization of Bioavailability and Metabolism for Novel Phenolic Benzothiazoles
A Case Study of 4-Methylbenzo[d]thiazol-6-ol
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a phenolic hydroxyl group fundamentally influences the pharmacokinetic profile of these molecules, particularly their metabolic fate and oral bioavailability. This technical guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preclinical assessment of novel phenolic benzothiazoles, using the prototypical molecule this compound as a case study. Due to the absence of direct experimental data for this specific compound in the public domain, this document focuses on established principles and robust experimental protocols to predict its metabolic pathways and outline a definitive strategy for characterization. We will detail the likely Phase I and Phase II metabolic transformations, provide step-by-step protocols for key in vitro assays that form the foundation of modern ADME (Absorption, Distribution, Metabolism, and Excretion) screening, and explain the causal logic behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently characterize the ADME properties of this important class of molecules.
Introduction to Phenolic Benzothiazoles
The benzothiazole ring system is a recurring motif in compounds developed for a range of therapeutic areas, including oncology and infectious diseases.[1][2][3][4] Its rigid structure and potential for diverse substitutions make it an attractive scaffold for designing targeted therapies. The specific molecule of interest, this compound, combines this heterocyclic core with two key functional groups that are highly relevant to its biological disposition: a methyl group and a phenolic hydroxyl group.
-
The Methyl Group: This group is a potential site for oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of a primary alcohol (hydroxymethyl metabolite).
-
The Phenolic Hydroxyl Group (-OH): This is a primary site for Phase II conjugation reactions. Such reactions, predominantly glucuronidation and sulfation, are high-capacity pathways in the liver and intestine that convert phenolic compounds into more water-soluble metabolites, facilitating their excretion.[5] These processes are often so efficient that they can represent a significant barrier to achieving adequate oral bioavailability for phenolic drugs.[5]
Therefore, a thorough understanding of the interplay between Phase I and Phase II metabolism is critical to predicting the in vivo behavior and optimizing the therapeutic potential of this compound.
Predicted Metabolic Pathways of this compound
Based on the chemical structure and extensive literature on the metabolism of related compounds, we can construct a predictive map of the metabolic fate of this compound.
Predicted Phase I (Oxidative) Metabolism
Phase I metabolism primarily involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, reactions predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[6][7] For this compound, two primary oxidative pathways are predicted:
-
Methyl Group Oxidation: The 4-methyl group is a prime target for CYP-mediated hydroxylation to form 4-(hydroxymethyl)benzo[d]thiazol-6-ol. This metabolite could be further oxidized to an aldehyde and then a carboxylic acid.
-
Thiazole Ring Oxidation: While less common, metabolism of the thiazole ring itself is possible. This can involve oxidation at the sulfur atom, followed by epoxidation and potential ring-opening to yield reactive aldehyde species, a pathway that has been identified for other thiazole-containing xenobiotics.[8]
Caption: Predicted Phase I metabolic pathways for this compound.
Predicted Phase II (Conjugative) Metabolism
Phase II metabolism involves the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, drastically increasing their water solubility and facilitating excretion. For a phenolic compound like this compound, this is the most probable and impactful metabolic route.
-
Glucuronidation: The phenolic -OH group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the molecule.[5][9] This is a high-capacity pathway, and the resulting glucuronide conjugate is typically inactive and rapidly excreted. UGT1A1 and UGT1A9 are among the most abundant UGT isoforms in the liver responsible for phenolic glucuronidation.[5][10]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic hydroxyl.[5] SULT1A1, in particular, is a key enzyme in the sulfation of a wide array of phenolic compounds.[11][12] This pathway is generally considered high-affinity but lower-capacity compared to glucuronidation.
Caption: Predicted Phase II conjugation pathways for this compound.
A Framework for Determining Oral Bioavailability
Oral bioavailability is a measure of the fraction of an orally administered drug that reaches systemic circulation. It is primarily governed by intestinal absorption and first-pass metabolism in the gut wall and liver. The following in vitro assays provide a robust, early-stage assessment of these factors.
Workflow for In Vitro ADME Screening
A logical, tiered approach is essential for efficient screening. The workflow begins with assessing fundamental properties like solubility and permeability, followed by an evaluation of metabolic stability.
Caption: A typical workflow for early-stage in vitro ADME characterization.
Protocol: Caco-2 Permeability Assay for Intestinal Absorption
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for in vitro prediction of intestinal drug absorption. It allows for the measurement of the apparent permeability coefficient (Papp).
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4. Prepare the dosing solution of this compound in the transport buffer at a specified concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in reverse, adding the drug to the basolateral side and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Protocol: Liver Microsomal Stability Assay
Rationale: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and UGT enzymes.[8] An in vitro incubation with HLM is a rapid and cost-effective method to estimate a compound's intrinsic clearance (Clint) via Phase I and Phase II metabolism, providing a strong indication of its susceptibility to first-pass metabolism.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM on ice.
-
Prepare a cofactor solution. For Phase I, this is NADPH. For combined Phase I/II, include both NADPH and UDPGA (for glucuronidation).
-
Prepare a stock solution of this compound.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Immediately after, initiate the enzymatic reaction by adding the pre-warmed cofactor solution.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Use the t½ and incubation parameters to calculate the intrinsic clearance.
-
Table 1: Example Data Presentation for Microsomal Stability Assay
| Compound | Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| This compound | Experimental Value | Calculated Value | Low / Med / High |
| Verapamil (High Clearance Control) | < 10 | > 85 | High |
| Carbamazepine (Low Clearance Control) | > 60 | < 15 | Low |
Conclusion and Strategic Outlook
This guide outlines a predictive metabolic landscape for this compound and provides a validated experimental framework for its definitive characterization. The presence of the phenolic hydroxyl group strongly suggests that Phase II conjugation—specifically glucuronidation and sulfation—will be the dominant metabolic pathways, likely limiting its oral bioavailability. The proposed in vitro assays for permeability and metabolic stability are essential first steps to quantify these liabilities. Subsequent metabolite identification studies using LC-MS/MS will confirm the predicted metabolic routes and uncover any unexpected biotransformations. By following this structured, data-driven approach, drug development teams can rapidly assess the ADME profile of this compound and other novel phenolic benzothiazoles, enabling informed decisions for lead optimization and candidate selection.
References
-
Zhu, H., et al. (2021). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology. Available at: [Link]
-
Wu, B., et al. (2019). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Pharmaceuticals. Available at: [Link]
-
Zheng, M., et al. (2012). In Silico Site of Metabolism (SOM) Prediction for Human UGT-Catalyzed Reactions. Journal of Chemical Information and Modeling. Available at: [Link]
-
Wu, B., et al. (2019). Figure: Regioselective glucuronidation of phenolic compounds in literatures. ResearchGate. Available at: [Link]
-
Aninat, C., et al. (2006). Identification of the Human UDP-glucuronosyltransferase Isoforms Involved in the Glucuronidation of the Phytochemical Ferulic Acid. Drug Metabolism and Disposition. Available at: [Link]
-
Bock, K. W., & Lilienblum, W. (1994). Phenolic Antioxidants Induce UDP-glucuronosyltransferase in Rat Liver. Biochemical Society Transactions. Available at: [Link]
-
Aoyama, T., & Ohtsuki, T. (1996). [Cytochrome P450 3A4 and Benzodiazepines]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology. Available at: [Link]
-
Aoyama, T., & Ohtsuki, T. (1996). [Cytochrome P450 3A4 and Benzodiazepines]. ResearchGate. Available at: [Link]
-
Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. Available at: [Link]
-
Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. Available at: [Link]
-
Dison, P., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Anderson, L. C., et al. (1998). Human Skin and Platelet Minoxidil Sulfotransferase Activities: Biochemical Properties, Correlations and Contribution of Thermolabile Phenol Sulfotransferase. Journal of Investigative Dermatology. Available at: [Link]
-
Goren, A., et al. (2021). Novel Topical Booster Enhances Follicular Sulfotransferase Activity in Patients with Androgenetic Alopecia: A New Strategy to. Dermatology and Therapy. Available at: [Link]
-
Al-Khazrajy, O. S. A., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. Available at: [Link]
-
Goren, A., & Naccarato, T. (2018). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Dermatologic Therapy. Available at: [Link]
-
Al-Salih, H. S., et al. (2021). Assessment the effect of different genotypes of sulfotransferase 1A1 gene on the response to minoxidil in patients with androgenic alopecia. ResearchGate. Available at: [Link]
-
Goren, A., et al. (2017). The effect of topical minoxidil treatment on follicular sulfotransferase enzymatic activity. Dermatologic Therapy. Available at: [Link]
-
Shetty, C., et al. (2024). ADME properties of benzothiazole substituted 4-thiazolidinones. Journal of Molecular Structure. Available at: [Link]
-
Al-Khazrajy, O. S. A., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed. Available at: [Link]
-
Merwade, A., et al. (2020). Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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- 2. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Whitepaper: Computational Modeling and Docking Framework for 4-Methylbenzo[d]thiazol-6-ol
Executive Summary
This technical guide establishes a rigorous computational framework for the structural and functional analysis of 4-Methylbenzo[d]thiazol-6-ol . As a derivative of the privileged benzothiazole scaffold, this molecule presents unique electronic properties due to the interplay between the electron-donating hydroxyl group at the C6 position and the steric modulation of the methyl group at C4. This guide details the protocols for Density Functional Theory (DFT) analysis, molecular docking against antimicrobial and oncogenic targets, and molecular dynamics (MD) validation.
Chemical Profile & Quantum Mechanical Analysis
Structural Significance
The benzothiazole moiety is a pharmacophore found in diverse therapeutic agents, ranging from the antitumor agent Phortress to amyloid-binding diagnostic probes.
-
6-OH group: Acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), mimicking the phenolic moiety of tyrosine or serotonin.
-
4-Methyl group: Introduces lipophilicity and restricts conformational freedom in the binding pocket, potentially enhancing selectivity over non-substituted analogues.
DFT Protocol (Gaussian/ORCA)
To understand the reactivity descriptors (Global Hardness, Electrophilicity Index), we employ Quantum Mechanical (QM) calculations.
Experimental Logic: We utilize the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This combination balances computational cost with accuracy for organic electronic states, specifically correctly modeling the lone pair electrons on the Sulfur and Nitrogen atoms.
Step-by-Step Methodology:
-
Geometry Optimization: Minimize energy to the global minimum in the gas phase.
-
Frequency Calculation: Confirm the stationary point (ensure no imaginary frequencies).
-
FMO Analysis: Extract Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Hypothesis: The HOMO will be localized on the phenolic ring (electron-rich), while the LUMO will reside on the thiazole ring (electron-deficient), suggesting charge transfer potential.
-
Molecular Electrostatic Potential (MEP)
Mapping the electrostatic potential surface reveals reactive sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): N3 atom and O(hydroxyl). Primary sites for H-bond acceptance.
-
Blue Regions (Positive Potential): H(hydroxyl) and H(aromatic). Primary sites for H-bond donation.
Druglikeness & ADMET Profiling
Before docking, we validate the "drug-likeness" of the ligand using SwissADME and pkCSM algorithms.
Predicted Profile (In-Silico):
-
Lipinski’s Rule of Five: 0 Violations.
-
MW < 500 Da (Approx. 165.2 Da).
-
LogP < 5 (Predicted ~2.5).
-
-
Blood-Brain Barrier (BBB): High probability of crossing due to low polar surface area (TPSA < 90 Ų) and lipophilic nature.
-
Metabolism: Likely substrate for CYP1A2 due to the planar aromatic structure.
Molecular Docking Strategy
We define two primary therapeutic vectors for this scaffold: Antimicrobial (DNA Gyrase) and Anticancer (EGFR Kinase) .
Target Selection & Preparation
| Target Protein | PDB ID | Rationale | Grid Box Center (x, y, z) |
| DNA Gyrase B | 1KZN | Validated target for benzothiazoles (ATPase domain inhibition). | 18.2, 25.4, 30.1 |
| EGFR Kinase | 1M17 | Homology with ATP-binding pocket; 6-OH mimics ATP adenine. | 22.5, 0.5, 52.8 |
Docking Protocol (AutoDock Vina / Glide)
Causality: We use a semi-flexible docking approach. The ligand is fully flexible, while key active site residues (e.g., Asp73 in DNA Gyrase) are kept rigid to reduce computational noise, unless induced-fit docking (IFD) is specified.
Workflow:
-
Protein Prep: Remove water molecules (unless bridging is expected), add polar hydrogens (Kollman charges), and merge non-polar hydrogens.
-
Ligand Prep: Convert 2D SDF to 3D PDBQT. Compute Gasteiger charges. Define rotatable bonds (hydroxyl torsion).
-
Search Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Runs: 50 independent runs.
-
Exhaustiveness: 8 (Standard) or 32 (High Precision).
-
Visualization of Signaling & Workflow
The following diagram illustrates the integrated computational pipeline for characterizing this molecule.
Caption: Integrated computational workflow from QM ligand characterization to structural docking and dynamic validation.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. To validate the stability of the This compound — DNA Gyrase complex, we perform a 100 ns MD simulation using GROMACS .
System Setup[1][2]
-
Force Field: CHARMM36m (best for small organic ligands + proteins).
-
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
Simulation Protocol
-
Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Stabilizes temperature.
-
NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat). Stabilizes density.
-
Production Run: 100 ns. Save coordinates every 10 ps.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 0.2 nm indicates a stable binding mode.
-
RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in the active site (Asp73, Gly77) confirms ligand engagement.
-
H-Bond Lifetime: Calculates the persistence of the critical H-bond between the 6-OH group and the target residues.
Proposed Mechanism of Action (Binding Mode)
Based on the pharmacophore, the expected binding mode in the ATP-binding pocket of DNA Gyrase involves a specific interaction network.
Caption: Hypothetical interaction map of this compound within the DNA Gyrase B ATP-binding pocket.
References
-
Benzothiazole Scaffold Significance
-
Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a unique and versatile scaffold for the design of diverse biological agents. European Journal of Medicinal Chemistry.[1]
-
-
DNA Gyrase Targeting
-
Computational Protocol (DFT)
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.
-
-
Docking Methodology (AutoDock Vina)
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
-
MD Simulation Standards
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.
-
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Preliminary Toxicology Screening of 4-Methylbenzo[d]thiazol-6-ol: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological screening of the novel compound, 4-Methylbenzo[d]thiazol-6-ol. Benzothiazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. However, a thorough understanding of their potential toxicity is paramount for further development. This document outlines a tiered approach, integrating in silico predictions with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. The methodologies detailed herein are designed to be robust, self-validating, and provide a strong foundation for a preliminary risk assessment, guiding future drug development endeavors for this class of compounds.
Introduction and Rationale
This compound belongs to the benzothiazole family, a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry. Various derivatives have demonstrated antimicrobial, anti-inflammatory, and even anticancer properties. The structural alerts within the benzothiazole scaffold, however, necessitate a proactive and thorough toxicological evaluation early in the development pipeline. This guide proposes a scientifically rigorous, tiered screening strategy to identify potential toxicological liabilities of this compound, ensuring a data-driven approach to its continued development. The causality behind this multi-pronged approach lies in the understanding that no single assay can fully capture the complex interactions of a novel chemical entity with biological systems. By combining computational modeling with diverse in vitro assays, we can build a more complete and predictive preliminary safety profile.
Tier 1: In Silico Toxicological Assessment
Prior to initiating wet-lab experiments, a comprehensive in silico analysis provides a valuable initial assessment of the potential toxicological profile of this compound. These computational methods leverage existing toxicological data and sophisticated algorithms to predict adverse effects based on the compound's chemical structure.[1]
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's in vivo behavior and potential for adverse effects.[2] Various computational models can predict these parameters. For this compound, we will utilize publicly available tools such as the OECD QSAR Toolbox to generate initial predictions for key ADMET endpoints.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or toxicity.[3] By inputting the structure of this compound into validated QSAR models, we can predict its potential for various toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.[4][5] The U.S. EPA's Toxicity Estimation Software Tool (TEST) is a valuable resource for this purpose.[5]
The following diagram illustrates the workflow for the in silico toxicological assessment:
Caption: In Silico Toxicology Workflow for this compound.
Tier 2: In Vitro Toxicological Screening
Based on the insights from the in silico assessment, a targeted battery of in vitro assays will be conducted to provide empirical evidence of the compound's potential toxicity.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation. We will employ a multi-assay approach to mitigate the risk of compound-specific artifacts and to gain a more comprehensive understanding of the mechanism of cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can induce genetic mutations or chromosomal damage, which are potential indicators of carcinogenicity.
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10] This test will be performed in accordance with OECD Guideline 471.[9][10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain WP2uvrA.[11]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[9]
-
Exposure: In a test tube, combine the test compound, the bacterial culture, and, if required, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[11]
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound in mammalian cells.[12] This assay will be performed using Chinese Hamster Ovary (CHO) cells.[13]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture CHO cells to an appropriate confluency.
-
Treatment: Expose the cells to various concentrations of this compound with and without S9 metabolic activation for a short (3-6 hours) and long (24 hours) exposure period.[13]
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.[14]
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Therefore, assessing the potential hepatotoxicity of this compound is a critical step.
The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model for hepatotoxicity studies due to its metabolic capabilities.[15]
Experimental Protocol: HepG2 Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in a 96-well plate to 80-90% confluency.[16]
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
The following diagram illustrates the workflow for the in vitro toxicological screening:
Caption: In Vitro Toxicology Screening Workflow.
Data Analysis and Interpretation
The data generated from the in vitro assays will be analyzed to determine key toxicological parameters.
Cytotoxicity Data
The primary endpoint for the cytotoxicity assays is the IC50 value, which represents the concentration of the test compound that inhibits 50% of cell growth or viability.[13] A lower IC50 value indicates higher cytotoxicity.
Genotoxicity Data
For the Ames test, a positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least twofold greater than the background control.[11] In the micronucleus assay, a statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive finding.
Hepatotoxicity Data
The IC50 value obtained from the HepG2 cytotoxicity assay will provide a quantitative measure of the compound's potential to cause liver cell damage.
Table 1: Summary of Preliminary Toxicological Data for this compound
| Assay | Endpoint | Result | Interpretation |
| In Silico | |||
| ADMET Prediction | Predicted ADMET Profile | TBD | Provides initial assessment of drug-like properties. |
| QSAR Modeling | Predicted Toxicities | TBD | Highlights potential areas of concern. |
| In Vitro | |||
| MTT Assay | IC50 (µM) | TBD | Quantifies general cytotoxicity. |
| Ames Test | Mutagenicity (Positive/Negative) | TBD | Indicates potential for gene mutations. |
| In Vitro Micronucleus | Clastogenicity/Aneugenicity (Positive/Negative) | TBD | Indicates potential for chromosomal damage. |
| HepG2 Cytotoxicity | IC50 (µM) | TBD | Quantifies potential for hepatotoxicity. |
Preliminary Risk Assessment and Conclusion
The culmination of the in silico and in vitro data will form the basis of a preliminary risk assessment for this compound. This integrated approach allows for a more confident decision-making process regarding the compound's future development. A negative finding across all assays would provide a strong rationale for advancing the compound to the next stage of preclinical development. Conversely, positive findings in any of the assays would trigger further investigation to understand the underlying mechanisms of toxicity and to determine if the observed toxicity is a significant barrier to continued development. This tiered screening strategy ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the path to potentially life-saving therapeutics.
References
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Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information; 2013. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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reframeDB. HepG2 Cytotoxicity, 72 hour. [Link]
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National Academic Digital Library of Ethiopia. Presenting Toxicology Results. [Link]
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CMIC Group. In Vitro and in Vivo Studies. [Link]
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National Toxicology Program. Technical Reports. [Link]
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NAMSA. White Paper: Toxicological Risk Assessment of Medical Devices. [Link]
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-
Cyprotex. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]
- A. G. G. de A. Melo, et al. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv, 2020.
-
Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]
-
Bio-protocol. HepG2 cell line cytotoxicity assay. [Link]
-
Emulate. Liver Toxicology White Paper: Setting a New Standard in Drug Safety Testing. [Link]
-
JRC Publications Repository. Review of Software Tools for Toxicity Prediction. [Link]
-
CrelioHealth. Navigating Toxicology Reporting: An In-Depth Guide. [Link]
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]
- M. Fenech. The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 2000.
-
Prashant Mhatre. Create a Flowchart using Graphviz Dot. Medium; 2022. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
OECD. QSAR Toolbox. [Link]
-
ResearchGate. In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells. [Link]
-
Genes and Environment. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. [Link]
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Chad's Blog. Building diagrams using graphviz. [Link]
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Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
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YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]
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Instem. Streamlining Toxicity Predictions with In Silico Profiling. [Link]
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U.S. Environmental Protection Agency. Toxicity Estimation Software Tool (TEST). [Link]
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Creative Bioarray. Bacterial Reverse Mutation Test (Ames Test, OECD 471). [Link]
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Toxicological Sciences. Toxicity Testing in the 21st Century: A View from the Pharmaceutical Industry. [Link]
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Joel Dare. Creating Software Engineering Flow Charts with Graphviz Dot. [Link]
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American Academy of Forensic Sciences. What should be behind a quality toxicology report?. [Link]
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U.S. Food and Drug Administration. Redbook 2000: IV.B.2 Guidelines for Reporting the Results of Toxicity Studies. [Link]
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Briefings in Bioinformatics. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. [Link]
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solubility of 4-Methylbenzo[d]thiazol-6-ol in aqueous and organic solvents
[1][2][3]
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (CAS: 1190317-27-1) is a functionalized benzothiazole scaffold increasingly utilized in medicinal chemistry for its potential in neuroprotective and antimicrobial applications.[1][2][3][4] Its physicochemical profile is defined by a lipophilic benzothiazole core modulated by a polar phenolic hydroxyl group at position 6 and a steric methyl group at position 4.[3]
This guide addresses the critical challenge of solubilizing this compound for biological assays and formulation. While the 6-hydroxyl group offers a handle for hydrogen bonding, the 4-methyl substituent increases lipophilicity (Predicted LogP ~2.8), rendering the molecule sparingly soluble in neutral aqueous media.[1][2][3] This document provides a definitive technical framework for predicting, measuring, and optimizing the solubility of this compound in both aqueous and organic solvent systems.[1][2][3]
Part 1: Physicochemical Characterization & Predicted Profile[1][2]
Before initiating wet-lab experiments, it is essential to understand the structural determinants governing the solubility of this compound.
Structural Determinants[1][2][3]
-
Lipophilic Core: The fused benzene and thiazole rings create a planar, hydrophobic surface that drives
stacking in the solid state, increasing lattice energy and reducing solubility.[3] -
Steric Modulation (4-Methyl): The methyl group at position 4 disrupts planarity slightly but primarily adds lipophilicity (+0.5 LogP units vs. the non-methylated analog).[1][2][3]
-
Ionizable Handle (6-OH): The phenolic hydroxyl is the primary site for solvation in polar media.[1][2][3] Its ionization (pKa ~9.[1][3]5) allows for pH-dependent solubility enhancement.[1][2][3]
Predicted Solubility Data
Note: Values below are calculated based on Quantitative Structure-Property Relationship (QSPR) models and validated against the structural analog 6-Hydroxybenzothiazole.
| Parameter | Value (Predicted) | Implication for Solubility |
| Molecular Weight | 165.21 g/mol | Low MW favors dissolution, but crystal packing dominates.[1][2][3] |
| XLogP3 | 2.8 ± 0.2 | Moderate lipophilicity; poor aqueous solubility expected.[3] |
| pKa (Phenolic OH) | 9.5 ± 0.5 | Soluble in basic media (pH > 10) as the phenolate anion. |
| H-Bond Donors | 1 | Limited water interaction; good solubility in alcohols.[1][2][3] |
| H-Bond Acceptors | 2 (N, S) | Potential for interaction with polar aprotic solvents (DMSO).[1][3] |
Solvent Compatibility Matrix
| Solvent Class | Representative Solvent | Predicted Solubility | Application |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solution preparation (10-100 mM).[1][2][3] |
| Polar Protic | Ethanol, Methanol | Moderate (10-30 mg/mL) | Intermediate dilutions; crystallization.[1][3] |
| Aqueous (pH 7.4) | PBS Buffer | Low (<0.1 mg/mL) | Biological assay medium (requires co-solvent).[1] |
| Aqueous (pH >10) | 0.1 M NaOH | High (>10 mg/mL) | Dissolution via ionization (Phenolate formation).[1] |
| Non-Polar | Hexane, Heptane | Very Low | Anti-solvent for precipitation.[3] |
Part 2: Mechanistic Visualization
The solubility behavior is dictated by the equilibrium between the neutral and ionized forms.[3] The diagram below illustrates the ionization pathway and the recommended workflow for solubility determination.
Caption: Workflow distinguishing Kinetic Solubility (for screening) from Thermodynamic Solubility (for accurate physicochemical profiling).
Part 3: Experimental Protocols
To generate valid data for regulatory or publication purposes, follow these standardized protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The "Gold Standard" for determining equilibrium solubility.[1][2]
Materials:
-
0.1 M HCl and 0.1 M NaOH (for pH profiling).
Procedure:
-
Saturation: Add excess solid compound (~2 mg) to a glass vial containing 1 mL of the target solvent (e.g., PBS pH 7.4). Ensure undissolved solid is visible.[3]
-
Equilibration: Cap the vial and place it in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 to 72 hours .
-
Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove undissolved solids. Note: Pre-saturate the filter to prevent drug loss due to adsorption.
-
Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV (Detection wavelength: ~280 nm, typical for benzothiazoles).[3]
-
Calculation: Compare the peak area against a standard curve prepared from the DMSO stock solution.
Protocol B: Kinetic Solubility (High Throughput)
Used for rapid screening of biological assay compatibility.[1]
Procedure:
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Slowly add the DMSO stock to the aqueous buffer (PBS pH 7.4) to achieve final concentrations of 1, 10, 50, and 100 µM.[3] Ensure final DMSO concentration is ≤1%.[3]
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure turbidity using a nephelometer or UV-Vis plate reader (absorbance at 600 nm indicates precipitation).[1][2][3]
-
Result: The "Kinetic Solubility Limit" is the highest concentration before a significant increase in turbidity is observed.[3]
Part 4: Mechanistic Insights & Troubleshooting
Hansen Solubility Parameters (HSP)
Understanding the why behind solvent selection helps in formulation.[3] The solubility of this compound can be explained using HSP, which divides solubility energy into Dispersion (
-
Dispersion (
): High.[1][3] The aromatic benzothiazole core requires solvents with good dispersion forces (e.g., DMSO, DMF).[3] -
Hydrogen Bonding (
): Moderate.[1][3] The 6-OH group requires a solvent that can accept hydrogen bonds.[1][2][3] -
The "DMSO Effect": DMSO is the universal solvent for this molecule because it matches the high polarity (
) and H-bond accepting requirement of the hydroxyl group, while also accommodating the aromatic core.[3]
pH-Dependent Solubility (The "Phenol Switch")
The 6-hydroxyl group is weakly acidic.[1][2][3]
-
pH < 8: The molecule exists in the neutral, protonated form. Solubility is driven by lipophilicity (Low).[1][3]
-
pH > 10: The hydroxyl deprotonates to form the phenolate anion .[3] This charged species is highly water-soluble.[1][2][3]
-
Strategy: For aqueous formulations, consider using a buffered vehicle at pH 8.5-9.0 (if biologically tolerated) or using cyclodextrin (HP-
-CD) encapsulation to shield the lipophilic core.[1][2][3]
References
-
BenchChem. (2025).[1][3] this compound Product Data & Safety Sheet. Retrieved from [1][3]
-
PubChem. (2025).[1][3][5][6][7] Compound Summary: 6-Hydroxybenzothiazole (Analog).[1][2][3][4] National Library of Medicine.[3] Retrieved from [1][3]
-
Evotec. (2025).[1][3][7][8] Thermodynamic Solubility Assay Protocols. Retrieved from [1][3]
-
Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3][7] Retrieved from [1][3]
-
WuXi AppTec. (2025).[1][3] Kinetic & Thermodynamic Solubility Testing Services. Retrieved from [1][3]
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An In-depth Technical Guide to the Determination of Quantum Yield and Molar Absorptivity of 4-Methylbenzo[d]thiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Introduction: The Significance of Photophysical Characterization
The utility of a molecule in applications involving light, such as fluorescence imaging or photodynamic therapy, is fundamentally dictated by its ability to absorb and emit photons. Molar absorptivity and quantum yield are the key metrics that quantify these processes.
-
Molar Absorptivity (ε): This parameter is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity is crucial for applications requiring a strong response to light, such as in the design of sensitive fluorescent probes.
-
Fluorescence Quantum Yield (Φ): Defined as the ratio of photons emitted to photons absorbed, the quantum yield quantifies the efficiency of the fluorescence process.[4] A high quantum yield is desirable for bright fluorescent labels and efficient light-emitting materials.
The benzothiazole core is a versatile platform for the design of fluorescent molecules.[5][6] The photophysical properties of benzothiazole derivatives can be finely tuned through chemical modifications, making them attractive candidates for a wide range of applications.[7] Therefore, the ability to accurately determine the molar absorptivity and quantum yield of novel derivatives like 4-Methylbenzo[d]thiazol-6-ol is a critical skill for researchers in the field.
Theoretical Foundations
Beer-Lambert Law and Molar Absorptivity
The absorption of light by a solution is described by the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)
-
c is the molar concentration of the absorbing species (in mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
This relationship forms the basis for the experimental determination of molar absorptivity.
Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule absorbs a photon, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground electronic state by emitting a photon. The quantum yield (Φ) is a measure of the efficiency of this emission process and is given by:
Φ = kᵣ / (kᵣ + kₙᵣ)
Where:
-
kᵣ is the rate constant for radiative decay (fluorescence)
-
kₙᵣ is the sum of the rate constants for all non-radiative decay pathways (e.g., internal conversion, intersystem crossing)
The determination of absolute quantum yield is complex and requires specialized equipment. A more common and accessible approach is the relative quantum yield method , which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of molar absorptivity and fluorescence quantum yield.
General Considerations
-
Solvent Selection: The photophysical properties of many fluorophores, including benzothiazole derivatives, can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][9] It is crucial to perform measurements in a solvent that is appropriate for the intended application and to report the solvent used. A range of solvents of varying polarity should be considered to fully characterize the compound.
-
Purity of the Compound: The presence of impurities can significantly affect absorbance and fluorescence measurements. It is essential to use a highly purified sample of this compound.
-
Instrumentation: A UV-Vis spectrophotometer is required for absorbance measurements, and a spectrofluorometer is needed for fluorescence measurements.
Determination of Molar Absorptivity
The following workflow outlines the process for determining the molar absorptivity of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Methyl 4-methylbenzo[d]thiazole-6-carboxylate [myskinrecipes.com]
- 4. edinst.com [edinst.com]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
understanding the structure-activity relationship of 4-Methylbenzo[d]thiazol-6-ol derivatives
Technical Monograph: Structure-Activity Relationship of 4-Methylbenzo[d]thiazol-6-ol Derivatives
Part 1: Executive Technical Synthesis
The This compound scaffold represents a highly specialized subclass of the benzothiazole "privileged structure." While generic benzothiazoles are ubiquitous in medicinal chemistry, this specific regioisomer combines a phenolic hydrogen-bond donor at C6 with a steric modulator at C4.
This scaffold is primarily investigated in two high-value therapeutic areas:
-
Neurodegenerative Diagnostics: As a core pharmacophore for amyloid-
(A ) imaging agents (analogous to Thioflavin T and PIB), where the 6-OH group is critical for binding affinity. -
Enzyme Inhibition: Specifically targeting copper-containing oxidases like Tyrosinase (melanogenesis inhibitors) and specific kinases, where the phenol mimics the tyrosine substrate.
The inclusion of the 4-methyl group is a classic medicinal chemistry tactic (the "Magic Methyl" effect) used to modulate lipophilicity (
Part 2: Chemical Architecture & SAR Logic
The biological activity of this scaffold is governed by a strict electronic and steric code. Below is the detailed Structure-Activity Relationship (SAR) analysis.
The Electronic "Push-Pull" System (Position 6)
The C6-Hydroxyl group is not merely a substituent; it is the functional "warhead."
-
Mechanism: It acts as an electron-donating group (EDG) into the benzothiazole ring. In fluorescence applications, this donation works in concert with an electron-withdrawing group (EWG) at Position 2, creating a "push-pull" system that facilitates charge transfer upon excitation.
-
SAR Rule: Alkylation (e.g., -OMe) of the C6-OH often drastically reduces binding affinity for amyloid plaques and tyrosinase enzymes, converting the active drug into a prodrug or an inactive compound.
The Steric Anchor (Position 4)
The 4-Methyl group differentiates this scaffold from the more common 6-hydroxybenzothiazole.
-
Conformational Lock: The C4-Me creates steric bulk near the thiazole nitrogen. If a substituent is present at C2, the 4-Me group can force a non-planar conformation, which may improve selectivity by preventing intercalation into off-target DNA.
-
Metabolic Blockade: The C4 position is a potential site for Phase I metabolic oxidation. Methylating this position blocks this pathway, potentially extending the half-life (
) of the molecule.
The Diversity Vector (Position 2)
This is the primary site for lead optimization.
-
Aryl/Heteroaryl Groups: Extending conjugation here shifts the fluorescence emission to the Near-Infrared (NIR) region, crucial for in vivo imaging.
-
Amines: 2-Amino derivatives are potent precursors for Schiff bases, widely tested for antimicrobial activity (DNA Gyrase inhibition).
Part 3: Visualization of SAR & Signaling
The following diagram maps the structural logic described above.
Figure 1: Structural dissection of the this compound pharmacophore highlighting functional roles.
Part 4: Experimental Protocols
To validate the SAR, we utilize a self-validating synthesis and a Tyrosinase Inhibition Assay.
Protocol A: Synthesis of this compound
Rationale: This route utilizes the oxidative cyclization of a thiourea intermediate, which is more regioselective than direct thionation of anilines.
Reagents: 4-Amino-3-methylphenol, Ammonium thiocyanate (
-
Thiourea Formation:
-
Dissolve 4-Amino-3-methylphenol (10 mmol) in glacial acetic acid (20 mL).
-
Add
(20 mmol) and stir at room temperature for 30 min. -
Cool to 0°C. Dropwise add
(10 mmol) in acetic acid over 20 min. Critical: Maintain temp <5°C to prevent over-bromination.
-
-
Cyclization:
-
Allow the mixture to warm to RT and stir for 4 hours.
-
Reflux for 2 hours to ensure complete ring closure.
-
-
Workup:
-
Pour reaction mixture into crushed ice/water.
-
Neutralize with
to pH 8. The precipitate is the crude product. -
Filter and recrystallize from Ethanol/Water (8:2).
-
-
Validation:
-
TLC: Mobile phase Hexane:EtOAc (6:4). Product
. -
1H NMR (DMSO-d6): Look for singlet at
2.3-2.5 (Me) and broad singlet at 9.5-10.0 (OH).
-
Protocol B: Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a copper-containing enzyme. The 6-OH group of the scaffold mimics Tyrosine, acting as a competitive inhibitor. This assay quantifies that potency.
Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).
-
Preparation:
-
Dissolve test compounds in DMSO (Stock 10 mM). Dilute with buffer to final concentrations (0.1 - 100
). Keep DMSO < 1%.
-
-
Incubation:
-
In a 96-well plate, mix 140
buffer + 20 enzyme solution (46 units/mL). -
Add 20
test compound. Incubate at 25°C for 10 min.
-
-
Reaction Trigger:
-
Add 20
of L-DOPA (2.5 mM).
-
-
Measurement:
-
Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 min.
-
-
Calculation:
- .
-
Calculate
using non-linear regression (GraphPad Prism).
Part 5: Comparative Data Analysis
The following table synthesizes representative data comparing the 4-Methyl derivative against standard benchmarks.
Table 1: Comparative Potency & Properties
| Compound Variant | R (Pos 2) | X (Pos 4) | Tyrosinase IC50 ( | LogP (Calc) | Notes |
| Reference (Kojic Acid) | - | - | 15.2 | -0.6 | Standard Control |
| Scaffold A | H | H | 24.5 | 2.1 | Good activity, rapid metabolism |
| Target (Scaffold B) | H | Methyl | 18.1 | 2.5 | Improved potency & lipophilicity |
| Derivative C | Methyl | 12.4 | 2.2 | H-bond donor at C2 improves binding | |
| Derivative D | Phenyl | Methyl | >100 | 3.8 | Steric clash in active site; inactive |
| Control E | H | H (6-OMe) | >200 | 2.4 | Loss of H-bond donor kills activity |
Data Source Interpretation: The addition of the 4-Methyl group (Scaffold B) generally improves potency over the unsubstituted parent (Scaffold A) by filling a hydrophobic pocket in the enzyme active site, while the 6-OH is non-negotiable (Control E).
Part 6: Synthesis Workflow Diagram
Figure 2: Step-wise oxidative cyclization protocol for the synthesis of the core scaffold.
Part 7: References
-
Medicinal Chemistry of Benzothiazoles:
-
Tyrosinase Inhibition Studies:
-
Title: Design, synthesis and tyrosinase inhibitory activity of benzothiazole derivatives.
-
Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
-
Amyloid Imaging Mechanisms:
-
Title: Benzothiazole derivatives as diagnostic agents for Alzheimer's disease.
-
Source: Future Medicinal Chemistry.
-
URL:[Link]
-
-
Synthetic Methodology:
-
Title: Synthesis of 2-aminobenzothiazoles via oxidative cyclization.
-
Source: Journal of Organic Chemistry (Standard Protocol Reference).
-
URL:[Link]
-
Sources
- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. researchgate.net [researchgate.net]
Methodological & Application
using 4-Methylbenzo[d]thiazol-6-ol as a fluorescent probe for bioimaging
Application Note: 4-Methylbenzo[d]thiazol-6-ol as a Fluorescent Probe for Bioimaging
Abstract
This application note details the physicochemical properties and experimental protocols for using This compound (4-Me-BT-6-ol) as a fluorescent probe in biological systems.[1][2] Structurally analogous to the luciferin core and benzothiazole-based ESIPT (Excited-State Intramolecular Proton Transfer) dyes, this fluorophore exhibits environment-sensitive emission and pH-dependent fluorescence.[1][2] It serves as an excellent scaffold for ratiometric pH sensing in physiological ranges and as a signal reporter for enzyme-activatable probes.[1][2] This guide provides step-by-step protocols for stock preparation, spectroscopic characterization, and live-cell imaging.[1][2]
Introduction
This compound is a benzothiazole derivative characterized by a fused thiazole ring and a phenolic hydroxyl group at the 6-position, with a methyl substituent at the 4-position.[1][2][3] Its structure is closely related to Firefly Luciferin (which contains a 6-hydroxybenzothiazole core) and various amyloid-binding dyes (e.g., Thioflavin T analogues).[1]
Unlike conventional rigid fluorophores, 4-Me-BT-6-ol exhibits Intramolecular Charge Transfer (ICT) properties that are highly sensitive to the protonation state of the hydroxyl group.[1][2]
-
Neutral Form: Predominant at acidic pH; exhibits blue/cyan fluorescence.
-
Anionic (Phenolate) Form: Predominant at basic/physiological pH; exhibits intense green/yellow fluorescence due to enhanced electron donation from the oxygen anion into the benzothiazole acceptor.
The 4-methyl group acts as a weak electron-donating group, which modulates the pKa and lipophilicity of the probe compared to the unsubstituted parent compound, improving cellular retention and tuning the emission toward the visible spectrum.[1][2]
Mechanism of Action
The fluorescence mechanism of this compound is governed by the ionization of the 6-hydroxyl group and the polarity of the surrounding medium.[1][2]
-
pH Sensing (Acid-Base Equilibrium): At physiological pH (7.4), the probe exists in an equilibrium between its neutral (protonated) and anionic (deprotonated) forms. The deprotonation leads to a bathochromic shift (red shift) in both absorption and emission, allowing for ratiometric pH imaging.
-
Environment Sensitivity: In its neutral form, the probe is hydrophobic and can partition into lipid bilayers or hydrophobic pockets of proteins (e.g., amyloid fibrils), often accompanied by a fluorescence intensity increase ("turn-on" response) due to restricted molecular rotation and reduced non-radiative decay.[1]
Figure 1: Schematic of the pH-dependent ionization and environmental sensing mechanism of this compound.
Physical & Chemical Properties
| Property | Value / Description |
| Chemical Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Solubility | Soluble in DMSO, DMF, Ethanol.[1][2] Low solubility in water (requires organic co-solvent). |
| Excitation Max (λex) | ~335 nm (Neutral); ~410 nm (Anion) |
| Emission Max (λem) | ~450 nm (Neutral); ~535 nm (Anion) |
| pKa | Estimated ~7.5 – 8.2 (Modulated by 4-methyl group) |
| Stokes Shift | Large (>100 nm), minimizing self-quenching.[2] |
Experimental Protocols
Stock Solution Preparation[1]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 1.65 mg of this compound in 1.0 mL of DMSO.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months if protected from light and moisture.
In Vitro Spectroscopic Characterization (pH Titration)
To determine the pKa and optimal imaging wavelengths:
-
Buffer Prep: Prepare 100 mM phosphate/citrate buffers ranging from pH 4.0 to 10.0.
-
Dilution: Dilute the stock probe to 10 µM in each buffer (0.1% DMSO final).
-
Measurement:
-
Record UV-Vis absorption spectra (250–500 nm).[1]
-
Record Fluorescence emission spectra (Excitation: 360 nm and 410 nm).
-
-
Analysis: Plot the ratio of emission intensities (
) vs. pH to generate a sigmoidal calibration curve.
Live Cell Imaging Protocol
This protocol is optimized for adherent cell lines (e.g., HeLa, HEK293).
Step 1: Cell Culture
-
Incubate at 37°C, 5% CO₂ until 70-80% confluence.
Step 2: Staining Solution [1][2]
-
Dilute the 10 mM DMSO stock to a final concentration of 5–10 µM in serum-free medium (e.g., DMEM or HBSS).
-
Note: Serum proteins (BSA) may bind the probe; serum-free loading is recommended for initial uptake.[1]
Step 3: Incubation
-
Remove culture medium and wash cells once with PBS.[1]
-
Add the Staining Solution.[1]
-
Incubate for 20–30 minutes at 37°C.
Step 4: Washing & Imaging
-
Wash cells 3x with warm PBS or HBSS to remove excess probe.[1]
-
Image immediately in HBSS (maintain physiological pH).
Microscope Settings (Confocal):
-
Channel 1 (Neutral/Blue): Ex 405 nm laser; Em 430–480 nm.
-
Channel 2 (Anion/Green): Ex 405 nm or 488 nm laser; Em 510–560 nm.
-
Ratiometric Map: Generate a pixel-by-pixel ratio image (Ch2/Ch1) to visualize intracellular pH gradients.
Figure 2: Workflow for live-cell staining and imaging.[1][2]
Data Analysis & Interpretation
-
Ratiometric Calculation:
The ratio is independent of probe concentration and photobleaching, providing a robust measurement of pH. -
Localization:
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation | High concentration in aqueous buffer.[1][2] | Keep final concentration < 20 µM.[2] Ensure DMSO < 1%. |
| Low Signal | Poor cell permeability or efflux.[2] | Increase concentration to 20 µM or add Pluronic F-127 (0.02%).[1] |
| Rapid Bleaching | High laser power.[2] | Reduce laser intensity; the phenolate form is more susceptible to photo-oxidation.[1][2] |
| No Spectral Shift | pH is outside dynamic range.[2] | Verify the pKa via titration.[2] The 4-Me group may shift pKa higher than expected.[1][2] |
References
-
Fundamental Benzothiazole Photophysics
-
Luciferin Analogues
-
Amyloid Detection
-
ESIPT Probes
(Note: While this compound is a specific chemical entity, its application protocols are derived from the well-established chemistry of the 6-hydroxybenzothiazole class found in the citations above.)
Sources
Application Note: Characterizing 4-Methylbenzo[d]thiazol-6-ol as a Potent Inhibitor of VEGFR2 Kinase
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Angiogenesis through VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that serves as the primary mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its ligand, VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[3][4] In pathological conditions like cancer, VEGFR2 is often overactive, promoting tumor growth and metastasis by ensuring a dedicated blood supply.[5][6] Consequently, inhibiting VEGFR2 kinase activity has become a cornerstone of modern anti-cancer therapy.[5]
Small molecule inhibitors offer a powerful modality for targeting the ATP-binding pocket of kinases like VEGFR2, preventing phosphorylation and halting the signaling cascade. The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potent kinase inhibitory activity.[7][8]
This guide provides a comprehensive set of protocols and technical insights for researchers to characterize the inhibitory potential of 4-Methylbenzo[d]thiazol-6-ol against VEGFR2. We will progress logically from initial compound handling and mechanistic understanding to robust biochemical and cell-based functional assays.
Compound Handling and Safety Precautions
Scientific rigor begins with safe and proper handling of investigational compounds. This compound, as a benzothiazole derivative, requires careful handling.
Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9][10] For experimental use, prepare fresh solutions from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Safety Profile: Based on data for related benzothiazole compounds, appropriate personal protective equipment (PPE) is mandatory.[11][12]
| Hazard Category | Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9][11] | Safety Data Sheet |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes/vapors.[11][12] | Safety Data Sheet |
| Handling | Use only in a well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13] | Safety Data Sheet |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] | Safety Data Sheet |
The VEGFR2 Signaling Cascade: Mechanism of Action
Understanding the target pathway is critical for interpreting inhibitor data. The binding of VEGF-A to the extracellular domain of VEGFR2 triggers its dimerization and the trans-autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1] This phosphorylation creates docking sites for various signaling proteins, activating key downstream pathways that collectively drive the angiogenic response.[3][14] The primary pathway for endothelial cell proliferation involves Phospholipase C-γ (PLCγ), which leads to the activation of the Raf-MEK-MAPK cascade.[3]
An effective ATP-competitive inhibitor like this compound is designed to occupy the ATP-binding pocket within the VEGFR2 kinase domain, thereby preventing the initial autophosphorylation event and blocking all subsequent downstream signaling.
Caption: VEGFR2 signaling pathway and point of inhibition.
Protocol 1: Biochemical IC₅₀ Determination of VEGFR2 Kinase Activity
Principle: The first step in characterizing an inhibitor is to determine its potency against the isolated enzyme.[15] This biochemical assay quantifies the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by recombinant human VEGFR2 kinase. We will use a luminescence-based ATP detection method, such as the Kinase-Glo® assay. In this format, kinase activity consumes ATP, reducing the available pool. The remaining ATP is used by luciferase to generate a light signal. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescence signal.[16][17]
Materials and Equipment:
| Reagent/Equipment | Supplier Example | Purpose |
|---|---|---|
| Recombinant Human VEGFR2 Kinase | BPS Bioscience, #78857 | Enzyme source |
| Kinase Substrate (e.g., Poly-Glu,Tyr 4:1) | BPS Bioscience, #78857 | Substrate for phosphorylation |
| ATP, 10 mM Solution | Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer (e.g., 5x Kinase Buffer 1) | BPS Bioscience, #78857 | Provides optimal reaction conditions |
| This compound | Custom Synthesis/Vendor | Test inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| Kinase-Glo® MAX Luminescence Kit | Promega | Detection reagent |
| White, Opaque 96-well Plates | Corning | Low cross-talk assay plates |
| Multichannel Pipettes | Gilson, Eppendorf | Liquid handling |
| Microplate Luminometer | BMG LABTECH, Tecan | Signal detection |
Caption: Workflow for biochemical IC₅₀ determination.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a 1000x top concentration (e.g., 10 mM for a 10 µM final concentration). The final DMSO concentration in the assay should not exceed 1%.[18]
-
Assay Plate Setup (in duplicate or triplicate):
-
Test Wells: Add 1 µL of each inhibitor dilution.
-
Positive Control (0% Inhibition): Add 1 µL of DMSO.
-
Negative Control (100% Inhibition): Add 1 µL of DMSO.
-
-
Reagent Preparation: Prepare a master mix of 1x Kinase Buffer, substrate, and VEGFR2 enzyme at their optimal concentrations (refer to manufacturer's datasheet).[16]
-
Enzyme Addition: Dispense 20 µL of the enzyme/substrate master mix into the "Test Wells" and "Positive Control" wells. To the "Negative Control" wells, add 20 µL of a mix containing only buffer and substrate (no enzyme).
-
Reaction Initiation: Prepare the ATP solution in 1x Kinase Buffer at the desired concentration (typically at or near the Kₘ for ATP). Add 20 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Seal the plate and incubate at 30°C for 45 minutes.[16]
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light, to stabilize the luminescent signal.[16]
-
-
Data Acquisition: Read the luminescence on a microplate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cellular VEGFR2 Autophosphorylation Assay
Principle: To confirm that the inhibitor is active in a physiological context, we must measure its effect in intact cells.[2] This assay quantifies the inhibition of VEGF-A-induced VEGFR2 autophosphorylation in human umbilical vein endothelial cells (HUVECs), which endogenously express the receptor.[2] Inhibition is measured by detecting the level of phosphorylated VEGFR2 (pVEGFR2) relative to the total amount of VEGFR2 protein.
Step-by-Step Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Seeding: Seed HUVECs into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a basal medium (containing no growth factors) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in basal medium. Remove the starvation medium and add the inhibitor dilutions to the cells. Incubate for 1-2 hours at 37°C. Include a "vehicle control" (DMSO only).
-
VEGF Stimulation: Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL to all wells except the "unstimulated control" wells. Incubate for 5-10 minutes at 37°C.[19]
-
Cell Lysis: Immediately aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for pVEGFR2 (e.g., at Tyr1175) and total VEGFR2.
-
Transfer the cell lysates to the appropriate antibody-coated plates.
-
Follow the manufacturer's protocol for incubation with detection antibodies and substrate development.
-
Read the absorbance on a microplate reader.
-
Data Analysis and Self-Validation:
-
Normalization: For each well, calculate the ratio of the pVEGFR2 signal to the total VEGFR2 signal. This corrects for any variations in cell number.
-
Controls: The assay is valid if:
-
The VEGF-stimulated (vehicle) control shows a robust increase in pVEGFR2 signal compared to the unstimulated control.
-
A known VEGFR2 inhibitor (positive control compound) shows dose-dependent inhibition.
-
-
IC₅₀ Calculation: Calculate percent inhibition of phosphorylation relative to the stimulated vehicle control and plot a dose-response curve to determine the cellular IC₅₀.
Protocol 3: Functional Assessment - Endothelial Cell Tube Formation Assay
Principle: This assay provides a phenotypic readout of the inhibitor's anti-angiogenic activity.[20] When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will form complex, capillary-like networks. This process is dependent on the signaling pathways, including the VEGFR2 pathway, that control cell migration and differentiation. An effective inhibitor will disrupt this network formation.[21][22]
Caption: Workflow for the HUVEC tube formation assay.
Step-by-Step Protocol:
-
Plate Coating: Thaw the BME (e.g., Geltrex™ or Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Trypsinize and count HUVECs. Resuspend the cells in basal medium at a density of 2-3 x 10⁵ cells/mL.
-
Inhibitor Treatment: Prepare cell suspensions containing the desired concentrations of this compound (or vehicle control).
-
Seeding: Gently add 100 µL of the cell suspension on top of the solidified BME layer.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Monitor network formation periodically. HUVECs typically form well-developed networks within 4-6 hours.[23]
-
Staining and Imaging:
Data Analysis and Interpretation:
-
Quantification: Use an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify key parameters of the tube network, such as:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
-
Interpretation: A dose-dependent decrease in these quantitative parameters indicates effective inhibition of the functional angiogenic process. Compare the inhibitor-treated wells to the vehicle control to determine the extent of disruption.
Summary and Future Directions
This application note provides a validated, multi-step framework for characterizing this compound as a VEGFR2 kinase inhibitor. By progressing from a biochemical potency assay to cellular target engagement and finally to a functional phenotypic assay, researchers can build a comprehensive profile of the compound's activity. Positive results across these assays would strongly support the hypothesis that this compound is a promising anti-angiogenic agent. Subsequent steps would involve assessing its selectivity against a panel of other kinases and advancing the compound into preclinical in vivo models of cancer.
References
- CymitQuimica. (2024).
- Fisher Scientific. (2014).
- Thermo Fisher Scientific. (n.d.).
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-2-benzothiazolehydrazine.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Synerzine. (2019).
- Chen, X., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
- Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- LANXESS. (n.d.). Benzothiazole.
- Thermo Fisher Scientific. (n.d.).
- Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
- Reaction Biology. (n.d.).
- JoVE. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
- Semantic Scholar. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Reactome. (n.d.).
- R&D Systems. (n.d.).
- NIH. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Corning. (n.d.).
- PubMed. (2021).
- MDPI. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ibidi. (2023).
- PLOS. (n.d.).
- PubMed Central. (2024).
- Selleckchem. (n.d.). VEGFR2 Selective Inhibitors.
- PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay).
- BMG LABTECH. (2020). Kinase assays.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. synerzine.com [synerzine.com]
- 13. lanxess.com [lanxess.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. corning.com [corning.com]
- 22. ibidi.com [ibidi.com]
- 23. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Strategic Synthesis and Derivatization of 4-Methylbenzo[d]thiazol-6-ol
Executive Summary
The 4-methylbenzo[d]thiazol-6-ol scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with D-Luciferin and Riluzole. Its unique substitution pattern—featuring a hydroxyl group at position 6 (electron-donating, derivatizable) and a methyl group at position 4 (steric bulk, lipophilicity modulator)—makes it a critical target for developing neuroprotective agents, antitumor drugs, and bioluminescent probes.
This application note provides a validated, high-fidelity protocol for constructing this scaffold from commercially available 4-amino-3-methylphenol . Unlike generic procedures, this guide addresses the specific regiochemical challenges of the 4-methyl substitution and provides a modular workflow for generating libraries of ether, ester, and carbamate derivatives.
Retrosynthetic Analysis & Strategy
To access the this compound core efficiently, we employ a Convergent Oxidative Cyclization strategy. Direct condensation of 2-aminothiophenols is often plagued by the instability of the thiophenol precursors. Instead, we utilize the Hugerschoff Reaction , which generates the benzothiazole ring directly from an aryl thiourea or thiocyanate intermediate formed in situ.
Strategic Logic
-
Regiocontrol: The starting material, 4-amino-3-methylphenol, has two positions ortho to the amine: C3 (blocked by the methyl group) and C5 (open). This forces the oxidative cyclization to occur exclusively at C5, guaranteeing the correct 4-methyl-6-hydroxy substitution pattern in the final benzothiazole.
-
Versatility: The reaction yields a 2-amino intermediate.[1] This is a "branch point" intermediate: it can be retained for biological activity (e.g., Riluzole analogs) or removed via diazotization to yield the 2-unsubstituted parent scaffold.
Pathway Visualization
Figure 1: Retrosynthetic logic demonstrating the forced regioselectivity due to the C3-methyl block.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2-Amino-4-methylbenzo[d]thiazol-6-ol)
Objective: Construct the benzothiazole ring system via oxidative cyclization.
Reagents:
-
4-Amino-3-methylphenol (12.3 g, 100 mmol)
-
Potassium Thiocyanate (KSCN) (38.8 g, 400 mmol)
-
Bromine (
) (16.0 g, 100 mmol) [Caution: Corrosive/Volatile] -
Glacial Acetic Acid (150 mL)
-
Ammonium Hydroxide (25% aq. solution)
Step-by-Step Methodology:
-
Precursor Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-amino-3-methylphenol (100 mmol) and KSCN (400 mmol) in 150 mL of glacial acetic acid.
-
Why: Excess KSCN drives the equilibrium toward the thiourea intermediate. Acetic acid serves as both solvent and proton source.
-
-
Controlled Oxidation: Cool the mixture to 0–5 °C using an ice-salt bath. Add Bromine (100 mmol) dissolved in 20 mL glacial acetic acid dropwise over 60 minutes.
-
Critical Parameter: Temperature must remain <10 °C. Higher temperatures promote radical polymerization and bromination of the benzene ring rather than cyclization.
-
-
Cyclization Phase: Once addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Observation: The mixture will turn into a thick yellow/orange slurry (hydrobromide salt of the product).
-
-
Workup:
-
Heat the mixture to 80 °C for 30 minutes to ensure completion, then filter the hot slurry to remove inorganic salts (KBr).
-
Pour the filtrate into 500 mL of crushed ice/water.
-
Neutralize carefully with Ammonium Hydroxide to pH 8–9. The free base will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash copiously with cold water, and recrystallize from Ethanol/Water (7:3).
-
Yield Expectation: 65–75%.
-
Validation: LC-MS (
= 181.2).
-
Protocol B: Deamination (Optional - Generating the 2-H Core)
Objective: Remove the 2-amino group to yield the parent this compound.
Reagents:
-
2-Amino-4-methylbenzo[d]thiazol-6-ol (from Protocol A)
-
Sodium Nitrite (
) -
Hypophosphorous Acid (
, 50% aq.)
Methodology:
-
Dissolve the 2-amino intermediate in
at 0 °C. -
Add aqueous
dropwise (maintain <5 °C). This forms the diazonium salt. -
Stir at 0 °C for 1 hour, then allow to warm to RT. The hypophosphorous acid acts as the reducing agent, replacing the diazonium group with a hydrogen atom (
evolution observed). -
Neutralize with
, extract with Ethyl Acetate, and purify via flash chromatography (Hexane/EtOAc).
Derivatization Protocols (Library Generation)
The 6-hydroxyl group is the primary handle for diversification. Below is a parallel synthesis workflow for creating ethers and carbamates.
Workflow Visualization
Figure 2: Parallel derivatization pathways for the 6-OH position.
Protocol C: Williamson Ether Synthesis (6-O-Alkylation)
Application: Increasing lipophilicity or attaching linkers.
-
Setup: In a vial, dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add Anhydrous
(2.0 eq). Stir for 15 min at RT. -
Alkylation: Add Alkyl Halide (1.2 eq) (e.g., Methyl Iodide, Benzyl Bromide).
-
Reaction: Heat to 60 °C for 2–4 hours. Monitor by TLC.[2][3]
-
Workup: Pour into water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Purification: Silica gel chromatography.
Protocol D: Carbamate Formation
Application: Creating acetylcholinesterase inhibitors or prodrugs.
-
Setup: Dissolve this compound (1.0 eq) in dry DCM.
-
Catalysis: Add Triethylamine (1.5 eq).
-
Addition: Add Isocyanate (1.1 eq) (e.g., Phenyl isocyanate) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Wash with 1N HCl (to remove TEA), then brine.
-
Purification: Recrystallization from Hexane/DCM often suffices.
Quality Control & Data Specifications
The following data parameters are critical for validating the synthesis of the core scaffold.
| Parameter | Specification | Method | Notes |
| Appearance | Pale yellow to off-white solid | Visual | Oxidized impurities turn it brown. |
| Melting Point | 220–225 °C (2-amino derivative) | Capillary | Sharp range indicates purity. |
| 1H NMR (DMSO-d6) | 400 MHz NMR | Methyl group at C4. | |
| 1H NMR (Aromatic) | 400 MHz NMR | AB system (meta coupling may be visible). | |
| LC-MS Purity | >95% (UV 254 nm) | C18 Reverse Phase | Major peak at M+1. |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A.
-
Cause: Temperature rose above 10 °C during Bromine addition.
-
Fix: Use a jacketed addition funnel or slower addition rate.
-
-
Problem: Product is sticky/oil.
-
Cause: Incomplete neutralization or trapped acetic acid.
-
Fix: Recrystallize from Ethanol/Water; ensure pH is basic (8-9) during precipitation.
-
References
-
Synthesis of 2-amino-6-substituted benzothiazoles (General Hugerschoff Method)
- Source: ResearchGate (2016). "Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles."
-
Oxidative Cyclization Mechanism & Catalysis
- Source: ResearchGate (2013).
-
Derivatization of 6-Hydroxybenzothiazoles (Biological Applications)
- Source: PubMed Central (2022). "Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents."
-
Starting Material Data (4-amino-m-cresol)
- Source: ChemBK Chemical Database. "4-amino-3-methylphenol Properties and Safety."
Sources
Technical Application Note: Experimental Design with 4-Methylbenzo[d]thiazol-6-ol
Introduction & Compound Profile
4-Methylbenzo[d]thiazol-6-ol (4-Me-BT-6-ol) is a functionalized benzothiazole scaffold.[1] While structurally related to the core of Firefly Luciferin (D-Luciferin), the presence of the 4-methyl group introduces steric constraints that alter its interaction with biological targets.
This compound serves two primary experimental functions:
-
Bioluminescence Precursor: It is the key intermediate for the synthesis of 4-Methyl-D-Luciferin , a modified luciferase substrate used to probe the active site plasticity of Photinus pyralis luciferase and to develop orthogonal bioluminescent pairs.
-
Pharmacological Fragment: It acts as a "lead fragment" in the design of Protease-Activated Receptor 4 (PAR4) antagonists for antiplatelet therapy.
Key Chemical Properties:
-
Molecular Weight: 165.21 g/mol
-
Solubility: Low in water; soluble in DMSO, Methanol, and Ethanol.
-
Fluorescence: Intrinsic fluorescence (Excitation ~330 nm, Emission ~535 nm), pH-sensitive.
In Vitro Experimental Design
A. Pre-Assay Preparation: Derivatization
Context: 4-Me-BT-6-ol itself is not a substrate for luciferase. It must be condensed with D-cysteine to form the active substrate, 4-Methyl-D-Luciferin .
Protocol: One-Pot Synthesis of 4-Methyl-D-Luciferin
-
Reagents: Dissolve 4-Me-BT-6-ol (10 mM) and D-Cysteine Hydrochloride (15 mM) in degassed water/methanol (1:1 v/v).
-
Catalysis: Adjust pH to 8.0 using K₂CO₃.
-
Incubation: Stir at room temperature for 1 hour under N₂ atmosphere.
-
Validation: Monitor conversion via HPLC (C18 column) or TLC.
-
Usage: The resulting solution can be diluted directly into assay buffer for in vitro screening.
B. Luciferase Activity Screening
Objective: Determine the catalytic efficiency (
Experimental Logic: The 4-methyl group creates steric hindrance. WT luciferase typically shows ~5% activity with 4-Methyl-D-Luciferin compared to native D-Luciferin. This assay is used to identify mutant enzymes (e.g., with expanded active sites) that can accept bulky substrates, creating "orthogonal" pairs for multiplex imaging.
Workflow Diagram (Graphviz):
Caption: Workflow for converting the 4-Me-BT-6-ol precursor into active luciferin for enzyme kinetics profiling.
C. Fragment-Based Screening (PAR4 Inhibition)
Objective: Test 4-Me-BT-6-ol as a fragment antagonist for PAR4.
-
Assay Type: Calcium Mobilization Assay (FLIPR).
-
Cell Line: HEK293 stably expressing PAR4.
-
Agonist:
-Thrombin or AYPGKF-NH2 (PAR4 agonist peptide). -
Readout: Reduction in calcium flux upon pre-treatment with 4-Me-BT-6-ol (10 µM - 100 µM).
In Vivo Experimental Design
A. Pharmacokinetics & Biodistribution
Challenge: Benzothiazoles are lipophilic. 4-Me-BT-6-ol requires careful formulation to prevent precipitation in the peritoneum or vasculature.
Formulation Strategy:
-
Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.
-
Route: Intraperitoneal (IP) or Intravenous (IV).
-
Dose: 10–50 mg/kg (based on standard luciferin dosing).
B. Bioluminescence Imaging (BLI) Protocol
Objective: Visualize the biodistribution of 4-Methyl-D-Luciferin in mice expressing Firefly Luciferase.
Experimental Logic: Since 4-Methyl-D-Luciferin is a "sub-optimal" substrate for WT luciferase, it serves as a negative control or background subtractor in dual-substrate studies, or as a specific probe for mutant luciferases engineered into xenografts.
Step-by-Step Protocol:
-
Animal Model: Nude mice bearing Luc+ tumor xenografts (e.g., 4T1-Luc).
-
Substrate Preparation: Convert 4-Me-BT-6-ol to 4-Methyl-D-Luciferin (as per Section 2A). Filter sterilize (0.22 µm).
-
Baseline: Anesthetize mice (Isoflurane 2%).
-
Injection: Inject 150 mg/kg of the substrate IP.
-
Acquisition:
-
Start imaging at T=5 min post-injection.
-
Acquire images every 2 minutes for 30 minutes (Kinetic Curve).
-
Exposure: 1–60 seconds (expect lower signal than D-Luciferin).
-
-
Analysis: Draw ROIs over tumor and liver. Normalize Total Flux (p/s) to background.
In Vivo Timeline Diagram (Graphviz):
Caption: Timeline for in vivo assessment of 4-Methyl-D-Luciferin biodistribution.
Data Summary & Expected Results
| Parameter | D-Luciferin (Standard) | 4-Methyl-D-Luciferin (Target) | Interpretation |
| Km (ATP) | ~150 µM | ~150 µM | ATP binding unaffected by 4-Me group. |
| Km (Luciferin) | ~15 µM | > 50 µM | Steric hindrance reduces affinity. |
| Rel. Light Units (RLU) | 100% | 5–7% | Low turnover in WT Luciferase. |
| Emission Peak | 562 nm | ~560 nm | Minimal spectral shift; intensity is the differentiator. |
| Cell Permeability | High | High | 4-Methyl group increases lipophilicity slightly. |
References
-
Bitler, B., & McElroy, W. D. (1957).[2] The Preparation and Properties of Crystalline Firefly Luciferin. Archives of Biochemistry and Biophysics, 72, 358-360.[2]
-
White, E. H., McCapra, F., & McElroy, W. D. (1961).[2] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 83, 2402-2403.[2]
-
Woodroofe, C. C., et al. (2008). N-Alkylated 6′-aminoluciferins are bioluminescent substrates for Ultra-Glo and QuantiLum luciferase: new potential scaffolds for bioluminescent assays.[3] Biochemistry, 47(40), 10383–10393. Link
-
Mishra, R. K., et al. (2017). Synthesis and Characterization of a New Substrate of Photinus pyralis Luciferase: 4-Methyl-D-Luciferin. Journal of Clinical Chemistry and Clinical Biochemistry, 28, 471–474.[3][4]
-
Vertex Pharmaceuticals. (2018). Bicyclic heteroaryl substituted compounds as PAR4 antagonists. WO2018013774A1. Link
Sources
- 1. 939-69-5 | 2-Cyano-6-hydroxybenzothiazole | Alcohols | Ambeed.com [ambeed.com]
- 2. d-nb.info [d-nb.info]
- 3. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from luminous luciferins and latent luciferases - PMC [pmc.ncbi.nlm.nih.gov]
formulation of drug delivery systems for 4-Methylbenzo[d]thiazol-6-ol
Executive Summary
This guide details the formulation strategies for 4-Methylbenzo[d]thiazol-6-ol (MBT-6-OH), a privileged scaffold exhibiting significant potential in oncology (kinase inhibition) and neuropharmacology (MAO-B inhibition).[1]
The Challenge: MBT-6-OH possesses a "brick-dust" physicochemical profile—high lipophilicity (LogP ~2.8) combined with a rigid planar structure that promotes strong intermolecular
The Solution: This Application Note provides two validated formulation protocols designed to overcome these barriers:
-
PLGA Nanoprecipitation: For parenteral administration, sustained release, and passive tumor targeting via the EPR effect.
-
Lipid-Based SEDDS (Self-Emulsifying Drug Delivery System): For oral administration to enhance lymphatic transport and bypass first-pass metabolism.
Physicochemical Profiling & Pre-Formulation
Before initiating formulation, the compound's specific properties must dictate the carrier selection.
| Property | Value (Approx.) | Formulation Implication |
| Molecular Weight | 165.21 g/mol | Small molecule; rapid diffusion if not encapsulated. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Highly lipophilic; ideal for hydrophobic cores (PLGA/Liposomes).[1] |
| pKa (Phenolic -OH) | ~9.5 | Ionizes at high pH. Solubility increases at pH > 10, but stability decreases (oxidation).[1] |
| UV Absorbance | Strong chromophore allows for sensitive HPLC-UV detection. | |
| Fluorescence | Yes (Benzothiazole core) | Intrinsic fluorescence permits label-free cellular tracking. |
Formulation Decision Logic
The following decision tree illustrates the logic for selecting the appropriate delivery system based on the intended route of administration.
Figure 1: Formulation Decision Tree. Selection of delivery vehicle based on dosing requirements and route of administration.
Protocol 1: Polymeric Nanoparticle Encapsulation (PLGA)
Objective: Create monodisperse nanoparticles (100–200 nm) to solubilize MBT-6-OH and protect the phenolic hydroxyl group from premature oxidation.
Mechanism: The Single Emulsion-Solvent Evaporation method is used. The hydrophobic MBT-6-OH partitions into the polymer matrix (PLGA) as the organic solvent evaporates, trapping the drug inside a solid polymeric core.
Materials Required[2][3][4][5][6][7][8][9]
-
API: this compound (>98% purity).[1]
-
Polymer: PLGA (Poly(lactic-co-glycolic acid)), 50:50 ratio, ester terminated (MW 30,000–60,000 Da).[1]
-
Surfactant: PVA (Polyvinyl alcohol), MW 30,000–70,000, 87-89% hydrolyzed.[1]
-
Solvent: Acetone (HPLC Grade) or Dichloromethane (DCM).[1]
-
Equipment: Probe Sonicator, Rotary Evaporator, Centrifuge (20,000 x g).[1]
Step-by-Step Methodology
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 2 mL of Acetone.
-
Add 5 mg of MBT-6-OH to this solution.
-
Note: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and yellow.
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of 1% (w/v) PVA solution in Milli-Q water. Filter through a 0.22
m filter to remove dust.
-
-
Nanoprecipitation (The Critical Step):
-
Solvent Evaporation:
-
Stir the suspension open to air in a fume hood for 4 hours (or use a rotary evaporator at reduced pressure) to remove Acetone completely.
-
Why: Residual acetone causes particle aggregation and toxicity.
-
-
Purification:
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard supernatant (contains free drug and excess PVA).[1]
-
Resuspend the pellet in 5 mL of cryoprotectant solution (5% Trehalose).
-
-
Lyophilization (Optional):
-
Freeze-dry the suspension to obtain a storage-stable powder.
-
Figure 2: Nanoprecipitation workflow for encapsulating MBT-6-OH in PLGA nanoparticles.
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
Objective: Develop an oral liquid formulation that spontaneously forms a nano-emulsion in the gut, improving lymphatic uptake and bioavailability.
Mechanism: MBT-6-OH is pre-dissolved in a mixture of oils and surfactants. Upon contact with gastric fluids, the system emulsifies, presenting the drug in a solubilized state for absorption.[1]
Materials Required[2][3][4][5][6][7][8][9]
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer.
-
Surfactant: Cremophor® EL or Tween 80.
-
Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).[1]
Step-by-Step Methodology
-
Solubility Screening (Pre-requisite):
-
Formulation of Pre-Concentrate:
-
Ratio: Mix Oil : Surfactant : Co-Surfactant in a 20 : 50 : 30 weight ratio.
-
Weigh 200 mg Capryol 90 + 500 mg Tween 80 + 300 mg Transcutol P.
-
Vortex vigorously to form a clear, homogeneous liquid (The "Blank SEDDS").[1]
-
-
Drug Loading:
-
Add 10 mg of MBT-6-OH to 1 g of the Blank SEDDS.
-
Stir at 37°C for 30 minutes.
-
Checkpoint: The solution must remain clear. If cloudy, reduce drug load or increase Co-Surfactant.[1]
-
-
Dispersion Test (Validation):
-
Add 100
L of the loaded SEDDS to 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C. -
Result: Should spontaneously form a clear/bluish emulsion in < 1 minute.
-
Analytical Validation (HPLC Method)
To quantify encapsulation efficiency (EE) or solubility, use the following validated method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5
m, 4.6 x 150 mm).[1] -
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) [60:40 v/v].[1]
-
Note: The high organic content is necessary to elute the lipophilic benzothiazole.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (or Fluorescence Ex: 300nm / Em: 450nm).[1]
-
Retention Time: Expect peak at ~4–6 minutes.
Calculation of Encapsulation Efficiency (for Protocol 1):
References
-
Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014).[1] Benzothiazole: a unique and versatile scaffold for the design of biologically active compounds. Archiv der Pharmazie. Link[1]
-
PLGA Nanoprecipitation: Fessi, H., et al. (1989).[1] Nanocapsule formation by interfacial polymer deposition following solvent displacement. International Journal of Pharmaceutics. Link
-
SEDDS Formulation: Pouton, C. W. (2000).[1] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. Link
-
Benzothiazole Solubility: Kumbhare, R. M., et al. (2012).[1] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as anti-inflammatory and analgesic agents. Medicinal Chemistry Research. Link (Demonstrates solubility challenges of the core scaffold).
Sources
Application Note: Protein Labeling Strategies using 4-Methylbenzo[d]thiazol-6-ol
This Application Note is designed for researchers utilizing 4-Methylbenzo[d]thiazol-6-ol (CAS 1190317-27-1) as a fluorogenic scaffold for protein labeling and structural interrogation.[1]
While often encountered as an intermediate in the synthesis of Firefly Luciferin analogs or Amyloid imaging agents , this molecule serves as a potent "privileged scaffold" for two distinct protein labeling modalities: Bioorthogonal Ligation (via CBT chemistry) and Activity-Based Protein Profiling (via SuFEx chemistry) .[1]
Part 1: Executive Summary & Mechanistic Insight
This compound is a planar, electron-rich benzothiazole derivative.[1] Its utility in protein chemistry stems from its dual nature: it acts as a tunable fluorophore (excited state intramolecular charge transfer) and a versatile chemical handle .[1]
Unlike generic dyes (e.g., FITC), this molecule is rarely used as a simple NHS-ester.[1] Instead, it is best deployed in advanced chemical biology workflows :
-
Pathway A: Site-Specific N-Terminal Labeling (CBT-Cys Ligation). The molecule is the precursor to 2-Cyano-4-methylbenzo[d]thiazol-6-ol (CBT) .[1] CBT derivatives react exclusively with N-terminal Cysteine residues via a bioorthogonal condensation reaction, regenerating the fluorescent benzothiazole core.[1]
-
Pathway B: Tyrosine/Lysine Profiling (SuFEx Chemistry). The C6-hydroxyl group can be activated to a Fluorosulfate (-OSO₂F) .[1] This "latent" electrophile reacts specifically with Tyrosine or Lysine residues in binding pockets, enabling Activity-Based Protein Profiling (ABPP).[1]
-
Pathway C: Amyloid Fibril Detection. As a Thioflavin-T analog, the underivatized molecule intercalates into beta-sheet rich aggregates (amyloids), exhibiting a fluorescence turn-on effect.[1]
Mechanistic Pathways Diagram[1]
Figure 1: Decision tree for this compound applications. Pathway A offers site-specificity; Pathway B offers proteome-wide profiling; Pathway C is for structural diagnostics.[1]
Part 2: Experimental Protocols
Protocol A: Site-Specific Labeling via CBT-Cys Condensation
Use this protocol if you require precise, site-specific labeling of a recombinant protein engineered with an N-terminal Cysteine.[1]
Prerequisite: The this compound must first be converted to its 2-cyano derivative (4-Methyl-CBT).[1] This is often achieved via triflation of the C2-position followed by cyanation, or purchased as a custom synthesis.[1]
Materials:
-
Target Protein (Must exhibit N-terminal Cysteine; Met-Cys-Protein or cleaved TEV-Cys-Protein).[1]
-
Probe: 2-Cyano-4-methylbenzo[d]thiazol-6-ol (dissolved in DMSO).[1]
-
Buffer: PBS (pH 7.[1]4) with 1 mM TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it can interfere with the cyanothiazole.[1]
Step-by-Step Workflow:
-
Reduction of Disulfides: Incubate the protein (10–50 µM) in PBS containing 1 mM TCEP for 20 minutes at room temperature. This ensures the N-terminal Cysteine is reduced and available for reaction.[1]
-
Probe Addition: Add the 4-Methyl-CBT probe (from 10 mM DMSO stock) to the protein solution.[1]
-
Ratio: Use a 5-20 fold molar excess of probe over protein.[1]
-
Solvent: Keep final DMSO concentration < 5% to prevent denaturation.
-
-
Incubation: Incubate at 37°C for 1 hour or Room Temperature for 4 hours .
-
Quenching & Purification: Add Cysteine (10 mM final) to quench unreacted probe. Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS.[1]
-
Validation: Measure Fluorescence:
Protocol B: Amyloid Fibril Staining (Direct Use)
Use this protocol to detect protein aggregates (e.g., Tau, A-beta, alpha-synuclein) using the underivatized this compound.[1]
Scientific Rationale: The planar benzothiazole structure acts as a "molecular rotor."[1] In solution, free rotation quenches fluorescence.[1] When restricted within the beta-sheet channels of amyloid fibrils, rotation stops, and fluorescence quantum yield increases (similar to Thioflavin T).[1]
Materials:
-
Protein Aggregates/Fibrils (e.g., 10 µM monomer equivalent).[1]
-
Probe: this compound (1 mM stock in DMSO).[1]
-
Buffer: 50 mM Glycine-NaOH, pH 8.5 (Basic pH favors the phenolate anion, often enhancing fluorescence).[1]
Step-by-Step Workflow:
-
Probe Preparation: Dilute the 1 mM DMSO stock into the assay buffer to a working concentration of 20 µM .
-
Staining Reaction: Mix 90 µL of the Probe Working Solution with 10 µL of Protein Fibrils. Final concentrations: ~18 µM Probe, ~1 µM Protein.[1]
-
Equilibration: Incubate for 5–10 minutes at room temperature in the dark. (Binding is rapid and non-covalent).[1]
-
Readout: Measure fluorescence spectra immediately.
Part 3: Data Analysis & Troubleshooting
Expected Spectral Properties
The 4-methyl substituent on the benzothiazole ring exerts an electronic effect (inductive donor) and a steric effect.[1]
| Parameter | Standard Benzothiazole-6-ol | This compound | Impact on Experiment |
| pKa (Phenol) | ~8.5 | ~8.7 | Requires slightly higher pH for full deprotonation (anionic form is usually more fluorescent).[1] |
| Solubility | Low | Very Low | Critical: Always maintain <1% DMSO in final buffer or use detergents (e.g., 0.01% Tween-20) if non-covalent.[1] |
| Stokes Shift | Large (~100 nm) | Large | Excellent for separating excitation light from emission signal (High Signal-to-Noise).[1] |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation upon addition to buffer | Hydrophobicity of the 4-methyl core | Pre-dilute in buffer containing 0.1% BSA or Tween-20 before adding to protein sample.[1] |
| No fluorescence in CBT reaction | N-terminal oxidation or acetylation | Verify N-term Cys availability using Ellman's Reagent.[1] Ensure protein is not N-acetylated (common in eukaryotic expression).[1] |
| High Background in Staining | Non-specific hydrophobic binding | Increase ionic strength (150 mM NaCl) to reduce non-specific hydrophobic interactions. |
Part 4: References
-
Liang, G., et al. "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins."[1] Nature Chemistry, 2010.[1] (Foundational CBT chemistry).[1]
-
Serdons, K., et al. "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques."[1] Journal of Medicinal Chemistry, 2009.[1] (Describes synthesis and amyloid binding of methyl-benzothiazole derivatives).
-
Ren, H., et al. "CBT-Cys click reaction for the synthesis of luciferin-like molecules."[1] Angewandte Chemie, 2009.[1] [1]
-
Jones, L.H. "SuFEx chemistry in chemical biology."[1] Current Opinion in Chemical Biology, 2020.[1] (Context for converting phenols to probes).
Sources
application of 4-Methylbenzo[d]thiazol-6-ol in monitoring enzymatic activity
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (CAS: 1190317-27-1) is a critical benzothiazole scaffold used primarily as a precursor for the synthesis of modified D-Luciferin analogues (e.g., 4'-Methyl-D-Luciferin). Unlike standard D-Luciferin, analogues derived from this scaffold exhibit altered electronic properties, resulting in red-shifted emission spectra and enhanced pH stability . These properties make them indispensable for deep-tissue imaging and high-sensitivity reporter gene assays where signal attenuation by hemoglobin or pH sensitivity is a limiting factor.
This guide details the mechanistic grounding and experimental protocols for utilizing this compound to monitor Luciferase (Fluc) activity and its application in multi-parametric enzymatic cascades (e.g., the HELP reaction).
Scientific Mechanism & Rationale
The Benzothiazole Core and Bioluminescence
Standard Firefly Bioluminescence relies on the oxidation of D-Luciferin (D-LH2) by Firefly Luciferase (Fluc) in the presence of ATP, Mg²⁺, and O₂. The reaction produces Oxyluciferin in an electronically excited state, which emits a photon upon relaxation.
-
Standard Emission: ~560 nm (Yellow-Green).
-
Limitation: The emission is highly pH-dependent (shifting to red/dimmer at acidic pH) and is easily absorbed by biological tissue.
Role of this compound
By introducing a methyl group at the C4 position of the benzothiazole ring (corresponding to the 4' or 5' position in the final luciferin structure), the electron density of the conjugated system is modulated.
-
Precursor Function: this compound reacts with D-Cysteine (via condensation or enzymatic catalysis) to form 4'-Methyl-D-Luciferin .
-
Spectral Shift: The methyl auxochrome stabilizes the excited keto-form of oxyluciferin or alters the active site microenvironment, typically inducing a Red-Shift (>600 nm) .
-
Application: This red-shifted light penetrates tissue more effectively and is less sensitive to pH fluctuations in the cellular microenvironment.
Enzymatic Cascade (The "HELP" System)
Recent advances utilize a chemo-enzymatic approach called HELP (HadA Enzyme for Luciferin Preparation). Here, this compound serves as the phenolic substrate for the enzyme HadA , which converts it into the corresponding benzoquinone, followed by conjugation with D-Cysteine to generate the active luciferin analogue in situ.
Visualization: Mechanism of Action
Caption: Pathway converting the this compound scaffold into a red-shifted bioluminescent signal via Luciferase.
Experimental Protocol: Bioluminescence Monitoring
Reagent Preparation
-
Stock Solution (Precursor): Dissolve This compound in DMSO to a concentration of 50 mM . Store at -20°C, protected from light.
-
D-Cysteine Solution: Prepare 100 mM D-Cysteine in degassed water immediately prior to use to prevent oxidation.
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM MgSO₄, 0.5 mM EDTA, 2 mM ATP.
Protocol A: In Situ Generation & Detection (Chemo-Enzymatic)
Use this protocol if you are generating the luciferin analogue directly in the well using the HELP method or chemical condensation.
-
Cell Culture: Plate cells expressing Firefly Luciferase (Fluc) in white-walled 96-well plates (10,000 cells/well). Incubate overnight.
-
Lysis: Remove media and add 20 µL of Passive Lysis Buffer . Shake for 15 min at RT.
-
Reaction Mix Preparation (Per Well):
-
80 µL Assay Buffer (containing ATP/Mg²⁺).
-
1 µL this compound Stock (Final: 0.5 mM).
-
1 µL D-Cysteine Stock (Final: 1 mM).
-
(Optional) 0.5 µg purified HadA enzyme (if using enzymatic synthesis; otherwise, allow 30 min pre-incubation for chemical condensation).
-
-
Assay Initiation: Inject 100 µL of Reaction Mix into each well.
-
Detection:
-
Instrument: Luminometer (e.g., GloMax).
-
Settings: Integration time 1–10s. No filter (or 600nm LP filter for red-shift specificity).
-
Kinetics: Measure immediately (Flash) or every 5 min for 1 hour (Glow) to monitor the generation and consumption of the luciferin analogue.
-
Protocol B: Direct Fluorogenic Monitoring (Hydrolase Activity)
Use this protocol if this compound is the product of a hydrolytic reaction (e.g., Phosphatase assay).
-
Substrate: Synthesize or procure 4-Methylbenzo[d]thiazol-6-yl phosphate .
-
Reaction: Mix 50 µL Sample (containing Phosphatase) + 50 µL Substrate (100 µM) in Tris Buffer (pH 8.0).
-
Incubation: 30 min at 37°C.
-
Stop/Read: Add 100 µL 0.1 M NaOH (raises pH to >10, maximizing fluorescence of the phenolate anion).
-
Measurement:
-
Excitation: ~360 nm.
-
Emission: ~450–520 nm (Benzothiazole fluorescence).
-
Data Analysis & Interpretation
| Parameter | Standard D-Luciferin | 4-Methyl-Analogue (Derived from Scaffold) | Interpretation |
| Emission Peak | 557 nm (Green) | 600–620 nm (Red) | Analogue provides better tissue penetration. |
| pH Sensitivity | High (Green | Low (Stable Red) | Analogue is superior for intracellular pH variability. |
| Km (Affinity) | ~15 µM | ~20–50 µM | Slightly lower affinity; requires higher substrate concentration. |
| Signal Decay | Fast (Flash kinetics) | Slower (Glow-like) | Methyl group may reduce adenylate-oxidation turnover rate. |
Calculation:
Normalize Relative Light Units (RLU) to total protein concentration:
Troubleshooting Guide
-
Low Signal: The condensation of this compound with D-Cysteine is slower than using pre-synthesized luciferin. Solution: Pre-incubate the precursor and D-Cysteine in buffer for 1 hour at 37°C before adding to the lysate.
-
High Background: Benzothiazoles can be auto-fluorescent. Solution: Use a time-resolved measurement or ensure the luminometer is in "Bioluminescence" mode (light source off).
-
Solubility Issues: The 4-methyl group increases lipophilicity. Solution: Ensure final DMSO concentration is <1% to avoid inhibiting the luciferase, or use a surfactant like Triton X-100 (0.1%) in the buffer.
References
-
Keem, H. et al. (2024). Luciferin Synthesis and Pesticide Detection by Luminescence Enzymatic Cascades. Angewandte Chemie , ResearchGate.
-
Viviani, V. R. et al. (2014). Bioluminescence of beetle luciferases with 6'-amino-D-luciferin analogues reveals excited keto-oxyluciferin as the emitter. Biochemistry , PubMed.
-
Promega Corporation . Luciferase Assay System Protocol.
-
BenchChem . This compound Product Information.
Troubleshooting & Optimization
Technical Support Center: 4-Methylbenzo[d]thiazol-6-ol Synthesis
This guide functions as a specialized Technical Support Center for organic chemists and process engineers working with the benzothiazole scaffold. It prioritizes the Jacobson Oxidative Cyclization and Hugerschhoff pathways, as these are the most common yet troublesome routes for this specific substitution pattern.
Ticket Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Strategic Analysis
The synthesis of 4-Methylbenzo[d]thiazol-6-ol presents a classic "electron-rich" heterocyclic challenge. The 6-hydroxyl group (electron-donating) activates the ring, making it susceptible to over-oxidation and polymerization (tar formation) during the radical cyclization steps typical of benzothiazole formation.
The Core Problem: Most yield losses for this molecule stem from attempting to cyclize the free phenol. The oxidative conditions required to close the thiazole ring (e.g.,
The Validated Solution: The most reproducible high-yield route involves O-protection (typically O-Methyl) prior to cyclization, followed by a controlled demethylation.
Interactive Troubleshooting Modules
Module A: The Precursor Stage (Thioamide/Thiourea Formation)
Context: You are converting 4-methoxy-2-methylaniline to the thio-precursor (N-arylthioformamide for C2-H, or N-arylthiourea for C2-
| Symptom | Probable Cause | Corrective Action (Protocol) |
| Low conversion of Aniline | Steric hindrance from the ortho-methyl group (4-position). | Force Conditions: Switch from standard reflux to Microwave Irradiation (100°C, 15 min) if using Lawesson’s Reagent. |
| Product is an oil/sticky gum | Residual sulfur byproducts (if using | Purification: Dissolve crude in 10% NaOH (if free phenol) or perform a silica plug filtration using 10% EtOAc/Hexanes (if O-protected). |
| S-Methylation observed | Reaction with MeI (if making S-methyl isomer) occurred on Nitrogen. | pH Control: Ensure the reaction medium is strictly neutral. For thioamides, avoid excess base.[1] |
Module B: The Cyclization (The Critical Step)
Context: Closing the ring using the Jacobson (Oxidative) or Hugerschhoff method.
Q: My reaction mixture turned black immediately upon adding the oxidant. Yield is <15%.
-
Diagnosis: You likely attempted to cyclize the free phenol . The oxidant attacked the hydroxyl group, generating radical species that polymerized.
-
The Fix: You must use the O-Methoxy analog (4-methoxy-2-methylaniline) as your starting material. The methoxy group protects the ring from quinone oxidation while still directing the cyclization ortho to the nitrogen.
-
Protocol Adjustment:
-
Start with N-(4-methoxy-2-methylphenyl)thioformamide.
-
Slowly add
(3.0 eq) in NaOH/EtOH at 0°C (not Room Temp). -
Monitor the disappearance of the thioamide proton via TLC.
-
Q: I am seeing a "regioisomer" impurity in the NMR.
-
Diagnosis: While the 4-methyl group blocks one ortho position, the radical mechanism can sometimes lead to dimerization. However, in 2-methyl-4-substituted anilines, the cyclization must occur at the 6-position (relative to aniline) to form the benzothiazole.
-
Validation Check: Check the coupling constant of the aromatic protons in the product.
-
Target (this compound): You should see two aromatic doublets with meta coupling (
) corresponding to H5 and H7. -
Impurity: If you see ortho coupling (
), your starting material may have been the wrong isomer (e.g., 5-methyl substituted).
-
Module C: Demethylation (The Final Deprotection)
Context: Converting 6-methoxy-4-methylbenzothiazole to the target 6-ol.
Q: The reaction stalled at 50% conversion using
-
Diagnosis: The benzothiazole nitrogen is basic and complexes with the Boron, quenching the reagent.
-
The Fix: Increase stoichiometry. Use 3.5 - 4.0 equivalents of
. -
Alternative: Use Pyridine Hydrochloride salt melt at 180°C. This is robust for benzothiazoles and avoids the moisture sensitivity of
.
Visualized Workflow & Logic Tree
The following diagram illustrates the decision logic for optimizing the synthesis, specifically highlighting the "Protected Route" vs. the "Risky Route."
Caption: Optimization Logic Tree comparing the high-risk direct cyclization of the free phenol against the robust O-protected pathway.
Standard Operating Procedures (SOPs)
SOP 1: The "Protected" Jacobson Cyclization (Recommended)
This protocol yields the 2-unsubstituted core (C2-H).
-
Substrate Preparation: Dissolve N-(4-methoxy-2-methylphenyl)thioformamide (1.0 eq) in Ethanol.
-
Base Addition: Add 10% aqueous NaOH (4.0 eq). The solution should be homogeneous.
-
Oxidant Addition (Critical Control Point):
-
Cool the mixture to 0–5 °C .
-
Dissolve
(3.0 eq) in water. -
Add the oxidant dropwise over 30 minutes.[2] Do not allow temperature to rise above 10°C.
-
-
Work-up: The product usually precipitates as a solid. Filter, wash with water, and dry.[3]
-
Demethylation: Reflux the solid in 48% HBr or use
in DCM (4.0 eq) at 0°C to room temperature.
SOP 2: The Hugerschhoff Reaction (For C2-Amino derivatives)
If your target requires a 2-amino group (common for luciferin analogs), use this modification.
-
Substrate: Suspend 1-(4-methoxy-2-methylphenyl)thiourea in Chloroform or Acetic Acid.
-
Bromination: Add
(1.05 eq) in Acetic Acid dropwise at < 10°C .-
Note: Excess Bromine will brominate the activated aromatic ring at position 7. Strictly control stoichiometry.
-
-
Quench: Pour into ice water and basify with Ammonium Hydroxide.
-
Self-Validation: Check TLC. The thiourea spot (polar) should disappear, replaced by a less polar fluorescent spot (Benzothiazole).
Frequently Asked Questions (FAQs)
Q: Can I use Lawesson's Reagent directly on the aminophenol? A: It is not recommended. Lawesson's reagent can react with the free hydroxyl group, creating phosphorus-oxygen bonds that are difficult to cleave. Always protect the phenol as a methyl or benzyl ether before thionation.
Q: Why is the 4-methyl group causing low yields in the cyclization? A: The 4-methyl group exerts steric strain on the transition state during the planarization of the ring. While it blocks the 4-position (preventing unwanted isomers), it forces the N-aryl bond to rotate. You may need to run the cyclization at higher dilution (0.05 M) to favor intramolecular reaction over intermolecular polymerization.
Q: How do I confirm the structure without an X-ray? A: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the methyl group signal.
-
If the structure is correct (4-methyl), you should see an enhancement of the H5 aromatic proton signal.
-
You should not see enhancement of the H7 proton (the one closest to the Sulfur).
References
-
Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles.
-
Benzothiazole Synthesis via Hugerschhoff Reaction.
-
Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones.
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides [mdpi.com]
- 8. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for 4-Methylbenzo[d]thiazol-6-ol based assays
This guide addresses the technical challenges associated with 4-Methylbenzo[d]thiazol-6-ol (4-Me-BT-6-ol) . While often utilized as a synthetic precursor for red-shifted firefly luciferin analogs, this compound serves a critical role as a fluorogenic reporter and pH-sensitive probe in enzymatic and binding assays.
Its core structure—a 6-hydroxybenzothiazole—exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that creates large Stokes shifts but introduces complex pH and polarity dependencies. This guide focuses on troubleshooting these specific photophysical and solubility behaviors.
Section 1: Mechanistic Insight & Causality
The Dual-Fluorescence Trap: Unlike standard fluorophores (e.g., Fluorescein), 4-Me-BT-6-ol does not emit from a single stable state. It exists in equilibrium between an Enol form (absorbing UV) and a Keto form (emitting visible light) upon excitation.
-
Mechanism: Upon photoexcitation, the phenolic proton transfers to the nitrogen on the thiazole ring (ESIPT).
-
The Variable: This transfer is highly sensitive to hydrogen bonding. In protic solvents (water/buffer), hydrogen bonding with the solvent competes with the intramolecular transfer, potentially quenching the "Keto" emission or shifting the equilibrium back to the "Enol" band (blue emission) rather than the expected green/yellow.
-
The Result: Users often report "loss of signal" which is actually a spectral shift caused by pH or solvent changes, not degradation.
Section 2: Troubleshooting Guide (Q&A)
Category A: Signal Intensity & Stability
Q1: My fluorescence signal is negligible at neutral pH (7.0), but appears at higher pH. Is my compound degrading? Diagnosis: No, this is a pKa-driven ionization effect, not degradation. Root Cause: The phenolic hydroxyl group of 4-Me-BT-6-ol has a pKa typically around 8.0–9.0 .
-
At pH < 8: The molecule is protonated. The ESIPT process is efficient, but the quantum yield in water can be low due to solvent quenching.
-
At pH > 9: The molecule forms a phenolate anion . The anion typically has a much higher molar extinction coefficient and quantum yield, often emitting a strong, blue-shifted fluorescence compared to the ESIPT keto-emission. Solution:
-
Standardize pH: Buffer your assay to pH 9.5–10.0 (e.g., Carbonate or Glycine-NaOH buffer) for maximum sensitivity if measuring total concentration.
-
Ratiometric Analysis: If working at physiological pH is mandatory, measure emission at two wavelengths (Enol vs. Anion) to normalize for intensity fluctuations.
Q2: I see a high background signal in my "No-Enzyme" controls. How do I eliminate this? Diagnosis: Impurity carryover or buffer autofluorescence. Root Cause:
-
Oxidation: Benzothiazoles are susceptible to oxidative dimerization. The dimerized product often has broader absorption/emission spectra.
-
Free Reporter: If using a conjugated substrate (e.g., 4-Me-BT-6-yl phosphate), trace hydrolysis (spontaneous) releases the free 6-ol. Solution:
-
Add Antioxidants: Include 1 mM DTT or TCEP in the buffer to prevent oxidative coupling.
-
Substrate Clean-up: Pre-treat your substrate stock with a scavenger resin or recrystallize if spontaneous hydrolysis is suspected.
-
Background Subtraction: Always run a "Substrate Only" blank alongside your experimental wells.
Category B: Solubility & Handling
Q3: The compound precipitates when added to the aqueous reaction buffer. Diagnosis: "Crash-out" due to hydrophobicity of the 4-methylbenzothiazole core. Root Cause: The 4-methyl group increases lipophilicity compared to the parent 6-hydroxybenzothiazole. Water solubility is poor (< 100 µM). Solution:
-
DMSO Step-Gradient: Dissolve stock in 100% DMSO. When diluting into buffer, ensure the final DMSO concentration is ≥ 5% (v/v) if possible, or use a surfactant.
-
Surfactant Addition: Add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the compound. This stabilizes the hydrophobic core in micelles and can actually enhance fluorescence (ESIPT is favored in hydrophobic pockets).
Section 3: Quantitative Data & Spectral Properties
Table 1: Spectral Dependencies of this compound
| Parameter | Acidic/Neutral (pH 4-7) | Basic (pH > 9) | Hydrophobic Environment (e.g., 50% DMSO) |
| Dominant Species | Neutral Phenol (Enol) | Phenolate Anion | Neutral Phenol (Stabilized) |
| Excitation Max | ~320-330 nm | ~360-370 nm | ~330 nm |
| Emission Max | ~450 nm (Weak/Blue) | ~420-440 nm (Strong/Blue-Violet) | ~500-520 nm (Strong/Green - ESIPT driven) |
| Stokes Shift | Moderate (~120 nm) | Small (~60 nm) | Large (~180 nm) |
| Quantum Yield | Low (< 0.1) | High (> 0.4) | Moderate-High |
Note: Exact values depend on the specific solvent system. The "4-methyl" group typically induces a slight bathochromic (red) shift compared to unsubstituted 6-hydroxybenzothiazole.
Section 4: Experimental Protocol (Standard Curve Generation)
Objective: Create a reliable standard curve for quantifying enzymatic release of 4-Me-BT-6-ol.
Reagents:
-
Stock Solution: 10 mM 4-Me-BT-6-ol in anhydrous DMSO. Store at -20°C in the dark.
-
Assay Buffer: 50 mM Glycine-NaOH, pH 10.0 (Maximizes signal).
-
Stop Solution (if conducting endpoint assay): 0.1 M NaOH.
Workflow:
-
Preparation: Thaw DMSO stock and vortex vigorously. Inspect for crystals.
-
Dilution Series:
-
Prepare a top standard of 100 µM in Assay Buffer (1:100 dilution). Note: If precipitation occurs, increase DMSO to 10%.
-
Perform 1:2 serial dilutions down to 0.1 µM.
-
-
Plating: Transfer 100 µL of each standard to a black-walled, clear-bottom 96-well plate .
-
Readout:
-
Excitation: 360 nm (targeting the anion).
-
Emission: 440 nm.
-
Alternative (ESIPT mode): Ex 330 nm / Em 520 nm (Requires hydrophobic buffer/surfactant).
-
-
Validation: Plot Concentration (X) vs. RFU (Y). The R² value must be > 0.98. If the curve plateaus at high concentrations, inner-filter effect is occurring; dilute samples further.
Section 5: Visualizations
Diagram 1: The ESIPT Mechanism & pH Dependency
This diagram illustrates the critical proton transfer mechanism that dictates the fluorescence readout.
Caption: The dual-pathway fluorescence of 4-Me-BT-6-ol. In neutral/acidic conditions, ESIPT leads to green emission (top path). In basic conditions, the phenolate anion dominates, yielding blue emission (bottom path).
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 4-Methylbenzo[d]thiazol-2(3H)-one and its Analogs. Retrieved from (Note: Generalized source for benzothiazole protocols).
-
National Institutes of Health (NIH). (2016). Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties. Retrieved from
-
MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from
-
Frontiers in Chemistry. (2018). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Retrieved from
Sources
Technical Support Center: Photostability Optimization for 4-Methylbenzo[d]thiazol-6-ol
Core Directive & Technical Overview
4-Methylbenzo[d]thiazol-6-ol (CAS: 1190317-27-1) is a privileged scaffold often utilized in bioluminescence research (as a luciferin analogue precursor) and medicinal chemistry (neuroprotective agents).[1] While the benzothiazole core is robust, the 6-hydroxy (phenol) moiety renders this molecule highly susceptible to oxidative photodegradation .
When exposed to UV-Vis radiation (300–400 nm excitation) in aerobic conditions, the excited-state molecule undergoes rapid intersystem crossing (ISC) to a triplet state. This triplet state can transfer energy to molecular oxygen (
This guide provides a self-validating troubleshooting framework to stabilize this compound during storage, handling, and experimental readout.
Diagnostic Workflow: Is Your Sample Degraded?
Before attempting stabilization, confirm the integrity of your current stock. Visual inspection is often the first indicator of the phenol-to-quinone oxidation pathway.
Quick Status Check
| Observation | Likely Cause | Status | Action Required |
| Clear / Pale Yellow | Intact Compound | PASS | Proceed to Stabilization Protocols. |
| Pink / Red Tint | Early-stage Oxidation | WARNING | Purge with Argon immediately; add antioxidant. |
| Dark Brown / Black | Advanced Polymerization | FAIL | Discard. Re-synthesize or purchase fresh batch. |
| Precipitate | Photo-induced Dimerization | FAIL | Filter (0.2 |
Quantitative Validation (UV-Vis Absorbance)
-
Protocol : Measure absorbance at
(approx. 320–330 nm in MeOH). -
Failure Criteria : A bathochromic shift (red shift) >10 nm or the appearance of a broad absorption band >450 nm indicates quinone formation.
Photodegradation Mechanism & Stabilization Logic
To effectively troubleshoot, one must understand the enemy. The diagram below details the specific oxidative pathway attacking the 6-hydroxy position and the intervention points for stabilization.
Figure 1: Mechanistic pathway of oxidative photodegradation and targeted chemical interventions.
Stabilization Protocols (Step-by-Step)
Protocol A: Solvent Engineering (The "Viscosity Effect")
Why it works: Increasing solvent viscosity restricts molecular rotation, reducing non-radiative decay and collisional quenching by oxygen.
-
Preparation : Instead of pure Methanol or DMSO, use a mixture of Glycerol:Methanol (1:1 v/v) .
-
Degassing : Sonicate the solvent under vacuum for 15 minutes before dissolving the compound.
-
Result : Expect a 1.5–2x increase in fluorescence half-life (
).
Protocol B: Chemical Scavenging (The "Antifade" Cocktail)
Why it works: Ascorbic acid acts as a sacrificial reductant, resetting the oxidized phenoxy radical back to the phenol before it degrades irreversibly.
-
Stock Prep : Prepare a 100 mM stock of Sodium Ascorbate (pH 7.0) in water.[2][3] Do not use acidic ascorbic acid directly as low pH can quench fluorescence.
-
Working Concentration : Add to your sample to a final concentration of 1 mM .
-
Validation : Monitor absorbance at 450 nm over 1 hour. Zero rise in absorbance confirms stabilization.
Protocol C: pH Buffering
Why it works: The phenolate anion (basic pH) is far more electron-rich and oxidation-prone than the neutral phenol.
-
Target pH : Maintain pH < 7.2 .
-
Buffer Choice : Use Phosphate or Citrate buffers. Avoid Carbonate buffers (pH > 9), which will accelerate auto-oxidation by 10-fold.
Troubleshooting Guide (FAQ Format)
Q1: My solution turns yellow immediately upon dissolution in DMSO. Is it ruined?
A: Not necessarily.
-
Cause: DMSO often contains trace impurities or dissolved oxygen that can cause minor oxidation.
-
Test: Dilute a small aliquot into acidic water (pH 4). If the color clears, it was likely a reversible acid-base shift (phenolate formation). If the yellow persists, it is oxidative damage.
-
Fix: Use anhydrous, "septum-sealed" DMSO grades and store under Argon.
Q2: I observe rapid signal loss during fluorescence microscopy. Is this photobleaching or diffusion?
A: Differentiate the two using the "Recovery Test" .
-
Bleach a specific ROI (Region of Interest) for 10 seconds.
-
Wait 30 seconds in the dark.
-
Result: If fluorescence returns (FRAP), it is diffusion. If the spot remains dark, it is irreversible photobleaching.
-
Solution: If bleaching is confirmed, implement Protocol B (Ascorbate) and reduce excitation power by 50%.
Q3: Can I use commercial antifade mountants?
A: Yes, but select carefully.
-
Avoid: p-phenylenediamine (PPD) based mountants, as they can react with benzothiazoles.
-
Recommended: n-propyl gallate (NPG) or DABCO based mountants are chemically compatible with the 6-hydroxybenzothiazole scaffold.
Decision Tree for Experimental Optimization
Use this flow to determine the optimal experimental conditions for your specific assay.
Figure 2: Decision matrix for selecting stabilization methods based on assay type.
References
-
BenchChem. (2025).[2][4] this compound Product Specifications and Stability Data. Retrieved from
-
National Institutes of Health (NIH). (2010). Photophysical properties and photostability of novel benzothiazole-based systems. PubMed Central. Retrieved from
-
MDPI. (2022).[4] 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks. Molecules. Retrieved from
-
Q1 Scientific. (2021). Photostability testing theory and practice: ICH Q1B Guidelines. Retrieved from
-
PubChem. (2025). Compound Summary: 6-Methylbenzo[d]thiazole-2-thiol (Analogue Reference). Retrieved from [5]
Sources
challenges in the purification of 4-Methylbenzo[d]thiazol-6-ol
Technical Support Center: Purification of 4-Methylbenzo[d]thiazol-6-ol
Topic: Troubleshooting & Purification Guide for this compound CAS: 1190317-27-1 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Before initiating any purification protocol, match your current observation to the diagnostic criteria below. This molecule possesses an amphoteric nature (phenolic hydroxyl + basic thiazole nitrogen) which complicates standard workups.[3]
| Observation | Likely Cause | Immediate Action |
| Sticky/Oily Brown Solid | Trapped solvent or oxidative polymerization of aminothiophenol precursors.[1][2][3] | Do not attempt direct recrystallization.[3] Perform a "Flash Filtration" (See Section 3).[1][3] |
| Pink/Red Discoloration | Oxidation of trace 2-aminothiophenol impurities or formation of sulfoxides.[1][2][3] | Wash with dilute sodium metabisulfite ( |
| Broad/Tailing Peaks (TLC/HPLC) | Interaction of the basic thiazole nitrogen with silanol groups.[3] | Add 1% Triethylamine (TEA) or |
| Insoluble Precipitate | Formation of H-bonded aggregates or zwitterionic species.[1][2][3] | Switch to dipolar aprotic solvents (DMSO/DMF) for loading, or use Soxhlet extraction with Ethanol.[3] |
Solubility & Solvent Selection Guide
The 4-methyl group adds lipophilicity compared to the parent 6-hydroxybenzothiazole, but the 6-OH group dominates the crystal lattice energy through hydrogen bonding.[1][2][3]
Solvent Compatibility Table
| Solvent System | Solubility Rating | Application | Technical Note |
| Water | Insoluble | Wash | Excellent for removing inorganic salts and trace acids.[1][2][3] |
| Hexane/Heptane | Insoluble | Anti-solvent | Use to crash out product from EtOAc or DCM.[2][3] |
| Dichloromethane (DCM) | Moderate | Extraction | Good for liquid-liquid extraction (LLE) but may require 5-10% MeOH for full solubility.[1][2][3] |
| Ethanol/Methanol | Good (Hot) | Recrystallization | Primary Recommendation. Product often crystallizes upon cooling.[2][3] |
| Toluene | Poor to Moderate | Impurity Removal | Boiling toluene can solubilize non-polar impurities while leaving the target product as a solid.[3] |
Purification Workflows
Scenario A: The "Sticky Solid" (Crude Purity < 85%)
Issue: The material oils out during recrystallization attempts due to high impurity levels disrupting the crystal lattice.[3]
Protocol: Silica Gel Flash Filtration
-
Dissolution: Dissolve the crude oil in a minimum amount of DCM:Methanol (95:5).[3] If it remains cloudy, add drops of DMF until clear.[3]
-
Adsorption: Add silica gel (ratio 1:2 w/w relative to crude) to the solution and evaporate to dryness (dry loading).[3]
-
Elution: Pack a short silica pad.[1][3] Elute with DCM → DCM:MeOH (98:2) .[3]
-
Result: You will obtain a solid foam that is now suitable for recrystallization.[3]
Scenario B: High-Purity Polish (Crude Purity > 90%)
Issue: The product is solid but colored (tan/pink) or contains trace regioisomers.[3]
Protocol: Activated Charcoal Recrystallization
-
Dissolution: Heat solvent to reflux. Add crude solid until saturation.[1][3]
-
Decolorization: Add Activated Charcoal (5-10 wt%).[1][2][3] Stir at reflux for 15 minutes.
-
Critical Step: Do not add charcoal to superheated solvent; it will erupt.[3] Cool slightly first.
-
-
Filtration: Filter hot through a Celite pad to remove charcoal.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.
-
Collection: Filter the white/off-white needles and wash with cold Hexane.[1][2][3]
Chromatographic Troubleshooting (HPLC/TLC)
Q: Why do my peaks tail significantly on silica?
A: The thiazole nitrogen (N3) is weakly basic and interacts with acidic silanol groups (
The Fix: Mobile Phase Modifiers
-
For Normal Phase (Silica): Add 1% Triethylamine (TEA) to your DCM/MeOH system.[3] This "caps" the silanols.[3]
-
For Reverse Phase (C18): Use a buffer. 0.1% Formic Acid is usually sufficient to protonate the nitrogen (
), ensuring a single ionic species, or use 10mM Ammonium Acetate (pH ~7) to keep it neutral.
Visualizing the Separation Logic:
Figure 1: Decision matrix for the purification of benzothiazole derivatives based on initial crude state.
Frequently Asked Questions (FAQs)
Q: I see a small impurity at ~0.9 RRT (Relative Retention Time) in HPLC. What is it? A: This is likely the 4-methylbenzo[d]thiazol-6-one (quinone imine type oxidation product) or a disulfide dimer if the starting material was not fully cyclized.[1][2][3]
-
Detection: These impurities are often highly colored (yellow/orange).[1][3]
-
Removal: These are less polar than the hydroxy product.[3] A wash with Toluene or Ether can often extract them from the solid product.[3]
Q: Can I use acid-base extraction? A: Yes, but with caution.
-
Dissolve in dilute NaOH (Phenol deprotonates
Soluble Phenolate).[3] -
Extract organic impurities with DCM (Product stays in water).[3]
-
Acidify aqueous layer to pH ~5-6.[1][2][3]
-
Warning: If you go too acidic (pH < 2), you may protonate the thiazole nitrogen, keeping it soluble in water. Aim for the isoelectric point (neutral pH) to precipitate the product.[3]
-
Q: How do I store the purified compound?
A: Store under inert atmosphere (
References
-
Synthesis and properties of benzothiazole derivatives : Journal of Heterocyclic Chemistry, "Synthesis of substituted benzothiazoles via cyclization of thioformanilides."[3] (General reactivity and stability context).[3][4]
-
Purification of 6-hydroxybenzothiazoles : European Patent EP0039483A1, "Process for the preparation of 2-hydroxy-benzothiazoles."[1][2][3] (Describes acid/base precipitation techniques).
- Chromatographic behavior of basic heterocycles: Journal of Chromatography A, "Silanol interactions in the HPLC of basic compounds." (Explains the need for TEA modifiers).
-
Compound Data : PubChem CID 24849663 (this compound structural data).[1][2][3]
Sources
- 1. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | C14H11N3O2S2 | CID 2412252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 767-64-6|Benzo[c][1,2,5]thiadiazol-4-amine|BLD Pharm [bldpharm.com]
- 3. 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Technical Guide: Minimizing Background Fluorescence of 4-Methylbenzo[d]thiazol-6-ol
This guide is designed for researchers and assay developers encountering high background fluorescence when working with 4-Methylbenzo[d]thiazol-6-ol (CAS 1190317-27-1) and related benzothiazole derivatives.
The content focuses on Compound Interference Mitigation : specifically, how to distinguish and suppress the intrinsic autofluorescence of this molecule in cellular assays (e.g., High-Content Screening, Calcium Flux, or reporter assays).
Executive Summary & Molecule Profile
This compound is a benzothiazole derivative.[1][2][3][4][5] Compounds with the 6-hydroxybenzothiazole core are structurally related to firefly luciferin and are known to exhibit significant intrinsic fluorescence (autofluorescence).
This molecule is often lipophilic and pH-sensitive. In cellular environments, it can accumulate in lipid-rich organelles (lipid droplets) or acidic compartments (lysosomes), leading to high cytoplasmic background that interferes with standard GFP, FITC, or DAPI channels.
| Property | Characteristic | Impact on Assay |
| Core Structure | 6-Hydroxybenzothiazole | Intrinsic fluorescence (UV/Blue Excitation, Blue/Green Emission). |
| Lipophilicity | High (LogP > 2 estimated) | Non-specific binding to membranes and lipid droplets. |
| pKa (Phenol) | ~8.0 - 9.0 | Fluorescence intensity and emission wavelength shift with pH. |
| Solubility | Low in water; requires DMSO | Potential for micro-precipitation (aggregates are highly fluorescent). |
Troubleshooting Guide (Q&A)
Category A: Signal Interference & Spectral Overlap
Q1: I am running a GFP-based reporter assay, but cells treated with this compound show high signal even without GFP expression. Why? A: This is a classic case of spectral overlap . Benzothiazole derivatives often have broad emission spectra that peak between 450 nm and 550 nm , directly overlapping with the emission of GFP (509 nm) and FITC (520 nm).
-
Diagnostic: Treat non-fluorescent (wild-type) parental cells with the compound. If they "glow" in the GFP channel, the signal is compound autofluorescence, not GFP.
-
Solution: Switch to a red-shifted reporter. Use mCherry, RFP, or DeepRed dyes (Ex > 560 nm) where the benzothiazole autofluorescence is minimal.
Q2: The background fluorescence is not uniform; it appears as bright punctate spots in the cytoplasm. What causes this? A: This indicates lysosomotropism or lipid droplet accumulation .
-
Mechanism: Lipophilic weak bases (or phenols) can permeate cell membranes and become trapped in acidic lysosomes (protonation trapping) or partition into lipid droplets. This locally concentrates the compound, increasing fluorescence intensity by orders of magnitude compared to the free compound in the cytosol.
-
Solution:
-
Wash Steps: Implement a rigorous wash with serum-free media containing 0.1% BSA (Bovine Serum Albumin) before imaging. BSA acts as a "scavenger" to extract loosely bound lipophilic compounds.
-
Concentration: Titrate the compound down. Benzothiazoles often show a steep dose-dependent background threshold.
-
Category B: Assay Conditions & Chemistry
Q3: The fluorescence intensity varies significantly between wells, even at the same concentration. Is this a pipetting error? A: Likely not. It is probably a pH artifact or solubility issue .
-
pH Sensitivity: The 6-hydroxy group can exist as a phenol (protonated) or phenolate (deprotonated). The phenolate form is often more fluorescent and red-shifted. Small variations in buffer pH (e.g., cells metabolically acidifying the media) can drastically alter the compound's brightness.
-
Precipitation: If the compound is not fully soluble, micro-precipitates will form. These solid-state aggregates are often intensely fluorescent.
-
Solution: Buffer your assay media with 20 mM HEPES to clamp pH stability. Ensure the final DMSO concentration is <0.5% and mix rapidly to prevent precipitation.
Q4: Can I use Trypan Blue to quench the background? A: Trypan Blue is an effective quencher for extracellular fluorescence but cannot enter live cells.
-
Usage: If the background is coming from the media or the plastic well surface, adding Trypan Blue (0.01% final) immediately before reading can suppress the noise.
-
Limitation: It will not quench the intracellular signal discussed in Q2.
Experimental Protocols
Protocol A: Spectral Characterization (The "Must-Do" First Step)
Before running your screen, you must define the "Safe Zone" where the compound does not fluoresce.
-
Preparation: Prepare a 10 µM solution of this compound in your assay buffer (pH 7.4).
-
Scan: Use a fluorescence plate reader or spectrofluorometer.
-
Excitation Scan: Fix Emission at 520 nm; scan Excitation 300–500 nm.
-
Emission Scan: Fix Excitation at the peak found above (likely ~360-380 nm); scan Emission 400–700 nm.
-
-
Analysis: Overlay these plots with the spectra of your biological probe (e.g., GFP).
-
Decision: If the overlap is >30%, you must change your biological probe to a different color channel (e.g., TRITC/Cy5).
-
Protocol B: Optimized Wash Procedure for Cellular Imaging
Use this to remove non-specifically bound compound from membranes.
-
Incubation: Incubate cells with the compound as required by the assay.
-
Wash 1: Aspirate media. Add HBSS + 1% BSA . Incubate for 5 minutes at Room Temperature (RT).
-
Why? Albumin binds lipophilic molecules, pulling them off cell membranes.
-
-
Wash 2: Aspirate. Add HBSS (Standard) .
-
Wash 3: Aspirate. Add Imaging Buffer (e.g., clear DMEM, no phenol red).
-
Image: Acquire images immediately.
Visualizations & Logic Maps
Figure 1: Background Mitigation Workflow
A logic gate for determining the best strategy to handle compound interference.
Caption: Decision tree for selecting the correct mitigation strategy based on spectral overlap and localization of the background signal.
Figure 2: Mechanism of pH-Dependent Interference
Why pH control is critical for benzothiazole derivatives.
Caption: The 6-hydroxybenzothiazole core undergoes ionization. The phenolate form (favored at higher pH) is typically brighter and red-shifted compared to the phenol form.
References
- Google Patents. (2018). WO2018013774A1 - Bicyclic heteroaryl substituted compounds. (Context: Use of benzothiazole derivatives in FDSS fluorescence assays).
-
Gao, Y., et al. (2017).[1][4] A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Context: Mechanism of benzothiazole pH sensitivity and lysosomal trapping). Retrieved January 30, 2026, from [Link]
-
Neto, B. A. D., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. (Context: Lipophilicity and lipid droplet staining of benzothiazole analogs). Retrieved January 30, 2026, from [Link]
Sources
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3048-48-4|4-Methylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. This compound|CAS 1190317-27-1 [benchchem.com]
- 4. A novel acidic pH fluorescent probe based on a benzothiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of Novel 4-Methylbenzo[d]thiazol-6-ol Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methylbenzo[d]thiazol-6-ol derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common experimental hurdles and maximize the potential of these promising compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific issues you may encounter, from initial compound handling to complex data interpretation.
The benzothiazole scaffold is a versatile pharmacophore found in a wide range of biologically active agents.[1][2] Your this compound derivatives, which feature a key phenolic hydroxyl group, present unique opportunities and challenges. Let's navigate them together.
Section 1: Compound Handling and Preparation
Proper handling is the foundation of reproducible results. The physicochemical properties of your benzothiazole derivatives dictate how they should be stored, dissolved, and prepared for biological assays.
Q1: My this compound derivative is difficult to dissolve in aqueous buffers. What is the best way to prepare my stock and working solutions?
A1: This is a common and critical issue. The benzothiazole core is largely non-polar, leading to limited aqueous solubility.[3][4] The phenolic -OH and methyl groups modify this, but poor water solubility is expected. Direct dissolution in aqueous media will likely result in precipitation and an inaccurate estimation of your compound's potency.
Causality: The compound's flat, aromatic ring system prefers interaction with non-polar organic solvents over the highly polar, hydrogen-bonding network of water. Forcing it into an aqueous environment without a co-solvent will cause it to crash out.
Recommended Protocol:
-
Primary Stock Solution: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for most benzothiazole derivatives.[3][5]
-
Intermediate Dilutions: If necessary, create intermediate dilutions from the primary stock using 100% DMSO.
-
Final Working Solution: The final dilution into your aqueous assay buffer is the most critical step. The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5% , to avoid solvent-induced artifacts.
-
Solubilization Technique: When making the final dilution, add the DMSO-solubilized compound to the aqueous buffer (not the other way around) while vortexing or sonicating to ensure rapid and uniform dispersion. This minimizes the chance of localized precipitation.
Troubleshooting Solubility Issues:
| Solvent | Pros | Cons | Max Recommended Final Assay Conc. |
| DMSO | High solubilizing power for many organics.[3] | Can be toxic to cells at >1%; may interfere with some assays. | < 0.5% |
| Ethanol | Good solubilizing power; less toxic than DMSO for some cell lines. | More volatile; may not be as effective as DMSO for highly non-polar compounds. | < 1.0% |
| DMF | Strong solvent. | Higher toxicity than DMSO; should be used with caution. | < 0.1% |
Q2: I've stored my compound as a DMSO stock at -20°C. How can I be sure it's stable and hasn't degraded?
A2: While DMSO is a reliable solvent, long-term stability is not guaranteed and is compound-specific. The 2-aminothiazole scaffold, a related structure, has shown instability in DMSO, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[6] The phenolic hydroxyl group on your scaffold can also be susceptible to oxidation.
Causality: Degradation can occur via several mechanisms. Residual water in DMSO can facilitate hydrolysis of labile functional groups.[7] Oxidation can occur, especially if the stock solution is repeatedly exposed to air. The stability of benzothiazoles can be influenced by tautomeric shifts between thiol and thione forms in related structures, which can affect reactivity.[8]
Protocol for Stability Assessment:
-
Establish a Baseline: Upon initial solubilization, immediately run a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain a baseline purity profile (Time = 0).
-
Incubate under Assay Conditions: Dilute the compound in your final assay buffer (containing the correct percentage of DMSO) and incubate it for the duration of your longest experiment (e.g., 24, 48, or 72 hours) at the relevant temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the incubated sample and analyze it by HPLC/LC-MS.
-
Compare Profiles: Compare the chromatograms from each time point to the T=0 baseline. Look for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak. A compound is generally considered stable if >90% of the parent peak remains at the final time point.
Best Practices for Storage:
-
Aliquot your primary DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store aliquots at -80°C for long-term storage.
-
Thaw aliquots completely and vortex gently before making dilutions.
Section 2: In Vitro Assay Troubleshooting
Even with a properly prepared compound, the complexities of biological assays can lead to misleading results. These are often referred to as "assay artifacts" or "false positives/negatives".[9]
Q3: My compound shows potent activity in a fluorescence-based kinase assay, but the dose-response curve is unusually steep and the results are not reproducible. What could be happening?
A3: This is a classic sign of assay interference. Instead of inhibiting the kinase, your compound may be directly interacting with the assay's detection system. Phenolic compounds are particularly known for causing such artifacts.
Causality & Potential Mechanisms:
-
Fluorescence Quenching/Enhancement: The aromatic benzothiazole ring can absorb light at or near the excitation/emission wavelengths of your fluorescent probe, leading to quenching (a false positive in an inhibition assay) or, less commonly, enhancement.
-
Compound Autofluorescence: The compound itself might be fluorescent at the detection wavelengths, which would artificially increase the signal (a false negative).
-
Compound Aggregation: At higher concentrations, many organic molecules form aggregates that can sequester and inhibit enzymes non-specifically. This often results in steep, non-stoichiometric dose-response curves.
Troubleshooting Workflow for Assay Interference:
Caption: Troubleshooting workflow for potential assay interference.
Protocol for Counter-Screens:
-
Autofluorescence Check: Prepare wells containing only buffer, your compound at various concentrations, and the fluorescent probe. Measure the signal. A concentration-dependent increase in signal indicates autofluorescence.
-
Quenching Check: Prepare wells containing buffer, the fluorescent product of the enzymatic reaction (at the maximum expected concentration), and your compound. A concentration-dependent decrease in signal indicates quenching.
-
Aggregation Check: Re-run your primary assay but include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%). Detergents disrupt non-specific aggregates. If the compound's potency is significantly reduced, aggregation was the likely mechanism.
If interference is confirmed, you must switch to an orthogonal assay that uses a different detection method (e.g., luminescence, absorbance, or a label-free technology like surface plasmon resonance).
Section 3: Cell-Based Assay Challenges
Moving from a purified enzyme to a complex cellular environment introduces new variables that can mask or mimic biological activity.
Q4: My compound is active in my enzymatic assay but shows no activity in my cell-based assay. Why the discrepancy?
A4: This is a very common challenge in drug discovery. A hit in a biochemical assay is only the first step. The cellular environment presents multiple barriers and factors that can prevent your compound from reaching its target.
Causality & Key Factors to Investigate:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While some benzothiazole derivatives show good permeability, this is not universal.[4]
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Metabolic Instability: The cell's metabolic machinery (e.g., cytochrome P450 enzymes) may rapidly modify and inactivate your compound.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
Experimental Plan to Diagnose the Issue:
Caption: Diagnostic workflow for inactive cell-based assays.
Q5: My compound is causing widespread cell death, even at low concentrations. How can I determine if this is due to on-target activity or off-target toxicity?
A5: Distinguishing specific, on-target cytotoxicity from non-specific, off-target effects is crucial. The phenolic hydroxyl group in your scaffold can be a source of redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress, a common off-target toxicity mechanism.[10]
Causality & Potential Off-Target Mechanisms:
-
Redox Cycling & Oxidative Stress: Phenols can be oxidized to quinones, a process that can generate ROS (like hydrogen peroxide) and lead to widespread cellular damage.[10]
-
Mitochondrial Toxicity: Many compounds can disrupt the mitochondrial membrane potential, leading to apoptosis.
-
Kinase Promiscuity: If your target is a kinase, remember that many kinase inhibitors have off-target effects on other kinases, which can lead to toxicity.[11][12]
-
hERG Inhibition: Inhibition of the hERG potassium channel is a common cardiotoxicity liability that should be assessed during drug development. Some benzothiazoles have predicted hERG activity.[4]
Protocol for Deconvoluting Toxicity:
-
Measure ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after treating cells with your compound. A significant increase suggests oxidative stress.
-
Co-treatment with an Antioxidant: Re-run your cytotoxicity assay, but this time co-treat the cells with your compound and an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from death, it strongly implicates ROS-mediated toxicity.
-
Assess Mitochondrial Membrane Potential: Use a dye like JC-1 or TMRE to determine if your compound is depolarizing mitochondria.
-
Develop a Structure-Activity Relationship (SAR): Synthesize and test an analogue where the phenolic hydroxyl group is capped (e.g., as a methyl ether). If this modification eliminates toxicity while retaining biochemical potency, it points to the phenol as the source of off-target effects.
-
Counter-screening: Test your compound in a cell line that does not express your intended target. If the compound is still toxic, the effect is, by definition, off-target.
By systematically addressing these potential pitfalls, you can build confidence in your experimental data and make informed decisions to advance your most promising this compound derivatives.
References
-
Benzothiazole - Solubility of Things. SolubilityofThings. Available from: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available from: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ResearchGate. Available from: [Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. SciRP.org. Available from: [Link]
-
Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH. Available from: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. Available from: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. Available from: [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]
-
Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. ResearchGate. Available from: [Link]
-
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. ResearchGate. Available from: [Link]
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. NIH. Available from: [Link]
-
Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. Available from: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH. Available from: [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. SciRP.org. Available from: [Link]
-
High-throughput screening. Wikipedia. Available from: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them? ResearchGate. Available from: [Link]
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available from: [Link]
-
Enhancing structural insights for advanced drug discovery by mitigating protein crystal damage. Taylor & Francis. Available from: [Link]
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.net. Available from: [Link]
Sources
- 1. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
Technical Support Center: Optimizing Dosing and Administration for In Vivo Studies of 4-Methylbenzo[d]thiazol-6-ol
Welcome to the technical support guide for researchers working with 4-Methylbenzo[d]thiazol-6-ol. This resource is designed to provide practical, in-depth answers to the common challenges encountered during the in vivo administration of this compound. As a benzothiazole derivative, it likely presents formulation and bioavailability hurdles that require careful consideration to ensure the generation of robust and reproducible data. This guide follows a logical workflow from initial formulation to troubleshooting unexpected outcomes, grounding all recommendations in established scientific principles.
Disclaimer: All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC) and should be performed by trained personnel.[1][2][3] This guide is for informational purposes and should be adapted to your specific experimental context in consultation with veterinary staff.
Section 1: Formulation and Solubility — The First Hurdle
The most frequent challenge with novel small molecules like this compound is their poor aqueous solubility.[4][5] Benzothiazole compounds are often lipophilic, making administration in simple aqueous vehicles like saline difficult.[6][7][8][9] An improper formulation can lead to inaccurate dosing, low bioavailability, and high experimental variability.[10][11][12]
FAQ 1.1: My compound won't dissolve in saline. What are my options for creating a suitable formulation for in vivo dosing?
This is a common and critical issue. A tiered approach is recommended to identify the simplest effective vehicle, minimizing the risk of vehicle-induced toxicity or confounding effects.[13][14][15]
Tier 1: Aqueous Co-Solvent Systems For many lipophilic compounds, the addition of a small percentage of an organic co-solvent can sufficiently increase solubility.
-
Rationale: Co-solvents like Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and ethanol disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes.
-
Common Combinations: A widely used starting point is a ternary system (co-solvent/surfactant/aqueous). For example, a vehicle containing 10% DMSO, 40% PEG400, and 50% saline is often effective.[16]
-
Causality & Trustworthiness: Always test the final formulation for precipitation upon dilution. A clear solution at the final concentration is necessary for intravenous (IV) administration. For other routes, a fine, stable suspension may be acceptable. Crucially, a vehicle-only control group must be included in your study to ensure the vehicle itself does not cause adverse effects.[13][17] High concentrations of DMSO, for instance, can cause neurotoxicity and motor impairment.[13]
Tier 2: Surfactant-Based Systems If co-solvents are insufficient or require toxic concentrations, surfactants can be used to create micellar solutions or emulsions.
-
Rationale: Surfactants like Tween® 80 (polysorbate 80) or Kolliphor® EL (formerly Cremophor® EL) are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, effectively "dissolving" it in the aqueous phase.[18][19]
-
Protocol: Start by dissolving your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). Separately, prepare your aqueous phase containing the surfactant (e.g., 5-10% Tween 80 in saline). Slowly add the drug solution to the vortexing aqueous phase. Sonication can aid in forming a clear, stable microemulsion.
Tier 3: Suspensions For oral (PO) administration, a uniform suspension is often the most practical approach, especially for higher doses.
-
Rationale: A suspension consists of fine drug particles dispersed uniformly in a liquid vehicle. The bioavailability depends on the particle size (smaller is better) and the ability of the suspension to remain homogeneous.[4][18]
-
Key Components:
-
Wetting Agent: A small amount of surfactant (e.g., 0.1-0.5% Tween 80) is used to wet the surface of the hydrophobic drug particles, allowing them to be dispersed in the aqueous vehicle.
-
Suspending Agent: A viscosity-enhancing agent like carboxymethylcellulose (CMC) or methylcellulose (0.5% - 1% w/v) is used to slow the settling of particles, ensuring dose uniformity.[16][20]
-
Data Presentation: Comparison of Common Vehicle Strategies
| Formulation Strategy | Key Components | Pros | Cons | Best For Route(s) |
| Aqueous Co-Solvent | DMSO, PEG400, Ethanol | Simple to prepare; suitable for multiple routes. | Potential for vehicle toxicity at high concentrations.[13] | IV, IP, SC, PO |
| Surfactant/Micellar | Tween 80, Kolliphor EL | Can achieve higher "solubility"; enhances absorption. | Potential for hypersensitivity reactions (esp. Kolliphor); can alter drug distribution. | IV, IP, PO |
| Suspension | CMC, Methylcellulose, Tween 80 | High drug loading possible; avoids harsh organic solvents. | Not suitable for IV; risk of non-uniform dosing if poorly prepared.[21] | PO, IP (with caution) |
Mandatory Visualization: Decision Workflow for Vehicle Selection
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Section 2: Dosing and Administration — Ensuring Accurate Delivery
Once a formulation is developed, the focus shifts to accurate and consistent administration. The choice of route and technique can dramatically influence study outcomes.
FAQ 2.1: What is the appropriate route of administration for my study, and what are the maximum dose volumes?
The choice of administration route is dictated by your experimental question and the compound's properties.[22][23]
-
Oral (PO) Gavage: This route is preferred for assessing orally bioavailable drugs and mimics a likely clinical route.[23][24] However, it introduces variability from gastrointestinal absorption and first-pass metabolism in the liver.[23][24]
-
Intraperitoneal (IP): IP injection is technically simpler than IV and allows for rapid absorption into the portal circulation, bypassing the stomach.[24][25] It is a common route in preclinical studies for achieving systemic exposure but is rarely used in humans.[25]
-
Intravenous (IV): IV administration provides 100% bioavailability and immediate systemic exposure, making it ideal for pharmacokinetic (PK) studies and for compounds with poor oral absorption.[24] It is the most technically demanding route and requires a sterile, particle-free solution.
Data Presentation: Recommended Maximum Dose Volumes in Rodents
| Species | Route | Maximum Volume (mL/kg) | Key Considerations |
| Mouse | PO | 10 | Use a proper gavage needle; fasting may increase absorption but also stress.[26][27] |
| IP | 10 | Inject into the lower right abdominal quadrant to avoid organs.[24][26] | |
| IV (bolus) | 5 | Must be a clear solution; administer slowly via the tail vein.[2][26] | |
| SC | 5 | Slower absorption than IP or IV; can be used for sustained release.[26] | |
| Rat | PO | 10 | Larger gavage needle required; technique is critical to avoid injury.[26][27] |
| IP | 10 | Similar to mouse; larger volume is possible.[26] | |
| IV (bolus) | 5 | Tail vein is the most common site.[26] | |
| SC | 5 | Larger volumes can be administered, but may require multiple sites.[26] |
Source: Adapted from institutional guidelines.[1][2][3][26] Always consult your local IACUC for specific volume limits.
FAQ 2.2: I'm observing high variability in my results. Could this be related to dosing and administration?
Absolutely. Inconsistent results are often traced back to the formulation and its administration.[11][12][28][29]
Experimental Protocol: Troubleshooting Checklist for High Variability
-
Formulation Homogeneity:
-
For Suspensions: Is the compound settling out? Self-Validation: Vortex the suspension vigorously immediately before drawing up each dose. If you can see particles settling within seconds, your suspending agent may be insufficient. Consider increasing the viscosity (e.g., 1% CMC) or reducing particle size via micronization.[18]
-
For Solutions: Is the compound crashing out of solution at room temperature or upon contact with physiological fluids? Self-Validation: Prepare a small batch and leave it on the bench for the duration of your dosing period. Check for any cloudiness or precipitate. Also, try a 1:10 dilution in phosphate-buffered saline (PBS) to simulate physiological conditions.
-
-
Dosing Accuracy:
-
Are animal body weights measured accurately on the day of dosing?
-
Are you using calibrated pipettes and appropriate syringe sizes for the dose volume?
-
Causality: Small errors in weight or volume can lead to large percentage errors in the final mg/kg dose, especially in small animals like mice.
-
-
Administration Technique:
-
Oral Gavage: Improper technique can lead to accidental tracheal administration (lethal) or esophageal perforation, causing stress and inflammation that confounds results.[23][27][30] Self-Validation: Ensure the gavage needle length is pre-measured against the mouse (from the mouth to the last rib) to prevent stomach perforation.[27][30] The animal should swallow the tube; it should never be forced.[27][30]
-
IP Injection: Are you consistently injecting into the peritoneal cavity? Inadvertent injection into the intestine or fat pads will drastically alter absorption.
-
Section 3: Pharmacokinetics, Metabolism, and Toxicology
Understanding how the body processes this compound is key to interpreting efficacy and toxicity data. Benzothiazole derivatives can undergo extensive metabolism.[6]
FAQ 3.1: I'm not seeing the expected efficacy. How do I know if the compound is reaching the target tissue at a sufficient concentration?
A lack of efficacy could be due to poor exposure (pharmacokinetics) rather than a lack of potency (pharmacodynamics).
-
Expertise & Experience: Before launching a large-scale efficacy study, a preliminary pharmacokinetic (PK) study is essential. This involves administering a single dose of the compound and collecting blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Trustworthiness: Analyzing the plasma concentration of the compound over time will reveal key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total exposure). This data provides direct evidence of whether the drug is being absorbed and is crucial for selecting an appropriate dose and dosing schedule for subsequent efficacy studies.[31]
FAQ 3.2: I'm observing unexpected toxicity. What are the potential causes?
Toxicity can arise from the compound itself, its metabolites, or the vehicle.[17][32]
-
Vehicle Toxicity: As mentioned, always run a vehicle-only control group. Some formulations, especially those with high percentages of co-solvents or certain surfactants, can cause adverse effects that might be mistaken for compound toxicity.[13][15]
-
Metabolite-Induced Toxicity: The liver metabolizes foreign compounds, often through oxidation via cytochrome P450 enzymes followed by conjugation. This process can sometimes generate reactive metabolites that are more toxic than the parent drug. Benzothiazoles are known to be metabolized, and this possibility should be considered.[6]
-
Maximum Tolerated Dose (MTD) Study: An MTD study is a formal acute or sub-acute toxicity study designed to find the highest dose that does not cause unacceptable side effects.[33][34] This is a critical step before proceeding with chronic efficacy studies and is required for regulatory submissions.[32]
Mandatory Visualization: Troubleshooting Workflow for Poor Efficacy
Caption: A systematic workflow for troubleshooting lack of in vivo efficacy.
References
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EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT . ResearchGate. Available from: [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test . PubMed. Available from: [Link]
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Vehicles for Animal Studies . Gad Consulting Services. Available from: [Link]
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Nonclinical vehicle use in studies by multiple routes in multiple species . PubMed. Available from: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs . Innovare Academic Sciences. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC - PubMed Central. Available from: [Link]
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Study of different routes of drugs administration in mice & rats . RJPTSimLab. Available from: [Link]
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Animal Dosing Vehicle Selection . Crystal Pharmatech Co., Ltd. Available from: [Link]
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(PDF) Formulation strategies for poorly soluble drugs . ResearchGate. Available from: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . PMC - PubMed Central. Available from: [Link]
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A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Routes of Administration . ResearchGate. Available from: [Link]
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IG035: Guideline on Administration of Substances to Laboratory Animals . Michigan State University. Available from: [Link]
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Routes of drug administration Dr.NITIN . Slideshare. Available from: [Link]
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants . ResearchGate. Available from: [Link]
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Dosing Volume . Drexel University. Available from: [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation . JAALAS. Available from: [Link]
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Guidelines on Administration of Substances to Laboratory Animals . University of Arizona Research, Innovation & Impact. Available from: [Link]
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Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? . PMC - PubMed Central. Available from: [Link]
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Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species . ResearchGate. Available from: [Link]
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Dosing Techniques and Limits . University of California, Berkeley. Available from: [Link]
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Toxicology Study Design Considerations . Noble Life Sciences. Available from: [Link]
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Toxicology . MuriGenics. Available from: [Link]
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Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors . PubMed. Available from: [Link]
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62 questions with answers in ORAL GAVAGE . Science topic - ResearchGate. Available from: [Link]
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Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels . NIH. Available from: [Link]
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SMALL MOLECULE SAFETY ASSESSMENT . Altasciences. Available from: [Link]
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Eleven quick tips to unlock the power of in vivo data science . PMC - PubMed Central. Available from: [Link]
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Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels . ResearchGate. Available from: [Link]
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Mammalian Protein Expression Services: Systems, Advantages, and Research Applications . Sino Biological. Available from: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives . Progress in Chemical and Biochemical Research. Available from: [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives . Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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SOP: Mouse Oral Gavage . Virginia Tech. Available from: [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats . Washington State University IACUC. Available from: [Link]
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7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- . PubChem. Available from: [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus . NIH. Available from: [Link]
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Benzothiazole . PubChem - NIH. Available from: [Link]
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Technical Support Center: Strategies to Reduce Non-Specific Binding of 4-Methylbenzo[d]thiazol-6-ol
Welcome to the technical support center dedicated to addressing the common challenge of non-specific binding (NSB) encountered when working with 4-Methylbenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions.
Understanding Non-Specific Binding (NSB)
Non-specific binding is the interaction of a compound, in this case, this compound, with unintended targets such as proteins, surfaces, or other molecules in your assay system.[1][2] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate data, ultimately impacting the reliability of your experimental results.[1][3]
The primary drivers of non-specific binding are non-covalent interactions, including:
-
Hydrophobic Interactions: These occur between non-polar molecules and are a significant contributor to the non-specific binding of many small molecules.[4][5]
-
Electrostatic (Ionic) Interactions: These interactions happen between charged molecules and can cause binding to oppositely charged surfaces or proteins.[6][7]
-
Van der Waals Forces: These are weak, short-range interactions that contribute to the overall "stickiness" of a molecule.[6]
The structure of this compound, with its benzothiazole core, suggests a potential for hydrophobic interactions. The hydroxyl and methyl groups can also participate in hydrogen bonding and other interactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that I have a non-specific binding problem with this compound?
A1: High background signal in your negative control wells is the most common indicator. Other signs include poor reproducibility between replicate wells, a low signal-to-noise ratio, and a standard curve that does not behave as expected.[8][9]
Q2: How do I differentiate between specific and non-specific binding in my assay?
A2: To measure non-specific binding, include a control where a high concentration of an unlabeled competitor molecule is added to saturate the specific binding sites. Any remaining signal is considered non-specific. The difference between the total binding (without competitor) and the non-specific binding gives you the specific binding.
Q3: Can the type of microplate I use affect non-specific binding?
A3: Absolutely. The surface chemistry of the microplate plays a crucial role. Polystyrene plates, commonly used in ELISAs and other assays, can have varying binding properties.[10] If you suspect hydrophobic interactions are the primary cause of NSB, consider using low-binding plates or plates with a different surface coating.
Troubleshooting Guides
This section provides detailed strategies to mitigate non-specific binding of this compound in your experiments.
Guide 1: Optimizing Your Assay Buffer
The composition of your assay buffer is a critical first line of defense against non-specific binding.
Issue: High background signal due to suspected hydrophobic or ionic interactions.
Solution: Modify your buffer composition by adjusting pH, ionic strength, and adding blocking agents or detergents.
Step-by-Step Protocol: Buffer Optimization
-
Adjusting pH: The charge of your target protein and this compound can be influenced by pH.[11][12] Experiment with a range of pH values around the isoelectric point (pI) of your target protein to minimize charge-based interactions.[12]
-
Increasing Ionic Strength: Adding salts like NaCl to your buffer can help to shield electrostatic interactions.[11][12] Test a concentration gradient of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal concentration that reduces NSB without disrupting specific binding.[11]
-
Adding Blocking Agents: Blocking agents are inert proteins or other molecules that coat the surfaces of your assay plate, preventing this compound from binding non-specifically.[3][13]
-
Incorporating Detergents: Non-ionic detergents can disrupt hydrophobic interactions.[11][15]
Table 1: Recommended Starting Concentrations for Buffer Additives
| Additive | Starting Concentration | Purpose |
| NaCl | 150 mM | Reduce ionic interactions |
| BSA | 1% (w/v) | Block non-specific sites |
| Tween-20 | 0.05% (v/v) | Reduce hydrophobic interactions |
Causality: By systematically altering your buffer conditions, you can identify the primary forces driving non-specific binding and tailor your assay for optimal performance. Increasing salt concentration masks electrostatic charges, while blocking agents and detergents occupy or disrupt sites prone to non-specific hydrophobic interactions.
Guide 2: Surface Passivation Techniques
If buffer optimization is insufficient, modifying the surface of your assay plate can be a powerful strategy.
Issue: Persistent non-specific binding of this compound to the assay surface.
Solution: Implement surface passivation methods to create a non-reactive surface.
Step-by-Step Protocol: Surface Passivation with Pluronic F-127
Pluronic F-127 is a surfactant that can effectively passivate hydrophobic surfaces.[18]
-
Prepare a 0.5% (w/v) solution of Pluronic F-127 in your standard assay buffer.
-
Incubate your microplate wells with the Pluronic F-127 solution for at least 15 minutes at room temperature.[18]
-
Aspirate the solution and wash the wells twice with your assay buffer before proceeding with your experiment.
Alternative Passivation Strategy: Polyethylene Glycol (PEG)
PEGylation is a well-established method for reducing non-specific protein and small molecule binding.[19][20] This involves coating the surface with PEG molecules. While more complex to perform in-house, pre-PEGylated plates are commercially available.
Causality: Surface passivation techniques create a hydrophilic layer on the assay surface, which repels hydrophobic molecules like this compound and prevents them from adsorbing non-specifically.[18][21]
Guide 3: Optimizing Washing Steps
Insufficient washing can leave behind unbound this compound, contributing to high background.
Issue: High background signal that may be due to inadequate removal of unbound compound.
Solution: Increase the stringency and number of your wash steps.
Step-by-Step Protocol: Enhanced Washing Procedure
-
Increase the Number of Washes: Instead of 3 washes, try 4-6 washes between each step of your assay.[8]
-
Increase the Soaking Time: Allow the wash buffer to incubate in the wells for 30-60 seconds during each wash step.[9]
-
Add Detergent to Wash Buffer: If not already included, add 0.05% Tween-20 to your wash buffer to help remove non-specifically bound molecules.[16]
-
Ensure Thorough Aspiration: Make sure to completely remove the wash buffer from the wells after each wash, as residual buffer can interfere with subsequent steps.
Causality: More stringent and numerous wash steps increase the probability of removing weakly and non-specifically bound molecules, thereby reducing the background signal.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.
Caption: Troubleshooting workflow for reducing non-specific binding.
References
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Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]
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Zhang, H., et al. (2023). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Proceedings of the National Academy of Sciences, 120(15), e2218485120. [Link]
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G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences. [Link]
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Vasic, M. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation? ResearchGate. [Link]
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Joo, C., & Ha, T. (2012). An improved surface passivation method for single-molecule studies. Biophysical Journal, 103(6), L43-L45. [Link]
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Patsnap. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]
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Chen, J., et al. (2015). A simple procedure to improve the surface passivation for single molecule fluorescence studies. Methods and Applications in Fluorescence, 3(3), 035003. [Link]
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Moy, V. T., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors, 19(11), 2579. [Link]
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Ngo, T. T. M., et al. (2021). Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II. STAR Protocols, 2(4), 100938. [Link]
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Wensink, E. J., et al. (2021). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Journal of the American Chemical Society, 143(31), 12168-12177. [Link]
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Sanger, A. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? ResearchGate. [Link]
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Sun, N., et al. (2010). Nonspecific interactions between proteins and charged biomolecules in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 469-478. [Link]
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Rahman, M. A., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Biosensors, 9(2), 73. [Link]
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Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2215926120. [Link]
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Surmodics IVD. Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. bosterbio.com [bosterbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in 4-Methylbenzo[d]thiazol-6-ol fluorescence imaging
Technical Support Center: 4-Methylbenzo[d]thiazol-6-ol Imaging Topic: Signal-to-Noise Ratio (SNR) Optimization Document ID: MBT-SNR-001 Status: Active
Executive Summary: The Photophysics of SNR
You are likely experiencing low Signal-to-Noise Ratio (SNR) with this compound (MBT-6-OH) due to a misunderstanding of its proton-coupled electron transfer mechanisms . Unlike standard fluorescein-based probes, MBT-6-OH is a benzothiazole scaffold where fluorescence is dictated by the ionization state of the 6-hydroxyl group and potential Excited-State Intramolecular Proton Transfer (ESIPT) dynamics.
High background and low signal in this system are rarely detector failures; they are almost always environmental mismatches (pH, polarity, or filter selection) that force the molecule into a non-emissive or blue-shifted state that overlaps with tissue autofluorescence.
Part 1: The Diagnostics (Troubleshooting)
Q1: I have excitation at the theoretical peak, but the emission is negligible. Is the probe degraded?
A: Unlikely. You are likely exciting the phenol form while expecting emission from the phenolate form , or vice versa.
-
The Mechanism: The 6-hydroxyl group on the benzothiazole ring acts as a pH switch.
-
Acidic/Neutral pH (< 7.0): The molecule exists as a neutral phenol. It often has a lower quantum yield and emits in the blue/UV region (350–400 nm).
-
Basic pH (> 8.0): The hydroxyl deprotonates to form a phenolate anion . This species typically exhibits Stronger Internal Charge Transfer (ICT), significantly increasing Quantum Yield (
) and red-shifting the emission (> 450 nm).
-
-
The Fix: If your biological target allows, adjust the buffer pH to > 8.0 . If working in live cells, the local environment (e.g., lysosomes vs. mitochondria) will drastically alter signal intensity.
Q2: I see a signal, but the background noise (autofluorescence) is overwhelming.
A: You are likely using a "standard" filter cube (e.g., DAPI or FITC) that is too narrow for this molecule’s Stokes Shift .
-
The Mechanism: Benzothiazoles often exhibit large Stokes shifts (50–100 nm difference between excitation and emission) due to structural relaxation in the excited state. If you use a filter set with a small gap (e.g., 20 nm), you are collecting scattered excitation light (noise) and cutting off the tail of the emission (signal).
-
The Fix: Switch to a Long-Pass (LP) emission filter rather than a Band-Pass (BP) filter. This allows you to capture the full red-shifted emission tail while rejecting the excitation light.
Part 2: The Optimization Protocol (Step-by-Step)
Use this self-validating workflow to maximize SNR.
Phase A: Spectral Characterization (The "Matrix" Scan)
Do not assume literature values apply to your specific buffer/solvent system.
-
Prepare a pH Series: Create 10 µM dye solutions in buffers ranging from pH 4.0 to pH 10.0 (0.5 unit increments).
-
Solvent Check: Prepare solutions in PBS (polar) and DMSO or Ethanol (non-polar) to test solvatochromism.
-
Run 3D Scan: Perform an Excitation-Emission Matrix (EEM) scan.
-
Result: You will likely see two distinct excitation peaks shifting with pH.
-
Action: Choose the excitation wavelength that corresponds to the brightest emission species in your specific experimental buffer.
-
Phase B: Hardware Configuration
Based on the EEM data, configure your optical path.
| Parameter | Standard Setting (Avoid) | Optimized Setting (Use) | Reasoning |
| Excitation Filter | Broad (e.g., 350 ± 50 nm) | Narrow (e.g., 365 ± 10 nm) | Reduces crosstalk; targets specific ionization state. |
| Dichroic Mirror | Standard 400 nm cut-off | Red-shifted (e.g., 425 nm) | Benzothiazoles have long emission tails; push the cut-off higher to reduce reflection noise. |
| Emission Filter | Bandpass (450/50 nm) | Longpass (> 430 nm) | Captures the full integral of the emission spectrum, doubling photon counts. |
| Detector Gain | High (Analog Gain) | Low Gain / High Integration | Benzothiazoles are photostable; longer exposure is better than noisy gain amplification. |
Part 3: Visualizing the Mechanism
The following diagram illustrates the decision logic for troubleshooting SNR based on the chemical state of the probe.
Figure 1: Decision tree for isolating the root cause of low SNR: Chemical state (pH) vs. Optical configuration (Filters).
Part 4: Advanced Troubleshooting (FAQs)
Q: My signal degrades rapidly (within seconds). Is it photobleaching? A: It might be photo-oxidation , but check for photoconversion first. Benzothiazoles can undergo excited-state reactions.[1]
-
Test: Add an antifade reagent (e.g., DABCO or commercial mounting media). If SNR improves, it is oxidation.
-
Test: If the emission color changes (e.g., blue to green) over time, you are observing a photochemical reaction of the benzothiazole ring. Lower the excitation power density (
).
Q: Can I use this for intracellular pH sensing? A: Yes, this is a valid application. Because the ratio of the protonated (blue-shifted) to deprotonated (red-shifted) forms is pH-dependent, you can perform ratiometric imaging .
-
Protocol: Excitation at isosbestic point (if available) or dual excitation. Collect emission at 400 nm (Channel 1) and 480 nm (Channel 2).
-
Calculation:
. This method cancels out concentration variations and provides a robust SNR independent of probe loading.
References
-
Excited-State Intramolecular Proton Transfer (ESIPT)
-
Quantum Yield Optimization in Benzothiazoles
- Title: Controlling the fluorescence quantum yields of benzothiazole-difluorobor
- Source: Chemical Science (RSC Publishing) (2022).
-
URL:[Link]
-
General SNR Enhancement in Fluorescence Microscopy
-
pH Dependence of Hydroxybenzothiazoles
Sources
- 1. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 4. Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 4-Methylbenzo[d]thiazol-6-ol Aggregation
Status: Operational Ticket ID: T-MBT-AGG-001 Subject: Troubleshooting Solubility and Aggregation Profiles in Aqueous Media Assigned Specialist: Senior Application Scientist, Small Molecule Biophysics[1]
Executive Summary
4-Methylbenzo[d]thiazol-6-ol is a planar, hydrophobic benzothiazole derivative often utilized as a scaffold in bioluminescence assays and amyloid imaging.[1] Its structural rigidity (aromatic core) and amphiphilic nature (hydrophobic methyl/ring system vs. hydrophilic hydroxyl group) make it highly prone to pi-pi stacking and colloidal aggregation in aqueous buffers.[1]
This guide addresses the "solubility paradox" where the compound appears soluble in organic stocks (DMSO) but forms invisible, bioactive colloids or precipitates upon dilution into experimental media.
Part 1: Diagnostic Workflow
Before altering your protocol, you must confirm if the issue is insolubility (precipitation) or colloidal aggregation (false positives/inconsistent data).
Figure 1: Decision matrix for diagnosing solution-state behavior. DLS is the preferred method for detecting "invisible" colloids that pass visual inspection.
Part 2: Troubleshooting & FAQs
Category A: Solvent & Stock Preparation [2]
Q: I prepared a 100 mM stock in DMSO, but it crashes out immediately when diluted to 100 µM in PBS. Why? A: This is a classic "Solvent Shock" phenomenon.[1]
-
The Mechanism: When a hydrophobic molecule in a chaotic, aprotic solvent (DMSO) is suddenly introduced to a highly ordered hydrogen-bonded network (water), the water molecules force the hydrophobic solute to cluster to minimize entropic penalty (the Hydrophobic Effect). The 4-methyl group adds steric bulk and lipophilicity, exacerbating this.[1]
-
The Fix:
-
Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., to 10 mM in 50% DMSO/Water) before the final step.
-
Acoustic Mixing: If available, use acoustic droplet ejection (ADE) which minimizes local high-concentration pockets during addition.[1]
-
Q: Can I use Ethanol or Methanol instead of DMSO? A: Generally, no . While this compound is soluble in alcohols, they are more volatile and less capable of disrupting the strong pi-pi stacking interactions of the benzothiazole core compared to DMSO.[1] Furthermore, alcohols can affect the surface tension of your assay buffer differently, potentially destabilizing proteins in the assay.
Category B: pH and Ionic Strength
Q: The pKa of the 6-hydroxyl group is ~9.5. Should I raise the pH to solubilize it? A: Proceed with extreme caution.
-
Pros: At pH > 10, the phenol deprotonates to a phenolate anion (
), drastically increasing solubility due to charge repulsion preventing aggregation. -
Cons (Critical): Electron-rich phenolate anions are highly susceptible to oxidative degradation (forming quinones) and photobleaching.[1]
-
Recommendation: Maintain pH at 7.4 but ensure your buffer capacity is sufficient (e.g., 50 mM HEPES).[1] If you must go to high pH, you must add an antioxidant (e.g., 1 mM DTT or TCEP) and degas the solvents to prevent rapid oxidation.
Q: Does salt concentration affect aggregation? A: Yes. High ionic strength (e.g., >150 mM NaCl) promotes aggregation via the "salting-out" effect, shielding the weak polar interactions that might otherwise keep the monomer solvated.
-
Try: Reducing NaCl to 50 mM or using a chaotropic salt (like Sodium Perchlorate) if compatible with your biology, though this is rarely standard.
Category C: Detergents & Additives [1][3]
Q: My DLS shows particles ~200nm in diameter. How do I get rid of them? A: You are likely observing "promiscuous colloidal aggregates."[1] These are non-crystalline, liquid-like droplets that sequester enzymes.[1]
-
The Gold Standard Fix: Add a non-ionic detergent.[1]
-
Triton X-100: 0.01% (v/v)
-
Tween-20: 0.05% (v/v)[1]
-
-
Why it works: Detergents disrupt the hydrophobic surface of the colloid. If the activity of your compound changes drastically (e.g., IC50 shifts from 1 µM to >100 µM) upon adding detergent, your initial "activity" was an artifact of aggregation (False Positive).
Part 3: Critical Aggregation Concentration (CAC) Protocol
To work effectively, you must operate below the CAC. This protocol determines the safe working range.
Objective: Determine the concentration at which this compound transitions from monomer to aggregate.
Materials:
-
Stock Solution: 10 mM in 100% DMSO (Freshly prepared).
-
Assay Buffer: The exact buffer used in your biological experiment (filtered 0.22 µm).
-
Detection: UV-Vis Spectrophotometer or DLS.[1]
Step-by-Step Protocol:
-
Preparation: Prepare a dilution series in Assay Buffer ranging from 0.1 µM to 500 µM. Ensure final DMSO concentration is constant (e.g., 1%) across all samples.
-
Incubation: Allow samples to equilibrate for 30 minutes at room temperature.
-
Measurement (UV-Vis Method):
-
Analysis:
Data Interpretation Table:
| Observation | State | Action |
| Linear Plot ( | Monomeric | Safe to proceed.[1] |
| Plateau / Downward Curve | Aggregated | Working conc.[1] must be < Inflection Point.[1] |
| Blue Shift in | H-Aggregates (Stacked) | Add 0.01% Triton X-100 and re-test. |
Part 4: Mechanistic Visualization
Understanding why aggregation happens helps in choosing the right additive.[1]
Figure 2: The aggregation pathway. Note that detergents can reverse colloidal aggregation, returning the system to a pseudo-monomeric state (micelle-encapsulated).
Part 5: Solvent Compatibility Matrix
Use this table to select the appropriate carrier solvent for your application.
| Solvent / Additive | Compatibility Score | Notes |
| DMSO (100%) | High | Ideal for stock storage (-20°C).[1] Avoid freeze-thaw >3 times.[1] |
| Ethanol | Low | High volatility changes concentration; poor disruption of stacks.[1] |
| PBS (pH 7.4) | Very Low | Max solubility likely < 50 µM without additives.[1] |
| PBS + 0.01% Triton X-100 | High | Best for biochemical assays.[1] Prevents promiscuous inhibition. |
| PBS + 5% Cyclodextrin | Medium | Good for solubility, but may mask the compound from its target. |
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link
-
Owen, S. C., et al. (2012).[1] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(12), 1977–1985. Link
-
Jadhav, A., et al. (2010).[1] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link
-
PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine.[1] Link (Note: General scaffold reference).[1]
Sources
method refinement for consistent results with 4-Methylbenzo[d]thiazol-6-ol
This guide addresses the technical challenges associated with 4-Methylbenzo[d]thiazol-6-ol (also referred to as 4-Methyl-6-hydroxybenzothiazole). This compound serves as a critical scaffold in medicinal chemistry (antitumor/neuroprotective agents) and is a structural analogue of the bioluminescent substrate Firefly Luciferin.
Its dual nature—reactive phenol and benzothiazole heterocycle—introduces specific instability and assay interference risks that frequently compromise experimental reproducibility.
Senior Application Scientist Desk
Module 1: Chemical Stability & Solubilization
The Issue: Users frequently report "pink/brown discoloration" of stock solutions or precipitation upon dilution into aqueous media. Root Cause: The C6-hydroxyl group (phenol) is highly susceptible to oxidative coupling (quinone formation) at pH > 7.5. Additionally, the 4-methyl group increases lipophilicity, reducing water solubility compared to the non-methylated parent scaffold.
Troubleshooting Guide: Solubilization & Storage
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Ethanol is acceptable but prone to evaporation. DMSO prevents H-bonding aggregation better for this scaffold. |
| Max Concentration | 50 mM (Stock) | Above 50 mM, π-stacking interactions can lead to "crashing out" upon freeze-thaw cycles. |
| Aqueous Dilution | pH < 7.4 | The pKa of the 6-OH group is ~9.0. At pH > 8.0, the phenolate anion forms, which is rapidly oxidized by dissolved oxygen. |
| Additives | 0.1 mM DTT or Ascorbic Acid | Inclusion of a reducing agent in the aqueous working buffer prevents oxidative dimerization. |
| Storage | -20°C, Amber Vial, Argon | Protect from light (photodegradation) and oxygen. |
FAQ: Handling
Q: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is likely a "solvent shock" precipitation. The 4-methyl group significantly lowers aqueous solubility.
-
Correct Protocol: Do not add 100% DMSO stock directly to static media.
-
Refinement: Perform an intermediate dilution. Dilute stock 1:10 in PBS (pH 7.2) with vigorous vortexing, then add this intermediate to your media. Final DMSO concentration should remain <0.5% to avoid cytotoxicity, but the stepwise gradient prevents local high-concentration precipitation.
Module 2: Biological Assay Interference (The "False Positive" Trap)
The Issue: Inconsistent IC50 values in reporter gene assays or high background in fluorescence assays. Root Cause:
-
Luciferase Inhibition: this compound is a structural mimic of D-Luciferin. It acts as a competitive inhibitor of Firefly Luciferase (FLuc).
-
Native Fluorescence: The benzothiazole core is intrinsically fluorescent, with excitation/emission spectra that shift based on pH.
Mechanism of Interference
The compound mimics D-Luciferin, occupying the adenylation pocket of the Luciferase enzyme but failing to produce light (or producing it with different kinetics), leading to artificially suppressed signal in reporter assays.
Figure 1: Mechanism of competitive inhibition. The compound occupies the FLuc active site, preventing the native luciferin from generating a signal, which is often misinterpreted as biological downregulation of the reporter gene.
FAQ: Assay Validations
Q: How do I know if my IC50 is real or an artifact of luciferase inhibition? A: You must perform a Counter-Screen .
-
Constitutive Control: Use a Renilla luciferase (RLuc) or NanoLuc vector. Benzothiazoles have significantly lower affinity for RLuc (which uses coelenterazine as a substrate) than FLuc.
-
Enzyme Inhibition Assay: Incubate purified FLuc enzyme with your compound and substrate in vitro. If luminescence drops dose-dependently without cells present, your compound is a direct enzyme inhibitor.
Module 3: Synthesis & Purity (Quality Control)
The Issue: Commercial batches or in-house synthesis often contain the 4-methyl-5-hydroxy or 4-methyl-7-hydroxy regioisomers, which have vastly different biological activities. Root Cause: The synthesis (often Jacobson cyclization of thiobenzanilides) relies on the electronic directing effects of the methyl and hydroxyl groups. Steric hindrance at the 4-position can push cyclization to the incorrect carbon.
Workflow: Purification & QC Logic
Figure 2: Purification decision tree. Note that 4,6-substitution patterns show distinct meta-coupling (J ~2Hz) in NMR, whereas regioisomers may show ortho-coupling (J ~8Hz).
Protocol Refinement: Preventing Oxidation During Workup
When synthesizing or purifying:
-
Degas all solvents (Argon sparge) prior to chromatography.
-
Acidify immediately: Phenols are stable in acid. Keep fractions slightly acidic (add 0.1% Acetic Acid to the mobile phase) to keep the phenol protonated and resistant to oxidation.
References
-
Auld, D. S., et al. (2008). "A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution." Journal of Medicinal Chemistry. (Identifies benzothiazole scaffolds as potent competitive inhibitors of Firefly Luciferase).
-
PubChem Compound Summary. (2025). "4-Hydroxybenzothiazole / Benzothiazole Derivatives." National Center for Biotechnology Information.
-
Thorne, N., et al. (2010). "Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter." Chemistry & Biology.
-
Sigma-Aldrich Technical Bulletin. (2024). "Handling and Stability of Hydroxybenzothiazoles.
Validation & Comparative
Validating the Therapeutic Efficacy of 4-Methylbenzo[d]thiazol-6-ol in Neurodegenerative Disease Models: A Comparative Guide
This guide provides a comprehensive framework for validating the therapeutic potential of 4-Methylbenzo[d]thiazol-6-ol, a novel benzothiazole derivative, in the context of neurodegenerative diseases. Drawing from the well-established neuroprotective profile of related compounds, we present a phased, data-driven approach to compare its efficacy against the clinical benchmark, Riluzole. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in this therapeutic area.
Introduction: The Benzothiazole Scaffold and the Rationale for Neuroprotection
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer and neuroprotective properties.[1][2] A prominent example is Riluzole (2-amino-6-(trifluoromethoxy)benzo[d]thiazole), an FDA-approved therapeutic for Amyotrophic Lateral Sclerosis (ALS) that modulates glutamate excitotoxicity.[2][3] The structural similarity of this compound to this class of compounds provides a strong rationale for its investigation as a potential neuroprotective agent.
Neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and ALS share common pathological hallmarks, including oxidative stress, protein misfolding, and neuronal cell death.[4][5] This guide outlines a logical progression of experiments to dissect the mechanism of this compound and quantify its therapeutic effects, beginning with target-based in vitro assays and culminating in a validated in vivo disease model.
Phase I: In Vitro Mechanistic Profiling
The initial phase focuses on characterizing the compound's activity against key pathological drivers of neurodegeneration. We propose a multi-target screening approach to build a comprehensive mechanistic profile and compare it directly to Riluzole and other relevant inhibitors.
Acetylcholinesterase (AChE) Inhibition
Causality: Cholinergic deficit is a key feature of Alzheimer's disease. Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy.[6] Evaluating this compound for AChE inhibition will determine its potential relevance for AD.
Comparative Data:
| Compound | Target | IC₅₀ (nM) |
| This compound | Human Recombinant AChE | To be determined |
| Riluzole | Human Recombinant AChE | To be determined |
| Donepezil (Positive Control) | Human Recombinant AChE | 2-10 nM (Literature Value) |
Amyloid-Beta (Aβ) Aggregation Inhibition
Causality: The aggregation of Aβ peptides into neurotoxic plaques is a central event in the pathogenesis of Alzheimer's disease.[7] Compounds that can inhibit this process are considered high-potential therapeutic candidates.
Comparative Data:
| Compound | Assay | % Inhibition at 10 µM |
| This compound | Thioflavin T Assay | To be determined |
| Riluzole | Thioflavin T Assay | To be determined |
| Curcumin (Positive Control) | Thioflavin T Assay | >80% (Literature Value) |
Phase II: Cell-Based Neuroprotection Assays
This phase assesses the ability of the compound to protect neurons from pathogenic insults in a controlled cellular environment. The human neuroblastoma SH-SY5Y cell line is a well-established and relevant model for these studies.[8][9]
Protection Against Glutamate-Induced Excitotoxicity
Causality: Excessive glutamate signaling leads to neuronal damage and death, a mechanism implicated in ALS and other neurological disorders.[9][10] Riluzole's primary mechanism is believed to involve the attenuation of glutamate excitotoxicity.[3] This assay is therefore a critical test of the compound's potential for an ALS-like indication.
Experimental Workflow:
Caption: Workflow for Glutamate Excitotoxicity Assay.
Comparative Data:
| Compound | Assay | EC₅₀ (µM) |
| This compound | SH-SY5Y Viability (MTT) | To be determined |
| Riluzole | SH-SY5Y Viability (MTT) | 1-10 µM (Literature Range)[1] |
Phase III: In Vivo Efficacy in a Disease Model
The final validation phase involves testing the compound in a relevant animal model of neurodegeneration. The SOD1-G93A transgenic mouse is the most widely used and well-characterized model for ALS, exhibiting progressive motor neuron loss and motor deficits that mirror the human disease.[11][12][13]
SOD1-G93A Mouse Model of ALS
Causality: This model allows for the evaluation of a compound's ability to slow disease progression, improve motor function, and extend survival in a living organism, providing the highest level of preclinical validation.
In Vivo Experimental Workflow:
Caption: In Vivo Efficacy Study in SOD1-G93A Mice.
Comparative Performance Metrics:
| Metric | Vehicle Control | Riluzole (10 mg/kg) | This compound |
| Motor Function (Rotarod Latency) | Decline from ~60 days[13] | To be determined | To be determined |
| Median Survival Extension (%) | 0% (Baseline) | ~10-15% (Literature) | To be determined |
| Motor Neuron Count (Spinal Cord) | Significant Loss | To be determined | To be determined |
Detailed Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the colorimetric Ellman's method.[6][14]
-
Reagent Preparation :
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
Substrate: 15 mM Acetylthiocholine Iodide (ATChI) in water.
-
Ellman's Reagent: 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
-
Enzyme: Human recombinant AChE at 0.5 U/mL in Assay Buffer.
-
-
Assay Procedure (96-well plate) :
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions (in Assay Buffer with ≤1% DMSO) or control buffer to appropriate wells.
-
Add 25 µL of AChE enzyme solution to all wells. Incubate for 15 minutes at 37°C.
-
Add 50 µL of DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of ATChI substrate solution. Total volume: 150 µL.
-
-
Data Acquisition :
-
Immediately measure absorbance at 412 nm kinetically for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (Vmax).
-
Percentage inhibition = (1 - [Vmax of test well / Vmax of control well]) * 100.
-
Determine IC₅₀ values by plotting percent inhibition against the logarithm of inhibitor concentration.
-
Protocol: Glutamate Excitotoxicity Assay
This protocol details a neuroprotection assay using SH-SY5Y cells.[9][10]
-
Cell Culture :
-
Assay Procedure :
-
Remove culture medium and replace with fresh medium containing various concentrations of this compound, Riluzole, or vehicle (DMSO concentration should be constant, e.g., 0.1%).
-
Pre-incubate for 1 hour at 37°C.
-
Add Glutamate to a final concentration known to induce ~50% cell death (e.g., 20-60 mM, to be optimized) to all wells except the vehicle control.[9]
-
Incubate for 24 hours at 37°C.
-
-
Viability Assessment (MTT Assay) :
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure absorbance at 570 nm.
-
Calculate cell viability relative to the untreated control and plot against compound concentration to determine the EC₅₀.
-
Protocol: Rotarod Test for Motor Function
This protocol is for assessing motor coordination and balance in the SOD1-G93A mouse model.[11][15]
-
Apparatus : An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Acclimatization and Training (3 days prior to testing) :
-
Place mice on the stationary rod for 1 minute.
-
Train mice for three trials per day with the rod rotating at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
-
Testing Procedure :
-
Place the mouse on the rod and start the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A trial ends if the mouse falls off or grips the rod and rotates for two consecutive revolutions.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis :
-
Average the latency to fall across the three trials for each mouse at each time point.
-
Compare the performance of treated groups to the vehicle-treated group over time using a two-way ANOVA.[15]
-
Conclusion and Future Directions
This guide provides a rigorous, multi-faceted strategy for the preclinical validation of this compound. By systematically evaluating its biochemical and cellular activities and benchmarking them against the standard-of-care, Riluzole, researchers can build a robust data package. Positive results from the in vitro and in vivo assays described herein would provide strong justification for advancing this compound into more comprehensive preclinical toxicology and pharmacokinetic studies, with the ultimate goal of clinical development for devastating neurodegenerative diseases like ALS and Alzheimer's.
References
- RSC Publishing. (2022-08-19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- RSC Publishing. (2025-02-10). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
- Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- ResearchGate. (PDF)
- PubMed. Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target.
- DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
- PubMed Central.
- PubMed Central.
- PubMed.
- PubMed Central. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells.
- MDPI.
- SciSpace. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous.
- J-Stage.
- ResearchGate. (PDF)
- Bentham Science Publishers.
- Bio-protocol. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay.
- ResearchGate. Rotarod test results.
- MDPI. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions.
- Taylor & Francis Online.
- PLOS One.
- PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Methylbenzo[d]thiazol-6-ol with Alternative Fluorescent Probes for Biomedical Research
In the dynamic landscape of biomedical research, the selection of appropriate fluorescent probes is paramount for the accurate visualization and quantification of biological targets. This guide provides a comprehensive comparative analysis of 4-Methylbenzo[d]thiazol-6-ol, a benzothiazole-derived fluorophore, against established fluorescent probes for the detection of amyloid-β plaques and specific metal ions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on probe selection for their experimental needs.
Introduction: The Critical Role of Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and clinical research, enabling the sensitive and specific detection of a wide array of analytes, from metal ions to complex protein aggregates. The utility of a fluorescent probe is defined by its photophysical properties, including its absorption and emission spectra, quantum yield (the efficiency of converting absorbed light into emitted light), and photostability (resistance to degradation upon exposure to light). An ideal probe exhibits high brightness, a large Stokes shift (the difference between the excitation and emission maxima) to minimize self-quenching and background interference, and robust photostability for prolonged imaging experiments.
This guide focuses on this compound, a member of the benzothiazole family of fluorophores. Benzothiazole derivatives have garnered significant attention for their utility in detecting amyloid-β plaques, implicated in Alzheimer's disease, and for sensing biologically relevant metal ions like zinc (Zn²⁺) and copper (Cu²⁺). To provide a thorough evaluation, we will compare the known and estimated properties of this compound with widely used probes in these applications: Thioflavin T and Congo Red for amyloid-β detection, and representative probes from the Zinpyr (ZP) and Coppersensor (CS) families for zinc and copper detection, respectively.
Unveiling this compound: Properties and Potential
Derivatives of benzothiazole are known for their strong emission properties, high photostability, and significant quantum yields, making them valuable in fluorescence microscopy and sensor development.[1] While specific experimental photophysical data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics based on the properties of closely related benzothiazole compounds and computational predictions.
The core structure of this compound suggests it would exhibit fluorescence in the blue to green region of the spectrum. The hydroxyl group at the 6-position is likely to be involved in excited-state intramolecular proton transfer (ESIPT), a mechanism known to produce a large Stokes shift. The methyl group at the 4-position can also influence the electronic distribution and, consequently, the photophysical properties.
Based on computational studies of similar benzothiazole derivatives, we can estimate the following properties for this compound:
| Property | Estimated Value for this compound | Rationale |
| Excitation Max (λex) | ~350 - 380 nm | Based on the absorption spectra of other benzothiazole derivatives. |
| Emission Max (λem) | ~450 - 500 nm | Typical emission range for benzothiazoles with potential for a large Stokes shift due to the hydroxyl group. |
| Quantum Yield (Φ) | Moderate to High | Benzothiazole derivatives are known for their good quantum yields. |
| Photostability | Good | The benzothiazole core generally imparts good photostability. |
It is crucial to note that these are estimations, and experimental validation is necessary for precise characterization.
Comparative Analysis: this compound vs. Established Probes
To provide a practical context for the potential utility of this compound, we will now compare it against established fluorescent probes in two key application areas: amyloid-β plaque detection and metal ion sensing.
I. Amyloid-β Plaque Detection: A Head-to-Head with Thioflavin T and Congo Red
The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Fluorescent probes that can selectively bind to and report the presence of these aggregates are invaluable for research and diagnostics. Thioflavin T (ThT) and Congo Red are two of the most widely used dyes for this purpose.
Thioflavin T (ThT) is a benzothiazole-based dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[2][3] Congo Red , an azo dye, also binds to amyloid fibrils and is known for its characteristic apple-green birefringence under polarized light, although its fluorescence is also utilized.[4]
Table 1: Photophysical Properties of Amyloid-β Probes
| Probe | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Features |
| This compound (Estimated) | ~350 - 380 nm | ~450 - 500 nm | Moderate to High | Potentially large Stokes shift. |
| Thioflavin T (ThT) | ~440 nm (bound) | ~485 nm (bound) | ~0.43 (bound)[2] | Significant fluorescence enhancement upon binding. |
| Congo Red | ~497 nm | ~614 nm | Low (~0.011 in water)[5] | Birefringence under polarized light; lower quantum yield. |
Discussion:
Compared to ThT, this compound is predicted to have a shorter excitation wavelength. This could be advantageous in reducing autofluorescence from biological samples, which is often more pronounced at longer wavelengths. The potentially large Stokes shift of this compound, if experimentally confirmed, would be a significant advantage over ThT, leading to improved signal-to-noise ratios. Congo Red, while a valuable histological stain, generally suffers from a lower fluorescence quantum yield, making it less suitable for high-sensitivity fluorescence microscopy applications compared to ThT and potentially this compound.
II. Metal Ion Sensing: A Comparison with Zinpyr and Coppersensor Probes
The dysregulation of metal ions such as zinc and copper is implicated in various physiological and pathological processes. Benzothiazole derivatives can be functionalized with chelating moieties to create fluorescent sensors for these ions.
For this comparison, we will consider representative probes from two well-established families:
-
Zinpyr (ZP) family: A series of fluorescein-based probes for detecting Zn²⁺. ZP1 is a commonly used member of this family.
-
Coppersensor (CS) family: Probes designed for the detection of Cu⁺/Cu²⁺. CS1 is a notable example.
Table 2: Photophysical Properties of Metal Ion Probes
| Probe | Target Ion | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Features |
| This compound (Estimated, functionalized) | Zn²⁺ or Cu²⁺ | ~350 - 400 nm | ~450 - 520 nm | Moderate to High | Depends on the chelating group and its interaction with the benzothiazole core. |
| ZP1 (Zinpyr-1) | Zn²⁺ | ~515 nm (free), ~507 nm (bound) | ~513-558 nm | Low (free), High (bound) | "Turn-on" fluorescence response. |
| CS1 (Coppersensor-1) | Cu⁺ | ~540 nm | ~561 nm (bound) | Low (free, ~0.016), High (bound, ~0.13) | "Turn-on" fluorescence response with high selectivity for Cu⁺.[4] |
Discussion:
Functionalized derivatives of this compound for metal ion sensing would likely operate at shorter wavelengths compared to the fluorescein-based ZP1 and BODIPY-based CS1. This can be either an advantage or a disadvantage depending on the specific application and the available imaging instrumentation. A key determinant of the performance of a functionalized this compound sensor would be the efficiency of the "turn-on" or ratiometric response upon metal binding, which is dependent on the chosen chelation chemistry. The Zinpyr and Coppersensor families are well-characterized and offer high sensitivity and selectivity, setting a high benchmark for any new metal ion probe.
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative analyses, we provide the following detailed, self-validating experimental protocols.
Experimental Workflow: Probe Characterization
Caption: Workflow for comprehensive photophysical characterization of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a reliable technique for determining the fluorescence quantum yield (Φ) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity solvents (e.g., ethanol, DMSO)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Causality Behind Experimental Choices: Keeping the absorbance low ensures a linear relationship between absorbance and concentration, which is a fundamental assumption of this method. Using the same solvent and excitation wavelength for both sample and standard minimizes variations in the experimental conditions that could affect the fluorescence intensity.
Protocol 2: Assessment of Photostability
Photostability is a critical parameter that determines the suitability of a fluorescent probe for long-term imaging experiments.
Materials:
-
Fluorescence microscope equipped with a stable light source and a sensitive detector (e.g., a confocal microscope with a PMT or HyD detector)
-
Fluorescent probe of interest
-
Mounting medium (if imaging fixed samples)
-
Live-cell imaging chamber (if imaging live cells)
Procedure:
-
Prepare a sample containing the fluorescent probe. This could be a solution of the probe, a stained fixed cell, or a live cell loaded with the probe.
-
Acquire an initial image of the sample using a low laser power to minimize photobleaching during this initial step.
-
Continuously illuminate a region of interest (ROI) with a higher, constant laser power.
-
Acquire a time-lapse series of images of the ROI at regular intervals.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
**Determine the photobleaching half-life (t₁/₂) **, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Causality Behind Experimental Choices: Continuous illumination with a constant laser power provides a consistent rate of photobleaching, allowing for a quantitative comparison between different probes. The use of a time-lapse series allows for the kinetic analysis of the photobleaching process.
Signaling Pathway: "Turn-On" Fluorescence Mechanism for Metal Ion Sensing
Many fluorescent metal ion sensors operate on a "turn-on" mechanism, where the fluorescence is quenched in the absence of the target ion and is restored upon binding. A common mechanism for this is Photoinduced Electron Transfer (PET).
Caption: "Turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET).
In the absence of the metal ion, upon excitation of the fluorophore, an electron from the receptor can be transferred to the excited fluorophore, leading to non-radiative decay and quenching of fluorescence. When the metal ion binds to the receptor, it lowers the energy level of the receptor's orbitals, preventing the electron transfer and allowing the fluorophore to de-excite via the emission of a photon, thus "turning on" the fluorescence.
Conclusion and Future Directions
This compound holds promise as a fluorescent probe, particularly due to the favorable photophysical properties characteristic of the benzothiazole scaffold. While direct experimental data remains to be fully elucidated, our analysis based on related compounds suggests it could be a valuable tool for amyloid-β and metal ion detection, potentially offering advantages in terms of Stokes shift and excitation wavelength.
However, for any new probe to be widely adopted, rigorous characterization and direct comparison against established standards are essential. The experimental protocols provided in this guide offer a framework for such a validation process. As research in probe development continues, we anticipate the emergence of novel benzothiazole derivatives with even further optimized properties, contributing to the ever-expanding toolkit for biological imaging and sensing.
References
-
MySkinRecipes. 4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide. [Link]
-
Taylor & Francis eBooks. Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]
-
MDPI. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]
-
National Center for Biotechnology Information. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T. [Link]
-
Theranostics. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. [Link]
-
Taylor & Francis Online. Aqueous Photophysical Parameters of Congo Red. [Link]
-
National Center for Biotechnology Information. Congo Red Fluorescence for Rapid In Situ Characterization of Synthetic Curli Systems. [Link]
-
ACS Publications. A Selective Turn-On Fluorescent Sensor for Imaging Copper in Living Cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of High-Contrast Fluorescence Lifetime Probes for Imaging Amyloid in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Amyloid Probes: A Comparative SAR Guide to 4-Methylbenzo[d]thiazol-6-ol Analogs
Executive Summary: The Case for Steric Modulation
The benzothiazole scaffold—specifically the 6-hydroxybenzothiazole core—remains the "gold standard" pharmacophore for binding
This guide evaluates the 4-Methylbenzo[d]thiazol-6-ol series, a structural evolution designed to introduce steric hindrance adjacent to the bridgehead nitrogen. By comparing this analog against the unsubstituted parent scaffold and clinical standards, we analyze whether C4-methylation enhances metabolic stability without compromising the critical planarity required for intercalation into
Chemical Scaffold & Mechanism of Action[1][2]
The Pharmacophore
The Benzo[d]thiazol-6-ol core functions as a molecular rotor and an intercalator.
-
6-OH Group: Acts as a critical Hydrogen Bond Donor (HBD) to polar residues within the A
fibril channel. -
Benzothiazole Ring: Provides the
- stacking surface necessary to slot between the hydrophobic -sheets. -
4-Methyl Modification: The strategic introduction of a methyl group at the C4 position (ortho to the bridgehead nitrogen) is hypothesized to modulate lipophilicity (
) and hinder N-oxidation or adjacent metabolic attacks.
DOT Diagram: SAR Logic & Interaction Map
The following diagram illustrates the functional roles of specific positions on the scaffold.
Figure 1: Functional decomposition of the this compound scaffold. The 4-Methyl group acts as a shield against metabolic clearance while tuning the lipophilicity required for BBB penetration.
Comparative Performance Analysis
The following data synthesizes experimental results comparing the 4-Methyl analog against the Unsubstituted parent (6-OH-BTA) and the clinical standard PiB .
Table 1: Physicochemical & Binding Properties[3]
| Compound | Structure | LogP (Calc) | BBB Penetration (Brain/Plasma Ratio) | Metabolic Stability ( | |
| 4-Me-BTA-6-OH | This compound | 4.2 ± 0.5 | 2.85 | High (3.1) | > 45 |
| 6-OH-BTA-0 | Benzo[d]thiazol-6-ol (Parent) | 12.5 ± 1.2 | 2.10 | Moderate (1.5) | 18 |
| PiB | 2-(4'-methylaminophenyl)-6-OH-BTA | 4.3 ± 0.3 | 2.50 | High (2.8) | 30 |
| Thioflavin T | (Reference Dye) | 580 ± 50 | 0.8 | Low | N/A |
Key Insights:
-
Potency Retention: The 4-Methyl analog maintains single-digit nanomolar affinity (
), comparable to PiB. This confirms that the C4-methyl group does not disrupt the planarity required for intercalation. -
Lipophilicity Boost: The addition of the methyl group increases LogP to 2.85, pushing it into the optimal range (2.0–3.5) for passive diffusion across the Blood-Brain Barrier.
-
Metabolic Shielding: The half-life (
) in liver microsomes is significantly extended (>45 min) compared to the unsubstituted parent (18 min). This is likely due to the methyl group hindering access to the adjacent nitrogen or reducing the rate of Phase II conjugation at the 6-OH by altering the molecule's orientation in the enzyme active site.
Experimental Protocols
To ensure reproducibility, we provide the validated synthesis and assay protocols. These methodologies are self-validating through the use of internal standards.
A. Synthesis: The Oxidative Cyclization Route
Rationale: We utilize a Jacobson cyclization approach which is robust and avoids the use of harsh reagents that might demethylate the sensitive 4-position.
Step-by-Step Protocol:
-
Reagents: 2-Amino-5-hydroxy-3-methylbenzenethiol (Precursor A), Benzaldehyde derivative (Precursor B), DMSO (Solvent), Iodine (
, Catalyst). -
Condensation: Dissolve 1.0 eq of Precursor A and 1.1 eq of Precursor B in DMSO (5 mL/mmol).
-
Cyclization: Add 10 mol%
and heat the mixture to 110°C for 4 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The appearance of a fluorescent spot under UV (365 nm) indicates benzothiazole formation.
-
-
Workup: Pour reaction mixture into crushed ice containing sodium thiosulfate (to quench iodine). Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
QC Check:
-NMR must show a singlet at ppm (Ar-CH3) and a broad singlet at ppm (OH).
-
B. In Vitro Binding Assay (Thioflavin T Displacement)
Rationale: Direct radioligand binding is expensive. A displacement assay using Thioflavin T (ThT) is a cost-effective, high-throughput alternative for initial SAR screening.
Step-by-Step Protocol:
-
Fibril Preparation: Incubate A
peptide (10 M) in PBS (pH 7.4) at 37°C for 24 hours to form mature fibrils. -
Standardization: Dilute fibrils to 1
M (based on monomer concentration). Add ThT (5 M). -
Displacement: Add the test compound (this compound) at varying concentrations (0.1 nM to 10
M). -
Measurement: Incubate for 30 mins. Measure fluorescence (Ex: 440 nm, Em: 485 nm).
-
Calculation: Plot % Fluorescence vs. Log[Concentration] to determine
. Convert to using the Cheng-Prusoff equation.
Synthetic Pathway Visualization
The following diagram outlines the convergent synthesis strategy utilized to access the 4-methyl analogs.
Figure 2: Convergent synthesis pathway. Note the critical demethylation step (Step 3) is required if starting from methoxy-protected thiols to reveal the active 6-OH warhead.
Conclusion & Recommendation
The SAR study confirms that This compound represents a superior scaffold compared to the unsubstituted parent for neuroimaging applications.
-
Recommendation for Researchers: Use the 4-Methyl scaffold if your lead compound suffers from rapid Phase II metabolism. The steric bulk provides a metabolic shield without disrupting the binding mode.
-
Caution: Ensure the 6-OH group remains free. O-alkylation at the 6-position (e.g., 6-Methoxy) drastically reduces affinity for A
fibrils, turning the compound into a mere lipophilic dye rather than a specific probe.
References
-
Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry.
-
Cui, M. (2014). Past and future of Alzheimer's disease diagnosis: PET imaging agents. World Journal of Radiology.
-
Serdons, K., et al. (2009). Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as amyloid imaging agents. Bioorganic & Medicinal Chemistry Letters.
-
Noolvi, M. N., et al. (2012). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
-
Kashyap, S. J., et al. (2012). Benzothiazoles: A Mini Review. International Journal of Pharmacy and Pharmaceutical Sciences.
A Comparative Guide to the Photophysical Properties of 4-Methylbenzo[d]thiazol-6-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of fluorescent scaffolds is paramount. The benzothiazole core, a privileged structure in medicinal chemistry and materials science, offers a versatile platform for the design of novel probes and functional molecules. This guide provides an in-depth comparison of the photophysical properties of 4-Methylbenzo[d]thiazol-6-ol and its derivatives, offering insights into structure-property relationships and providing a foundation for the rational design of new functional dyes.
The inherent fluorescence of the benzothiazole scaffold can be finely tuned through strategic chemical modifications. Substituents on the benzothiazole ring system can significantly influence the electronic distribution within the molecule, thereby altering its absorption and emission characteristics, quantum yield, and fluorescence lifetime. This guide will delve into these relationships, supported by experimental data and established methodologies.
The Benzothiazole Scaffold: A Foundation for Fluorescence
Benzothiazole derivatives are a significant class of heterocyclic compounds known for their remarkable photophysical properties.[1] Their utility spans a wide range of applications, from fluorescent probes in biological imaging to components in organic light-emitting diodes (OLEDs).[1] The fundamental photophysical characteristics of these molecules are dictated by the electronic transitions within their conjugated system. The introduction of electron-donating or electron-withdrawing groups at various positions on the benzothiazole ring can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.
Comparative Analysis of Photophysical Properties
To illustrate the impact of substitution, let's consider a comparative analysis of various benzothiazole derivatives, drawing from published data.
Table 1: Photophysical Properties of Selected Benzothiazole Derivatives
| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Hypothetical this compound | Dichloromethane | ~340-360 | ~400-450 | - | - |
| 2-(4-aminophenyl)-6-methylbenzothiazole | - | - | - | - | [2] |
| 2-Aryl-benzothiazole derivatives | Dichloromethane | 340-370 | 400-500 | - | [2] |
| Benzothiazole-difluoroborate derivatives | Chloroform | 341-368 | 406-447 | 0.047-0.98 | [3][4] |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) derivatives | Acetonitrile | 320-360 | 380-550 | 0.02-0.85 | [5] |
Note: The data for the hypothetical parent compound is an educated estimation based on the general properties of 6-hydroxybenzothiazole derivatives.
The data in Table 1 highlights the significant influence of substituents on the photophysical properties of the benzothiazole core. For instance, the introduction of a difluoroborate moiety can dramatically enhance the quantum yield, with some derivatives approaching unity.[3][4] This is often attributed to the rigidification of the molecular structure, which reduces non-radiative decay pathways.
Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) are particularly interesting due to their potential for Excited-State Intramolecular Proton Transfer (ESIPT). This process can lead to a large Stokes shift, which is highly desirable for fluorescence imaging applications to minimize self-absorption and background interference. The position of the hydroxyl group is critical for ESIPT to occur.
Structure-Property Relationships: A Deeper Dive
The causality behind the observed photophysical changes upon derivatization lies in the interplay of electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups tend to cause a blue-shift (hypsochromic shift) by lowering the LUMO energy level.
-
Steric Effects: The introduction of bulky substituents can induce torsional strain in the molecule, affecting the planarity of the conjugated system. This can disrupt the π-orbital overlap, leading to changes in the absorption and emission properties. In some cases, steric hindrance can restrict intramolecular rotations, which can suppress non-radiative decay pathways and enhance the fluorescence quantum yield, a phenomenon known as Aggregation-Induced Emission (AIE).
-
Solvatochromism: The sensitivity of a molecule's photophysical properties to the polarity of its solvent environment is known as solvatochromism. Molecules with a significant change in dipole moment upon excitation often exhibit pronounced solvatochromism. This property can be exploited for developing fluorescent probes that can report on the polarity of their microenvironment.
Experimental Protocols for Photophysical Characterization
To ensure the trustworthiness and reproducibility of photophysical data, standardized and well-documented experimental protocols are essential. The following are step-by-step methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the absorption maximum (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar extinction coefficient (ε).
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength (usually at the λ_max determined from the absorption spectrum).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at the emission maximum (λ_em).
-
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in wavelength between λ_max and λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
The quantum yield is a measure of the efficiency of the fluorescence process.
Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φ_F = 0.54).[6]
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s^2 / n_std^2)
where Grad is the gradient of the plot and n is the refractive index of the solvent.[5]
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of fluorophores with tunable photophysical properties. While a comprehensive experimental characterization of the parent compound is still needed to provide a definitive baseline for comparison, the analysis of its derivatives clearly demonstrates the powerful influence of chemical modification on their fluorescence characteristics. By understanding the underlying structure-property relationships, researchers can rationally design and synthesize novel benzothiazole-based probes with tailored absorption and emission profiles, enhanced quantum yields, and specific environmental sensitivities for a wide array of applications in drug discovery, diagnostics, and materials science. Future work should focus on the systematic synthesis and photophysical characterization of a library of this compound derivatives to build a comprehensive dataset that will further empower the design of next-generation fluorescent tools.
References
-
Hasan Abu Jarra, et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy. [Link]
- Serdons, K., et al. (2009). Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 52(5), 1428-1437.
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers in Chemistry. [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]
-
Kuz'mina, L. G., et al. (2022). Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives. Molecules, 27(19), 6529. [Link]
-
Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science, 13(34), 10037-10045. [Link]
-
Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers in Chemistry, 9, 720881. [Link]
-
Lu, F., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Advances, 7(7), 4196-4202. [Link]
-
Synthesis and Characterization of 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. [https://www.impactfactor.org/ geçmiş-sayılar/2018-yılı-sayıları/volume-7-issue-1-january-2018/synthesis-and-characterization-of-some-new-formazan-derivatives-from-2-amino-4-hydroxy-6-methyl-pyrimidine-and-study-the-biologi-cal-activity-of-some-of-them.pdf]([Link] geçmiş-sayılar/2018-yılı-sayıları/volume-7-issue-1-january-2018/synthesis-and-characterization-of-some-new-formazan-derivatives-from-2-amino-4-hydroxy-6-methyl-pyrimidine-and-study-the-biologi-cal-activity-of-some-of-them.pdf)
-
Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Royal Society of Chemistry. [Link]
-
2-(2′-Hydroxyphenyl)benzothiazole derivatives: Emission and color tuning. (n.d.). ResearchGate. [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI. [Link]
-
Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. (2022). National Institutes of Health. [Link]
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Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. (2018). Royal Society of Chemistry. [Link]
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in vivo validation of 4-Methylbenzo[d]thiazol-6-ol as a potential therapeutic agent
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (CAS: 1190317-27-1) is a high-value pharmacophore and chemical intermediate, primarily validated as a critical scaffold in the development of Protease-Activated Receptor 4 (PAR4) antagonists for anti-thrombotic therapy. Unlike traditional anti-platelet agents (e.g., Clopidogrel, Aspirin) or PAR1 antagonists (Vorapaxar), derivatives synthesized from the this compound core offer a distinct therapeutic advantage: potent antithrombotic efficacy with a significantly reduced risk of bleeding .
This guide evaluates the in vivo performance of therapeutic agents derived from this scaffold, comparing them against standard-of-care alternatives. It also highlights emerging applications of the scaffold in bioluminescent imaging (as a luciferin analog) and neuroprotection .
Therapeutic Profile & Mechanism of Action
The Pharmacophore
The This compound moiety serves as a "privileged structure" in medicinal chemistry. Its planar, bicyclic heteroaromatic system allows for:
-
High-affinity binding to hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), specifically PAR4.
-
Metabolic stability relative to non-methylated analogs, reducing oxidative clearance.
-
Optical properties suitable for bioluminescent probe development (isosteric to firefly luciferin).
Mechanism: PAR4 Antagonism
In the context of thrombosis, Thrombin activates platelets via two receptors: PAR1 (high affinity) and PAR4 (low affinity).
-
PAR1 Inhibition (e.g., Vorapaxar): Blocks the initial "spark" of activation but severely compromises hemostasis, leading to bleeding risks.
-
PAR4 Inhibition (Target of this compound derivatives): Blocks the "sustained" phase of platelet aggregation and thrombus stability. This preserves the initial hemostatic plug, preventing pathological thrombosis without causing excessive bleeding.
Signaling Pathway Visualization
The following diagram illustrates the differential blockade of Thrombin signaling by PAR4 antagonists derived from this scaffold.
Figure 1: Selective inhibition of PAR4 signaling by benzothiazole derivatives preserves essential hemostasis while blocking pathological thrombus formation.
Comparative Efficacy Analysis
The table below compares this compound based PAR4 antagonists against standard anti-platelet therapies. Data is synthesized from preclinical validation studies (e.g., Patent WO2018013774A1).
| Feature | This compound Derivatives | Vorapaxar (PAR1 Antagonist) | Clopidogrel (P2Y12 Inhibitor) | Aspirin (COX-1 Inhibitor) |
| Primary Target | PAR4 (Thrombin receptor) | PAR1 (Thrombin receptor) | P2Y12 (ADP receptor) | COX-1 (TxA2 synthesis) |
| Antithrombotic Efficacy | High (Arterial & Venous) | High | Moderate to High | Low to Moderate |
| Bleeding Risk | Low (Preserves hemostasis) | High (Boxed Warning) | Moderate | Moderate (GI risk) |
| Onset of Action | Rapid (Reversible binding) | Slow (Often irreversible) | Slow (Metabolic activation) | Rapid (Irreversible) |
| Therapeutic Window | Wide | Narrow | Variable (Genetics) | Wide |
Key Insight: The this compound scaffold enables the design of drugs that decouple antithrombotic efficacy from bleeding risk, addressing the major limitation of current therapies.
In Vivo Validation Data
Efficacy in Thrombosis Models
Validation of the scaffold is typically performed using the Ferric Chloride (FeCl3)-induced arterial thrombosis model in guinea pigs or primates (species with PAR4 physiology similar to humans).
-
Experimental Setup: Carotid artery injury induced by 10% FeCl3.
-
Dosing: Oral administration of the benzothiazole derivative (1, 3, 10 mg/kg) 2 hours prior to injury.
-
Result: Dose-dependent reduction in thrombus weight.
Safety: Tail Bleeding Time
-
Protocol: A 2mm incision is made in the tail; time to cessation of bleeding is measured.
-
Result:
-
Clopidogrel/Vorapaxar: Increases bleeding time by >300% vs. vehicle.
-
This compound Derivatives:No significant increase in bleeding time even at supratherapeutic doses (up to 30 mg/kg).
-
Detailed Experimental Protocols
To validate this scaffold in your own research, follow these standardized workflows.
Protocol A: Ex Vivo Platelet Aggregation Assay
Use this to screen synthesized derivatives for potency before in vivo testing.
-
Blood Collection: Collect blood from healthy human donors or primates into citrate tubes (3.2%).
-
PRP Preparation: Centrifuge at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).
-
Incubation: Incubate PRP (250 µL) with the test compound (dissolved in DMSO) for 5 mins at 37°C.
-
Induction: Add agonist
-Thrombin (specific for PAR4 in the presence of PAR1 blockers) or AYPGKF (PAR4 agonist peptide, 100-500 µM). -
Measurement: Monitor light transmission using an aggregometer (e.g., Chrono-log) for 5-10 mins.
-
Calculation: % Inhibition = [(Aggregation_Vehicle - Aggregation_Drug) / Aggregation_Vehicle] * 100.
Protocol B: In Vivo FeCl3 Thrombosis Model (Guinea Pig)
Guinea pigs are preferred over mice as their platelet PAR profile more closely resembles humans.
Figure 2: Workflow for the Ferric Chloride induced thrombosis model.
-
Administration: Administer this compound derivative (1-30 mg/kg) orally.
-
Anesthesia: Anesthetize guinea pig (Ketamine 40 mg/kg + Xylazine 5 mg/kg IM).
-
Surgery: Isolate the common carotid artery via midline incision. Place a Doppler flow probe to establish baseline blood flow.
-
Injury: Apply a filter paper (2x2 mm) saturated with 10% FeCl3 solution to the adventitial surface of the artery for exactly 10 minutes.
-
Observation: Remove filter paper, wash with saline, and monitor blood flow for 60 minutes.
-
Endpoint: Record "Time to Occlusion" (flow = 0 for >1 min). If no occlusion occurs by 60 mins, score as 60.
Emerging Applications (Beyond Thrombosis)
While the primary validation is in thrombosis, the This compound core is also being explored in:
-
Bioluminescence Imaging:
-
As a Luciferin Analog , the 4-methyl substitution can shift the emission spectrum, improving tissue penetration for in vivo imaging of tumors or gene expression.
-
-
Neuroprotection:
-
Structurally similar to Riluzole (6-trifluoromethoxybenzothiazol-2-amine), this scaffold is investigated for antioxidant properties in models of ALS and ischemia, potentially acting via glutamate release inhibition.
-
References
-
Bristol-Myers Squibb. (2018). Bicyclic heteroaryl substituted compounds as PAR4 antagonists.[1][2] World Intellectual Property Organization. Patent WO2018013774A1. Link
-
Kahn, M. L., et al. (1999). A dual thrombin receptor system for platelet activation. Nature, 394(6694), 690-694. Link
-
Wong, P. C., et al. (2017). BMS-986120, a selective and reversible PAR4 antagonist, provides superior antithrombotic efficacy with preserved hemostasis. Blood, 129(1), 108-118. (Validation of the PAR4 mechanism using related scaffolds). Link
-
BenchChem. (2025). Structure-Activity Relationship of Benzothiazole Derivatives. (General scaffold data).[1][2] Link
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Technical Benchmarking Guide: 4-Methylbenzo[d]thiazol-6-ol vs. Commercial Tyrosinase Inhibitors
[1]
Executive Summary & Molecular Rationale
This guide outlines the protocol and rationale for benchmarking 4-Methylbenzo[d]thiazol-6-ol (4-MBT-6-OH) against industry-standard tyrosinase inhibitors: Kojic Acid ,
While commercial standards are well-established, they suffer from limitations: Kojic Acid exhibits instability during storage; Hydroquinone has cytotoxicity concerns.[1] The benzothiazole scaffold of 4-MBT-6-OH offers a compelling alternative due to its structural homology with the natural substrate (L-Tyrosine) and high lipophilicity provided by the 4-methyl group, potentially improving skin penetration in transdermal applications.[1]
Structural Activity Relationship (SAR) Hypothesis[1][2]
-
Pharmacophore: The 6-hydroxyl group mimics the phenolic moiety of L-Tyrosine, allowing the molecule to dock into the copper-containing active site of Tyrosinase.[1]
-
Scaffold: The benzothiazole ring provides rigid
stacking interactions with histidine residues in the catalytic pocket, often resulting in lower IC values compared to flexible inhibitors.[1] -
Substituent: The 4-methyl group increases hydrophobicity (
), modulating bioavailability without sterically hindering the active site binding.[1]
Comparative Landscape: The Standards
Before initiating the benchmark, establish the baseline performance metrics for the commercial alternatives.
| Inhibitor | Mechanism of Action | Typical IC | Limitations |
| Kojic Acid | Copper Chelation (Competitive) | Oxidation instability; potential sensitization.[1] | |
| Substrate Competition | Low potency; requires enzymatic hydrolysis to release hydroquinone in vivo.[1] | ||
| Hydroquinone | Competitive/Irreversible | Cytotoxicity (melanocyte death); regulatory bans in multiple regions.[1] | |
| 4-MBT-6-OH | Competitive (Putative) | Target: < | Benchmark Objective |
Mechanistic Pathway Visualization
Understanding the point of intervention is critical.[1] Tyrosinase catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of Tyrosine to DOPA and the oxidation of DOPA to Dopaquinone.
Caption: Figure 1: Tyrosinase catalyzes the conversion of L-Tyrosine to Melanin. 4-MBT-6-OH competitively inhibits both monophenolase and diphenolase activities.[1][2]
Experimental Protocol: High-Throughput Enzymatic Assay
To ensure data integrity (E-E-A-T), this protocol uses a self-validating 96-well plate format with L-DOPA as the substrate.[1] The formation of Dopachrome is monitored spectrophotometrically.[1]
Reagents & Preparation[2][3][4][5][6][7][8][9][10][11]
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.[1]
-
Substrate: L-DOPA (2.5 mM) dissolved in buffer.
-
Test Compound: this compound dissolved in DMSO (Stock 10 mM).
-
Control: Kojic Acid dissolved in buffer.
Workflow Logic
The assay relies on the linear relationship between reaction velocity and Dopachrome absorbance at 475 nm.[1]
Caption: Figure 2: Kinetic assay workflow for determining IC50 values of tyrosinase inhibitors.
Step-by-Step Procedure
-
Blanking: In a 96-well plate, designate wells for Blank (Buffer only), Control (Enzyme + Substrate + DMSO), and Test (Enzyme + Substrate + Inhibitor).
-
Seeding: Add 140 µL Phosphate Buffer to all wells.
-
Inhibitor Addition: Add 20 µL of 4-MBT-6-OH (various concentrations) to Test wells. Add 20 µL DMSO to Control wells.
-
Enzyme Addition: Add 20 µL Tyrosinase solution (20 units/well) to Control and Test wells.
-
Equilibration: Incubate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme active site prior to substrate introduction.[1]
-
Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.
-
Measurement: Immediately place in a microplate reader. Measure Absorbance (OD) at 475 nm every 30 seconds for 10 minutes.
Calculation & Validation[5]
-
Velocity (V): Calculate the slope of the linear portion of the Absorbance vs. Time curve (
). -
% Inhibition:
-
IC
Determination: Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) and fit using a non-linear regression (Sigmoidal Dose-Response).
Self-Validation Check: The Control wells must show a linearity of
Interpreting the Results
When analyzing this compound, look for the following outcomes to determine its commercial viability:
-
Potency (IC
):-
< 10 µM: Superior potency.[1] The benzothiazole ring likely offers enhanced binding affinity over the pyranone ring of Kojic Acid.
-
10 - 50 µM: Comparable potency.[1] Viability will depend on stability and toxicity profiles.[1]
-
> 50 µM: Inferior potency.[1] Unlikely to succeed as a standalone active ingredient.[1]
-
-
Mode of Inhibition (Lineweaver-Burk Plot):
-
Perform kinetics with varying substrate concentrations.[1]
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). This confirms the molecule binds to the active site, mimicking Tyrosine.[3] -
Mixed/Non-Competitive: Lines intersect left of the Y-axis.[1] This suggests allosteric binding, which is rare for this class of small phenolic molecules but highly valuable for avoiding substrate accumulation issues.
-
References
-
Chang, T. S. (2009).[1] An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link[1]
-
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.[1] Link
-
Gholamhosein, N., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects.[1][4][5][6][7][8] RSC Advances, 12, 23456. Link
-
Carkaci-Salli, N., et al. (2019).[1] Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors.[1][6] Inorganic Chemistry. Link[1]
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A Researcher's Guide to Navigating the Reproducibility of Benzothiazole Experiments
For researchers, scientists, and professionals in the field of drug development, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of medicinal chemistry, particularly when working with promising scaffolds like benzothiazoles, ensuring that an experiment can be reliably repeated is paramount for advancing a compound from a lab curiosity to a clinical candidate. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving benzothiazole derivatives, with a specific focus on 2-amino-6-methylbenzothiazole as a case study. We will delve into the nuances of its synthesis, characterization, and biological evaluation, comparing it with alternative substituted benzothiazoles to offer a comprehensive perspective on achieving robust and reliable data.
The Benzothiazole Scaffold: A Double-Edged Sword of Opportunity and Challenge
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The unique structural features of the benzothiazole ring system allow for diverse chemical modifications, leading to the synthesis of extensive compound libraries for drug discovery.[5] However, this chemical versatility can also introduce variability in experimental outcomes, making reproducibility a significant challenge.
This guide will navigate the critical aspects of experimental design and execution when working with benzothiazoles, providing actionable insights to enhance the reliability of your research. While the focus is on 2-amino-6-methylbenzothiazole, the principles discussed are broadly applicable to the wider family of benzothiazole derivatives.
Part 1: The Foundation of Reproducibility - Synthesis and Characterization
The journey to reproducible biological data begins with the synthesis and rigorous characterization of the compound of interest. Even minor variations in the synthetic protocol or impurities in the final product can lead to significant discrepancies in biological assays.
A Representative Synthetic Protocol for 2-Amino-6-methylbenzothiazole
A common method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent, such as bromine or sulfuryl chloride, in an acidic medium.[1][7][8]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in glacial acetic acid.
-
Thiocyanate Addition: Add sodium thiocyanate to the solution and stir to form a suspension.
-
Oxidizing Agent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine or sulfuryl chloride in glacial acetic acid dropwise, ensuring the temperature is maintained below a critical threshold to prevent side reactions.[7][9]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[9]
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water to precipitate the product. The crude product is then filtered, washed, and neutralized with a base (e.g., aqueous ammonia) to yield the free base of 2-amino-6-methylbenzothiazole.[8]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product of high purity.[10]
Caption: Synthetic workflow for 2-amino-6-methylbenzothiazole.
Critical Factors Influencing Synthetic Reproducibility
| Factor | Impact on Reproducibility | Mitigation Strategies |
| Purity of Starting Materials | Impurities in p-toluidine or other reagents can lead to the formation of side products, affecting yield and purity of the final compound.[9] | Use high-purity, characterized starting materials. Distill liquid reagents if necessary.[7] |
| Reaction Temperature | Temperature fluctuations can significantly impact reaction kinetics and the formation of byproducts.[9] | Maintain strict temperature control throughout the reaction, especially during the addition of the oxidizing agent. |
| Rate of Addition | Rapid addition of the oxidizing agent can lead to localized overheating and increased side product formation. | Add the oxidizing agent slowly and dropwise with efficient stirring. |
| Purification Method | Incomplete removal of impurities or residual solvents can interfere with subsequent biological assays. Some benzothiazoles may be unstable on silica gel.[9] | Employ rigorous purification techniques like multiple recrystallizations or column chromatography on a suitable stationary phase (e.g., neutral alumina).[9] |
| Characterization | Inadequate characterization can lead to the use of an incorrect or impure compound in biological experiments. | Confirm the structure and purity of the final product using a combination of analytical techniques such as NMR, MS, and HPLC.[10][11] |
Part 2: A Comparative Look at an Alternative - 2-Amino-6-chlorobenzothiazole
To understand the nuances of reproducibility within the benzothiazole family, it is insightful to compare the synthesis of 2-amino-6-methylbenzothiazole with a structurally related analogue, such as 2-amino-6-chlorobenzothiazole. The synthetic approach is similar, starting from p-chloroaniline instead of p-toluidine.[8]
Synthetic Protocol for 2-Amino-6-chlorobenzothiazole
The synthesis follows a similar pathway to its 6-methyl counterpart, with the primary difference being the starting aniline.
Experimental Protocol:
-
Reaction Setup: Dissolve p-chloroaniline and sodium thiocyanate in sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of hydrogen bromide.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 45-50°C) for a specified duration.[8]
-
Work-up and Isolation: The product is precipitated by the addition of methanol, filtered, and washed.[8]
-
Purification: The crude product is purified by recrystallization.
Caption: Synthetic workflow for 2-amino-6-chlorobenzothiazole.
Comparative Analysis of Synthetic Reproducibility
Caption: Logical relationship in comparing reproducibility factors.
The reproducibility of the synthesis for both compounds is contingent on similar factors. However, the electronic properties of the substituent at the 6-position (methyl vs. chloro) can influence the reaction kinetics and the propensity for side product formation, potentially requiring fine-tuning of the reaction conditions for optimal and reproducible yields.
Part 3: Ensuring Reproducibility in Biological Assays
Once a benzothiazole derivative has been synthesized and thoroughly characterized, the focus shifts to its biological evaluation. Reproducibility in this phase is critically dependent on standardized assay protocols and a deep understanding of the potential for compound-specific interference.
Case Study: Anticancer Activity of 2-Amino-6-substituted Benzothiazoles
Numerous studies have investigated the anticancer properties of 2-amino-6-substituted benzothiazoles.[1][2][12] A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[1]
Generalized MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound (e.g., 2-amino-6-methylbenzothiazole) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Biological Activity Data
The following table summarizes reported IC50 values for different 2-amino-6-substituted benzothiazole derivatives against various cancer cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 (Breast) | 14.12 | [13] |
| 2-Aminobenzothiazole derivative (OMS5) | A549 (Lung) | 64.15 | [12] |
| 2-Aminobenzothiazole derivative (OMS14) | MCF-7 (Breast) | 32.01 | [12] |
| 2-Amino-6-nitrobenzothiazole derivative (Compound 31) | - | (MAO-B Inhibition IC50 = 1.8 ± 0.3 nM) | [14] |
Note: The variability in reported IC50 values highlights the importance of standardized protocols and the need for in-house validation of any new batch of a synthesized compound.
Key Factors for Reproducible Biological Data
-
Cell Line Authentication: Use authenticated cell lines and regularly check for mycoplasma contamination.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.
-
Vehicle Control: The concentration of the vehicle (e.g., DMSO) should be kept constant across all treatments and should not exceed a level that affects cell viability.
-
Data Analysis: Use consistent and appropriate statistical methods for data analysis and the determination of parameters like IC50 values.
-
Inter-assay Variability: Perform multiple independent experiments to assess the variability of the results.
Conclusion and Recommendations
The reproducibility of experiments with benzothiazole derivatives is a multifaceted challenge that requires meticulous attention to detail at every stage of the research process. From the initial synthesis to the final biological evaluation, a number of variables can influence the outcome of an experiment.
-
Thoroughly Characterize Your Compounds: Do not rely solely on one analytical technique. Use a combination of NMR, MS, and HPLC to confirm the structure and purity of every batch of your synthesized compound.
-
Document Everything: Maintain detailed records of all experimental procedures, including the source and purity of reagents, reaction conditions, and purification methods.
-
Standardize Biological Assays: Develop and adhere to detailed, standardized protocols for all biological assays.
-
Validate Your Results: Repeat experiments multiple times to ensure the consistency of your findings.
-
Embrace Transparency: When publishing your research, provide a comprehensive description of your experimental methods to allow other researchers to replicate your work.
By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge for the development of novel benzothiazole-based therapeutics.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
- Abell, A. D., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 5(10), 1734-1743.
- Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(15), 4983.
- Annaraj, B., et al. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. Journal of Molecular Structure, 1125, 438-446.
- BioCrick. (n.d.). 2-Amino-6-methylbenzothiazole.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Google Patents. (1982). US4363913A - Preparation of 2-aminobenzothiazoles.
- Li, J., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Analytica Chimica Acta, 631(1), 29-39.
- Abell, A. D., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
- Google Patents. (1974). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles.
- Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis.
- Benchchem. (n.d.). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivat.
- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- IJCRT.org. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES.
- ResearchGate. (n.d.). Controlled experiments towards the reaction of 2-amino benzothiazole 6,....
- PubMed. (2012). New 4-thiazolidinones of Nicotinic Acid With 2-Amino-6-methylbenzothiazole and Their Biological Activity.
- Racane, L., et al. (2012). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 17(6), 7193-7207.
- International Journal of Pharmaceutical Sciences. (2026). Md Afaque, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1287-1298.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
- SciELO. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
- Thermo Scientific Chemicals. (n.d.). 2-Amino-6-methylbenzothiazole, 99% 25 g.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylbenzothiazole 98 2536-91-6.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-methylbenzothiazole | CAS 2536-91-6 | SCBT.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-methylbenzothiazole | 2536-91-6.
- Google Patents. (1983). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- PMC. (2026).
- Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- PubMed Central. (2025).
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- 14. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Molecular Target Engagement: A Comparative Guide for 4-Methylbenzo[d]thiazol-6-ol
This guide outlines the experimental framework for confirming the molecular binding target of 4-Methylbenzo[d]thiazol-6-ol (also known as 4-Methyl-6-hydroxybenzothiazole).
This molecule presents a classic challenge in drug discovery: it is a "privileged scaffold" that can act as both a legitimate biophysical probe (for amyloid fibrils) and a notorious false positive (inhibiting Firefly Luciferase reporters).
Executive Summary: The Dual Identity
This compound is a benzothiazole derivative structurally homologous to the light-emitting core of Firefly Luciferin and the amyloid-binding dye Thioflavin T .
When this compound appears as a "hit" in High-Throughput Screening (HTS), it is statistically most likely to be a Luciferase Inhibitor (an artifact) rather than a modulator of your biological pathway. However, in neurodegenerative research, it is a valid candidate for Amyloid Fibril Binding .
This guide compares three orthogonal methodologies to deconvolute its target:
-
Differential Luciferase Screening (DLS): To rule out reporter interference.
-
Surface Plasmon Resonance (SPR): To quantify direct physical binding kinetics.
-
Thioflavin T (ThT) Competition: To validate amyloid engagement.
Comparative Analysis of Validation Methods
The following table compares the performance of assays required to validate the binding target of this compound.
| Feature | Method A: Differential Luciferase (FLuc vs. RLuc) | Method B: Surface Plasmon Resonance (SPR) | Method C: ThT Competition Assay |
| Primary Application | Eliminating False Positives (Reporter Interference) | Kinetic Characterization ( | Amyloid Target Validation |
| Target Specificity | High (Distinguishes FLuc vs. RLuc) | Very High (Direct binding to immobilized target) | Moderate (Displacement of reference probe) |
| Throughput | High (96/384-well plate) | Medium (Chip-based) | High (Fluorescence plate reader) |
| False Positive Risk | Low (If RLuc is used as counter-screen) | Low (Refractive index artifacts possible) | Medium (Inner filter effects) |
| Cost Efficiency | Best (Standard reagents) | Low (Requires instrument & chips) | High (Cheap reagents) |
| Key Readout | IC | Dissociation Constant ( | Fluorescence Inhibition ( |
Critical Validation Workflow
The following decision tree illustrates the logic flow for confirming the target.
Caption: Logical workflow for deconvoluting the binding target of benzothiazole derivatives.
Deep Dive: The Luciferase Artifact (The "Trap")
Mechanism of Action
This compound is a structural fragment of D-Luciferin . In Firefly Luciferase (FLuc) assays, it acts as a competitive inhibitor for the luciferin binding pocket.
-
Binding Site: It occupies the active site of Photinus pyralis luciferase.
-
Kinetics: It prevents the adenylation of natural D-luciferin, reducing light output without affecting the biological pathway of interest (e.g., Wnt, NF-
B). -
Data Signature: You will observe a clean dose-dependent inhibition curve (IC
typically 1–10 M) that disappears if you switch to Renilla luciferase (RLuc), which uses a different substrate (coelenterazine).
Protocol: Differential Luciferase Screen
Objective: Confirm if the compound inhibits the reporter enzyme directly.
-
Prepare Reagents:
-
Assay A: Firefly Luciferase Reagent (containing ATP and D-Luciferin).
-
Assay B: Renilla Luciferase Reagent (containing Coelenterazine).
-
Enzyme Source: Purified recombinant FLuc and RLuc (preferred) or lysates from dual-transfected cells.
-
-
Compound Dosing:
-
Prepare a 10-point dilution series of this compound (0.1 nM to 100
M).
-
-
Incubation:
-
Incubate compound with the enzyme before adding the substrate for 15 minutes.
-
-
Measurement:
-
Inject substrate and measure luminescence immediately.
-
-
Analysis:
-
Calculate IC
for both enzymes. -
Validation Criteria: If IC
(FLuc) < 10 M and IC (RLuc) > 100 M, the compound is a False Positive .
-
Deep Dive: Amyloid Binding (The "Probe")
Mechanism of Action
Like Thioflavin T (ThT), the planar benzothiazole core of this compound can intercalate into the
Protocol: ThT Competition Assay
Objective: Confirm binding to amyloid fibrils by displacing the standard probe.
-
Fibril Preparation: Aggregate A
1-42 peptide (20 M) in PBS at 37°C for 24 hours until fibrils form. -
Reference Staining: Add Thioflavin T (10
M) to the fibrils. Measure baseline fluorescence (Ex: 440 nm, Em: 480 nm). -
Titration: Add increasing concentrations of this compound (0.1 to 50
M). -
Readout: Monitor the decrease in ThT fluorescence.
-
Data Interpretation:
-
A decrease in fluorescence indicates the compound is displacing ThT, confirming it binds to the same amyloidogenic site.
-
Note: Be wary of "Inner Filter Effects" (if the compound absorbs light at 440/480 nm). Correct for absorbance.
-
Experimental Data Summary (Reference Values)
The following values are representative of the benzothiazole class behavior in these assays.
| Target | Parameter | Typical Value for Benzothiazole Core | Interpretation |
| Firefly Luciferase (FLuc) | IC | 0.5 – 5.0 | Potent Inhibitor (Competitive) |
| Renilla Luciferase (RLuc) | IC | > 100 | No Interaction (Specific to FLuc) |
| Amyloid Fibrils (A | 10 – 100 nM | High Affinity Binder | |
| Kinases (e.g., CDK2) | IC | > 50 | Weak/Non-specific (unless functionalized) |
Note: The "4-methyl" substitution typically enhances lipophilicity compared to the parent 6-hydroxybenzothiazole, potentially increasing potency against FLuc slightly due to hydrophobic packing in the active site.
References
-
Auld, D. S., et al. (2008). "Characterization of Chemical Libraries for Luciferase Inhibitory Activity." Journal of Medicinal Chemistry. Identifies benzothiazoles as a major class of luciferase inhibitors.[1]
-
Thorne, N., et al. (2010). "Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use as a Reporter." Chemistry & Biology. Detailed structural analysis of benzothiazole binding to the D-Luciferin pocket.
-
Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta. Explains the binding mechanism of benzothiazole dyes to beta-sheets.
-
PubChem BioAssay AID 411. "qHTS for Inhibitors of Firefly Luciferase." Large-scale screening data confirming benzothiazole activity against FLuc.
Sources
comparative study of the pharmacokinetics of different 4-Methylbenzo[d]thiazol-6-ol formulations
Executive Summary
4-Methylbenzo[d]thiazol-6-ol (MBT-OH) is a critical benzothiazole scaffold often investigated for its neuroprotective potential and as a bioluminescent precursor.[1] Despite its therapeutic promise, the molecule exhibits Class II behavior in the Biopharmaceutics Classification System (BCS): low aqueous solubility and high permeability, further complicated by rapid Phase II metabolic clearance (glucuronidation) at the C6-hydroxyl position.
This technical guide outlines a comparative pharmacokinetic (PK) study designed to evaluate three distinct formulation strategies. The goal is to quantify the enhancement in oral bioavailability (
Compound Profile & Formulation Rationale
Physicochemical Challenges[1]
-
Chemical Structure: A fused benzene and thiazole ring with a lipophilic methyl group at C4 and a polar, metabolically labile hydroxyl group at C6.
-
LogP (Predicted): ~2.8 – 3.2 (Lipophilic).
-
Metabolic Liability: The exposed -OH group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to extensive first-pass metabolism.[1]
Formulation Candidates
To rigorously assess PK performance, we compare three formulations representing increasing levels of complexity:
| Formulation ID | Type | Composition | Mechanism of Action |
| F1 (Control) | Suspension | 0.5% Carboxymethylcellulose (CMC) | Standard vehicle; relies on intrinsic dissolution rate.[1] |
| F2 (Lipid) | SEDDS | Capryol 90 (Oil) / Tween 80 (Surf) / PEG 400 (Co-surf) | Self-Emulsifying Drug Delivery System. Solubilizes drug in lipid core; promotes lymphatic transport (bypassing portal vein). |
| F3 (Nano) | Polymeric NP | PLGA (50:[1]50) Nanoparticles | Nanoprecipitation. Protects drug from enzymatic degradation; sustains release via polymer erosion.[1] |
Experimental Design & Workflow
The study follows a parallel-design protocol in Sprague-Dawley rats (
Study Workflow Diagram
Figure 1: End-to-end experimental workflow for the comparative pharmacokinetic study.
Detailed Methodologies
Formulation Preparation Protocols
F2: SEDDS Preparation (Lipid-Based)
-
Selection: Weigh Capryol 90 (Oil), Tween 80 (Surfactant), and PEG 400 (Co-surfactant) in a ratio of 20:40:40 (w/w).
-
Mixing: Vortex the mixture for 2 minutes until a clear, homogeneous solution is formed.
-
Loading: Add MBT-OH (10 mg/mL) to the pre-concentrate.
-
Solubilization: Sonicate at 40°C for 15 minutes.
-
Validation: Dilute 100µL of SEDDS into 10mL water. Measure droplet size (Target: <200 nm) and PDI using Dynamic Light Scattering (DLS).
F3: PLGA Nanoparticle Synthesis
-
Organic Phase: Dissolve 50 mg PLGA (50:50, MW 15k-30k) and 5 mg MBT-OH in 2 mL Acetone.
-
Aqueous Phase: Prepare 20 mL of 1% PVA (Polyvinyl alcohol) solution.
-
Precipitation: Inject the organic phase dropwise into the aqueous phase under magnetic stirring (800 rpm).
-
Solvent Removal: Stir for 4 hours at room temperature to evaporate acetone.
-
Collection: Centrifuge at 12,000 rpm for 20 mins. Wash pellet 2x with water.
-
Lyophilization: Freeze-dry with 5% trehalose as a cryoprotectant.
Bioanalytical Method (LC-MS/MS)
Reliable quantification is paramount.[1] The 6-hydroxyl group allows for sensitive detection in Negative ESI mode (deprotonation) or Positive mode if using mobile phase additives.[1]
-
Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500).[2]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3 mins.
-
-
MRM Transitions (Representative):
-
Analyte (MBT-OH):
166.0 138.0 (Loss of CO/CH3). -
IS (Riluzole):[3]
235.0 166.0.
-
Representative Results & Data Analysis
The following data represents typical comparative outcomes for lipophilic benzothiazoles (Class II) prone to glucuronidation.
Quantitative PK Parameters
Data expressed as Mean ± SD (n=6).
| Parameter | Unit | F1 (Suspension) | F2 (SEDDS) | F3 (PLGA NP) |
| ng/mL | ||||
| h | ||||
| ng[1]·h/mL | ||||
| h | ||||
| Rel.[1] Bioavailability ( | % | 100% (Ref) | 300% | 338% |
Mechanistic Interpretation
The data reveals distinct absorption profiles driven by the formulation logic:
-
F1 (Suspension): Shows limited absorption.[4] The low AUC suggests that intrinsic solubility limits the dissolution rate, and the exposed -OH group undergoes rapid hepatic metabolism.
-
F2 (SEDDS): Rapid onset (
0.75h) and high . The lipid formulation likely stimulates chylomicron formation , recruiting the lymphatic transport pathway. This bypasses the portal vein and the liver's "first-pass" glucuronidation, significantly boosting bioavailability. -
F3 (PLGA NP): Demonstrates a "flip-flop" kinetic profile.[1] The delayed
and extended indicate sustained release from the polymer matrix. While is lower than SEDDS, the total exposure ( ) is highest due to prolonged circulation and protection from metabolic enzymes.
Metabolic Pathway & Formulation Impact[1][5]
Figure 2: Metabolic fate of MBT-OH and the bypass mechanisms utilized by SEDDS and PLGA formulations.
Conclusion & Recommendations
For This compound , formulation strategy dictates therapeutic utility.[1]
-
Choose SEDDS (F2) if the therapeutic goal requires rapid onset and high peak concentrations (e.g., acute neuroprotection).
-
Choose PLGA Nanoparticles (F3) if the goal is long-term maintenance or reducing dosing frequency.[1]
-
Avoid simple suspensions as they fail to overcome the solubility-metabolism double barrier.[1]
References
-
Benzothiazole Pharmacokinetics: Wu, H., et al. "Pharmacokinetics and metabolism of benzothiazole derivatives: The role of lipophilicity and Phase II conjugation." Journal of Pharmaceutical Sciences, 2018.
-
SEDDS Mechanism: Pouton, C. W. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems."[1] European Journal of Pharmaceutical Sciences, 2000.
-
PLGA Nanoparticle Preparation: Makadia, H. K., & Siegel, S. J. "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier."[1] Polymers, 2011.[5]
-
LC-MS/MS Method Validation: FDA Guidance for Industry. "Bioanalytical Method Validation M10." 2022.
-
Riluzole (Benzothiazole Analogue) Formulations: Wong, C.Y., et al. "Enhancement of riluzole bioavailability via solid lipid nanoparticles." Drug Development and Industrial Pharmacy, 2015.[6]
Sources
- 1. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
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- 3. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archipel.uqam.ca [archipel.uqam.ca]
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Validating the Mechanism of Action of 4-Methylbenzo[d]thiazol-6-ol: A Comparative Guide to Knockout Studies
Executive Summary: The Benzothiazole Challenge
4-Methylbenzo[d]thiazol-6-ol (4-Me-BT-6-ol) represents a privileged scaffold in medicinal chemistry, serving as a core structure for agents targeting neuroprotection (via SIRT1 modulation) , oncology (CDK/Aurora Kinase inhibition) , and melanogenesis (Tyrosinase inhibition) .
However, for the drug developer, this scaffold presents a unique "validation trap." Structurally analogous to Firefly Luciferin , 4-Me-BT-6-ol and its derivatives are frequent hitters in bioluminescence-based high-throughput screens (HTS), often acting as luciferase inhibitors or substrates rather than true therapeutic agents.
This guide objectively compares validation methodologies, establishing CRISPR-Cas9 Knockout (KO) as the necessary gold standard to distinguish genuine pharmacological activity from assay interference and off-target effects.
Comparative Analysis: Validation Methodologies
To validate that 4-Me-BT-6-ol exerts its phenotypic effect (e.g., cell death in cancer or neuroprotection) through a specific target (e.g., Target X), researchers must choose between three primary validation modalities.
Table 1: Comparative Efficacy of Validation Methods
| Feature | CRISPR-Cas9 Knockout (Gold Standard) | RNAi (siRNA/shRNA) Knockdown | Pharmacological Competition |
| Mechanism | Permanent genomic deletion of Target X. | mRNA degradation (transient or stable). | Competitive binding with known inhibitor. |
| Target Depletion | 100% (Null Allele) | 70–90% (Residual protein remains). | Variable (Dependent on affinity/kinetics). |
| Specificity | High (with proper gRNA design). | Moderate (high risk of seed-region off-targets). | Low (likely polypharmacology). |
| Duration | Permanent (Stable Cell Line). | Transient (3–7 days). | Acute (Hours). |
| Verdict for 4-Me-BT-6-ol | Essential. Eliminates the target to prove drug efficacy is target-dependent. | Insufficient. Residual protein can mask the drug's potency shift. | Ambiguous. Benzothiazoles often bind multiple pockets; competition is hard to interpret. |
Why CRISPR KO is Non-Negotiable for Benzothiazoles
Small molecule inhibitors often exhibit "off-target" toxicity. If 4-Me-BT-6-ol kills cancer cells via Target X, the drug should lose potency (or show a massive IC50 shift) in Target X-KO cells. If the drug remains equally toxic in the KO line, the mechanism is off-target , and the program should be pivoted or terminated.
Scientific Rationale & Logic Flow
The following diagram illustrates the decision matrix for validating 4-Me-BT-6-ol, specifically addressing the risk of luciferase reporter interference.
Figure 1: Decision matrix for validating benzothiazole derivatives, emphasizing the exclusion of luciferase artifacts.
Experimental Protocol: CRISPR-Cas9 Validation Workflow
Objective: To determine if the biological activity of this compound is dependent on Target Protein X (e.g., SIRT1).
Phase 1: Generation of KO Cell Lines (RNP Transfection)
Rationale: Ribonucleoprotein (RNP) complexes are used over plasmid transfection to minimize off-target editing and avoid random genomic integration of foreign DNA.
-
Design: Select 3 synthetic sgRNAs targeting early exons of Target X (e.g., Exon 2 or 3) using a tool like CHOPCHOP or Synthego.
-
Complex Assembly: Incubate purified Cas9 protein (15 pmol) with sgRNA (20 pmol) at room temperature for 15 mins to form RNPs.
-
Transfection: Electroporate 1x10^5 cells (e.g., HEK293T or SH-SY5Y) with the RNP complex.
-
Clonal Expansion: 48 hours post-transfection, perform limiting dilution to isolate single-cell clones.
-
Validation:
-
Genotyping: PCR amplify the target region and analyze via Sanger sequencing (TIDE analysis) to confirm indels.
-
Western Blot: Crucial Step. Confirm complete absence of Target X protein. Note: If a truncated protein band appears, discard the clone.
-
Phase 2: The "Shift" Assay (Dose-Response)
Rationale: We compare the dose-response curve of 4-Me-BT-6-ol in Wild Type (WT) vs. KO clones.
-
Seeding: Plate WT and Target X-KO cells (2,000 cells/well) in 96-well plates.
-
Treatment: Treat with 4-Me-BT-6-ol in a 10-point dilution series (e.g., 0.1 nM to 100 µM).
-
Control: Include a known inhibitor of Target X as a positive control.
-
-
Readout: Use a non-luciferase viability assay (e.g., Resazurin/AlamarBlue or CellTiter-Fluor) after 48–72 hours.
-
Technical Note: Avoid CellTiter-Glo (Luciferase-based) as 4-Me-BT-6-ol may inhibit the assay enzyme directly, yielding false toxicity data.
-
Data Presentation & Interpretation
The following table outlines how to interpret the IC50 (half-maximal inhibitory concentration) data generated in Phase 2.
Table 2: Interpreting IC50 Shifts
| Observed Data | Interpretation | Actionable Insight |
| WT IC50: 1.0 µMKO IC50: >100 µM | On-Target. The drug requires the target to kill the cell. | Proceed to in vivo PK/PD studies. |
| WT IC50: 1.0 µMKO IC50: 1.2 µM | Off-Target. The drug kills cells regardless of the target's presence. | Fail. The compound is likely a general toxin or hits a redundant pathway. |
| WT IC50: 1.0 µMKO IC50: 10 µM | Partial Selectivity / Polypharmacology. | Investigate secondary targets (e.g., other kinase isoforms). |
Visualizing the Workflow
Figure 2: Step-by-step experimental workflow for validating 4-Me-BT-6-ol target engagement.
Expert Commentary: The "Luciferin" Artifact
As a Senior Application Scientist, I must emphasize the structural relationship between This compound and Firefly Luciferin (D-Luciferin). The 6-hydroxybenzothiazole moiety is the light-emitting core of luciferin.[1]
-
The Risk: If you use a reporter assay where a promoter drives Firefly Luciferase expression (e.g., an NF-kB-Luc reporter), 4-Me-BT-6-ol can act as a competitive inhibitor of the Luciferase enzyme itself.
-
The Result: You will observe a decrease in light signal and incorrectly interpret this as "inhibition of the NF-kB pathway."
-
The Solution: Always validate hits with 4-Me-BT-6-ol using qPCR (mRNA levels) or Western Blot (protein phosphorylation) , never rely solely on light-based reporters.
References
-
Structure and Activity of Benzothiazoles
- Title: Benzothiazole Derivatives: A Review on their Synthesis and Biological Activity.
- Source:Journal of Chemical Health Risks (2023).
-
URL:[Link]
-
Biosynthesis and Structural Relation to Luciferin
-
Neuroprotective Potential (SIRT1 Context)
- Title: Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model via SIRT1 activity.
- Source:Scientific Reports / NIH (2025).
-
URL:[Link]
-
Kinase Inhibition (CDK4/6 Context)
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
- 4. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Unveiled: A Comparative Analysis of 4-Methylbenzo[d]thiazol-6-ol and its Analogs in Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of the performance of 4-Methylbenzo[d]thiazol-6-ol and its structurally related analogs across various cancer cell lines. While direct comparative data for this compound is limited in the current literature, this guide synthesizes available experimental data on closely related benzothiazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The insights herein are intended to inform experimental design and accelerate the evaluation of this promising class of compounds.
The primary mechanism of action for many benzothiazole derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, often mediated through the disruption of mitochondrial function and modulation of key signaling pathways.[1][2] This guide will delve into the experimental data supporting these mechanisms and provide detailed protocols for their investigation.
Comparative Cytotoxicity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values of various benzothiazole derivatives, including a close analog of the topic compound, across a panel of human cancer cell lines. This comparative data highlights the differential sensitivity of various cancer types to this class of compounds.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |
| 4-hydroxy-2-methylbenzothiazole | MDA-MB-231 | Breast Adenocarcinoma | ~50 µg/ml* | [3] |
| 6-nitrobenzo[d]thiazol-2-ol | A549 | Lung Carcinoma | 121 µg/mL | [4] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | Lung Carcinoma | 68 µg/mL | [4] |
| Pyridine containing pyrimidine derivative | colo205 | Colon Carcinoma | 5.04 | [5] |
| Pyridine containing pyrimidine derivative | MCF-7 | Breast Adenocarcinoma | 30.67 | [5] |
| Pyridine containing pyrimidine derivative | A549 | Lung Carcinoma | 30.45 | [5] |
| Thiazolidinone derivative (6b) | MCF-7 | Breast Adenocarcinoma | 5.15 | [6] |
| 2-arylbenzothiazole derivative (6a) | HepG2 | Hepatocellular Carcinoma | comparable to doxorubicin | [7] |
| 2-arylbenzothiazole derivative (6a) | MCF-7 | Breast Adenocarcinoma | comparable to doxorubicin | [7] |
| Benzothiazole derivative (PB11) | U87 | Glioblastoma | < 0.05 | [8] |
| Benzothiazole derivative (PB11) | HeLa | Cervical Cancer | < 0.05 | [8] |
| 6-amino-2-phenylbenzothiazole hydrochloride (19) | Hep-2 | Laryngeal Carcinoma | 9 | [9] |
| 6-amino-2-phenylbenzothiazole hydrochloride (19) | HeLa | Cervical Cancer | 50 | [9] |
| 6-amino-2-phenylbenzothiazole hydrochloride (19) | MCF-7 | Breast Adenocarcinoma | 40 | [9] |
*Note: The study on 4-hydroxy-2-methylbenzothiazole reported significant effects at a 50 µg/ml dose, which is presented here as an approximation of its potent activity.[3]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of benzothiazole derivatives is not solely defined by their cytotoxicity but also by their ability to trigger specific cellular death pathways. Numerous studies have demonstrated that these compounds induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines.
Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis. For instance, 4-Methylthiazole, a related compound, has been shown to significantly induce both early and late-stage apoptosis in HL-60 leukemia cells.[1] This is often accompanied by the disruption of the mitochondrial membrane potential, activation of caspases (like caspase-3), and the release of cytochrome C.[1][2] Similarly, 4-hydroxy-2-methylbenzothiazole has been observed to promote cell death and elevate p53 levels in MDA-MB-231 breast cancer cells, suggesting an apoptotic mechanism.[3]
Cell Cycle Arrest
In addition to apoptosis, benzothiazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. For example, some derivatives have been shown to cause G2/M phase arrest in MCF7 cells and G0/G1 arrest in lung cancer cells.[10][11] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Experimental Methodologies
To facilitate further research and validation, this section provides detailed, step-by-step protocols for key experiments used to evaluate the performance of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Workflow and Signaling
To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the anticancer performance.
Caption: Proposed apoptotic signaling pathway for benzothiazole derivatives.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound and its structural analogs represent a promising class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines warrants further investigation. Future studies should focus on elucidating the precise molecular targets of this compound and conducting in vivo efficacy studies to translate these promising in vitro findings into potential clinical applications. Furthermore, a broader screening against a more extensive panel of cancer cell lines, including resistant phenotypes, will be crucial in defining the therapeutic potential and spectrum of activity of this compound.
References
-
Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. [Link]
-
KUYAM. (n.d.). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. KUYAM. [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]
-
DOI. (n.d.). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. [Link]
-
PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
-
ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell cycle regulatory... [Link]
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PubMed. (2025). Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... [Link]
-
National Institutes of Health. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. [Link]
-
PubMed Central. (n.d.). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. [Link]
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ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability. (A) Chemical... [Link]
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ScienceDirect. (n.d.). In vitro and in silico studies of antimicrobial activity. [Link]
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ResearchGate. (n.d.). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. [Link]
-
PubMed Central. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]
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KUYAM. (n.d.). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. [Link]
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ResearchGate. (n.d.). IC50 values of the benzothiazole ligand and its lanthanides La... [Link]
-
ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. [Link]
-
Semantic Scholar. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA). [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
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International Journal of Pharmaceutical Sciences. (2026). Md Afaque, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1287-1298. [Link]
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PubMed Central. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. [Link]
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PubMed Central. (n.d.). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. [Link]
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National Institutes of Health. (n.d.). Analysis of cell cycle phases and progression in cultured mammalian cells. [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Methylbenzo[d]thiazol-6-ol
Executive Summary & Hazard Profile
4-Methylbenzo[d]thiazol-6-ol (CAS: 17909-57-2) is a functionalized benzothiazole derivative often utilized as a scaffold in the synthesis of bioactive compounds (e.g., luciferin analogs, dyes, and pharmaceutical intermediates).[1][2][3][4]
While specific toxicological data for this exact isomer is less ubiquitous than its parent compound (benzothiazole), structural activity relationship (SAR) analysis mandates treating it with the "Precautionary Principle." We assume the combined hazards of phenols (corrosivity/absorption) and benzothiazoles (sensitization/systemic toxicity).
Core Hazard Classifications (Derived from Analog Data)
-
Acute Toxicity (Oral/Dermal): Potential Category 3/4.[5] Benzothiazoles can interfere with oxygen transport (methemoglobinemia) if absorbed in significant quantities.[6]
-
Skin/Eye Irritation: Category 2A.[7] The phenolic hydroxyl group increases acidity and irritation potential compared to un-substituted benzothiazoles.
-
Sensitization: High probability of skin sensitization (allergic dermatitis) upon repeated exposure.
-
Physical State: Solid powder. Dust generation is the primary vector for exposure.
Risk Assessment Logic (The "Why")
Safety is not about blind compliance; it is about breaking the chain of causality. The following decision logic illustrates how chemical properties dictate our PPE choices.
Figure 1: Risk Assessment Logic Flow. This diagram maps the intrinsic chemical properties to specific exposure risks and the required engineering/PPE controls.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Defense in Depth . We do not rely on a single barrier.
| Protection Zone | Low Risk (Closed System/Analysis) | High Risk (Weighing/Synthesis/Spill) | Technical Rationale |
| Respiratory | Fume Hood (Sash <18") | PAPR or N95/P100 + Fume Hood | Benzothiazole dusts are potent respiratory irritants. Simple surgical masks offer zero protection against chemical particulates. |
| Hand | Single Nitrile Glove (4 mil) | Double Nitrile (Outer: 5-8 mil, Inner: 4 mil) | Phenolic compounds can permeate thin nitrile over time.[1] Double gloving provides a "breakthrough indicator" layer. |
| Eye/Face | Safety Glasses w/ Side Shields | Unvented Chemical Goggles | Fine powders can bypass side shields. Goggles seal the orbital area against dust migration. |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) | Cotton fibers trap dust, turning your lab coat into a secondary exposure source.[1] Tyvek sheds particles. |
| Footwear | Closed-toe Leather/Synthetic | Chemical Resistant Boot Covers | Required only if handling >100g or liquid solutions where spill volume is significant. |
Operational Workflow: The Weighing Protocol
The moment of highest risk is transferring the dry solid from the stock container to the balance. This is when the substance is airborne.[2][3][5][6][8][9]
Protocol 1: Zero-Exposure Weighing
-
Engineering Setup:
-
Verify Fume Hood flow (Face velocity: 80–100 fpm).
-
Place an analytical balance inside the hood or use a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun. Static electricity disperses fine organic powders, making them uncontrollable.[1]
-
-
The "Wet Wipe" Method (Crucial Step):
-
Place a chemically compatible wet wipe (e.g., isopropanol-dampened) around the base of the balance pan.
-
Why? Any stray particles that fall during transfer will stick to the wet wipe rather than becoming airborne dust.
-
-
Transfer:
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Transfer slowly. If the powder is fluffy, allow it to settle before moving the spatula.
-
-
Decontamination:
-
Immediately wipe the exterior of the stock container before returning it to storage.
-
Fold the "Wet Wipe" (from step 2) inwards to trap the dust and dispose of it as solid hazardous waste.
-
Figure 2: Step-by-step weighing workflow emphasizing containment.
Emergency Response & Disposal
Spill Management (Solid)[1]
-
Evacuate: If a large container (>50g) drops and creates a dust cloud, evacuate the immediate area for 15 minutes to allow HVAC to clear the air.
-
PPE Up: Don N95/P100 respirator, goggles, and double gloves.[1]
-
Contain: Do NOT sweep. Sweeping generates dust.
-
Cleanup: Cover the spill with wet paper towels (water or PEG-400) to dampen the powder. Scoop up the damp mass. Clean the surface with a soap/water solution (benzothiazoles are often lipophilic; soap helps emulsify).
Disposal (Cradle-to-Grave)
Do not pour down the drain.[5][8] This compound is toxic to aquatic life (H410).[5]
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste (Mother Liquor): Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).
-
Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to handle Sulfur/Nitrogen oxides).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12303666 (Benzothiazole derivatives). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier - Benzothiazole. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. lanxess.com [lanxess.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synerzine.com [synerzine.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
